molecular formula C25H36N4O6 B611302 Tetrapeptide-11 CAS No. 884336-38-3

Tetrapeptide-11

货号: B611302
CAS 编号: 884336-38-3
分子量: 488.58
InChI 键: ISJKIHHTPAQLLW-TUFLPTIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrapeptide-11 is a synthetic peptide with the amino acid sequence Proline-Proline-Tyrosine-Leucine (Ac-Pro-Pro-Tyr-Leu) . As a signaling peptide, it holds significant research value for investigating cellular aging, skin biology, and tissue regeneration mechanisms. Its primary research applications focus on its ability to stimulate the proliferation of keratinocytes, the major cell type in the epidermis, thereby increasing cellular density . Studies indicate that this compound operates by modulating key proteins involved in skin structure and cohesion. It has been shown to stimulate the synthesis of syndecan-1, a proteoglycan whose production decreases with age, leading to impaired epidermal cohesion . Furthermore, it promotes the production of collagen XVII, a critical protein found in hemidesmosomes that anchors the epidermis to the underlying dermis . By upregulating these components, this compound strengthens the structural integrity of the dermo-epidermal junction and improves the overall cohesion between the dermis and epidermis, mechanisms that are crucial for maintaining tissue architecture . Research into these pathways makes this compound a vital tool for scientific studies on age-related changes in skin and cellular communication. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKIHHTPAQLLW-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884336-38-3
Record name Tetrapeptide-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAPEPTIDE-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tetrapeptide-11: A Technical Analysis of its Mechanism of Action in the Dermal-Epidermal Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-11, a synthetic acetylated peptide with the sequence Ac-Pro-Pro-Tyr-Leu, is a bioactive ingredient engineered to counteract the structural decline observed in aging skin. Its primary mechanism of action centers on reinforcing the integrity of the dermo-epidermal junction (DEJ) and enhancing epidermal cohesion. This is achieved by stimulating the synthesis of two critical structural proteins: Syndecan-1, a proteoglycan essential for cell adhesion and signaling, and Collagen XVII, a transmembrane protein vital for the anchoring of basal keratinocytes to the basement membrane. While the principal effects are observed in keratinocytes, evidence also suggests a secondary role in stimulating collagen production within dermal fibroblasts. This guide provides an in-depth review of the available data on its mechanism, presents hypothesized signaling pathways, and details relevant experimental protocols for its study.

Core Mechanism of Action

The structural integrity of the skin relies on the complex interplay between the epidermis and the dermis, connected by the dermo-epidermal junction (DEJ). With age, the expression of key structural proteins in this region declines, leading to reduced cohesion, decreased elasticity, and the formation of wrinkles. This compound is designed to specifically target and upregulate two of these key proteins.

Upregulation of Syndecan-1

Syndecan-1 is a cell-surface heparan sulfate proteoglycan expressed by keratinocytes. It plays a crucial role in mediating cell-cell and cell-matrix interactions, which are vital for maintaining the cohesive structure of the epidermis. The age-related decline in Syndecan-1 production contributes to epidermal fragility and thinning. This compound has been shown to act as a signal peptide, stimulating the synthesis of Syndecan-1 to help restore epidermal cohesion.

Upregulation of Collagen XVII

Collagen XVII (also known as BP180) is a transmembrane collagen protein and a key component of hemidesmosomes. Hemidesmosomes are specialized cell junctions that anchor the basal keratinocytes of the epidermis to the underlying basement membrane, a critical function for the stability of the DEJ. This compound boosts the production of Collagen XVII, thereby strengthening the bond between the epidermis and the dermis.

Effects on Dermal Fibroblasts

In addition to its well-documented effects on keratinocytes, this compound is reported to stimulate the production of collagen by dermal fibroblasts.[1][2] This action would contribute to the density and firmness of the dermal matrix. However, specific quantitative data from primary in-vitro studies on dermal fibroblasts were not available in the public domain at the time of this review. To provide context, illustrative data for other signal peptides known to stimulate fibroblast activity are presented in Section 2.

Quantitative Data on Peptide Efficacy

While specific in-vitro quantitative efficacy data for this compound on dermal fibroblasts is not publicly available, studies on other signal peptides provide a benchmark for the expected effects on extracellular matrix (ECM) gene and protein expression. The following tables summarize findings for peptides with similar functional claims.

Disclaimer: The data below is presented for illustrative purposes to demonstrate the typical magnitude of effect observed for signal peptides in dermal fibroblast cultures. These results are not specific to this compound.

Table 1: Illustrative Effects of Signal Peptides on Collagen Gene Expression in Human Dermal Fibroblasts (RT-qPCR)

Peptide Concentration Time Point Target Gene Fold Increase vs. Control Reference
Palmitoyl Pentapeptide-4 (Matrixyl) Not Specified 24 h COL1A1 ~1.5 [3]
Tetrapeptide-21 (GEKG) Not Specified 24 h COL1A1 ~1.7 [3]

| Collagen Peptides | 0.01% (100 µg/mL) | 24 h | COL1A1 | ~2.08 |[4] |

Table 2: Illustrative Effects of Signal Peptides on Collagen & Elastin Protein Production in Human Dermal Fibroblasts

Peptide Concentration Time Point Target Protein % Increase vs. Control Reference
GHK-Cu 0.01 - 100 nM 96 h Collagen >100% (approx.) [5]
GHK-Cu 0.01 - 100 nM Not Specified Elastin ~30% [5]
GHK-Cu Not Specified Not Specified Collagen Up to 70% [6][7]

| Palmitoyl Tripeptide-5 (Syn-Coll) | Not Specified | 72 h | Collagen | 200-300% (2-3 fold) |[8] |

Hypothesized Signaling Pathways

As a "signal peptide," this compound is presumed to initiate an intracellular signaling cascade upon interacting with the cell. While the specific receptor for this compound has not been identified in the reviewed literature, its known targets—Syndecan-1 and Collagen XVII—are regulated by well-established pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway. It is hypothesized that this compound may act as an agonist that triggers a similar downstream cascade.

Hypothesized TGF-β/SMAD Pathway Activation

The TGF-β signaling pathway is a key regulator of extracellular matrix protein synthesis in both keratinocytes and fibroblasts.[4][9][10] Palmitoyl Tripeptide-5, another signal peptide, is known to function by activating latent TGF-β.[8][11][12] A plausible mechanism for this compound is the activation of this same pathway to induce Syndecan-1 and Collagen XVII expression.

TGF_beta_pathway Hypothesized TGF-β/SMAD Signaling Pathway for this compound tp11 This compound receptor TGF-β Receptor (Type I/II) tp11->receptor Binds/Activates smad Phosphorylation of SMAD2/3 receptor->smad smad4 SMAD2/3-SMAD4 Complex Formation smad->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Gene Transcription nucleus->transcription sdc1 Syndecan-1 (SDC1 Gene) transcription->sdc1 Upregulates col17 Collagen XVII (COL17A1 Gene) transcription->col17 Upregulates collagen Collagen I/III (COL1A1 Gene) transcription->collagen Upregulates (in Fibroblasts)

Hypothesized TGF-β/SMAD signaling pathway for this compound.
Potential Involvement of Protein Kinase A (PKA)

Research has also shown that TGF-β can induce Syndecan-1 expression through a Protein Kinase A (PKA)-dependent pathway, independent of new mRNA synthesis, suggesting a post-translational regulatory mechanism.[6] This represents an alternative or complementary signaling route.

PKA_pathway Hypothesized PKA-Mediated Regulation of Syndecan-1 tp11 This compound receptor G-Protein Coupled Receptor (GPCR)? tp11->receptor Binds/Activates ac Adenylyl Cyclase Activation receptor->ac camp cAMP Production ac->camp pka PKA Activation camp->pka sdc1_protein Syndecan-1 (Cytoplasmic Domain) pka->sdc1_protein Phosphorylates response Increased Cell Surface Syndecan-1 Expression sdc1_protein->response

Hypothesized PKA-mediated regulation of Syndecan-1.

Key Experimental Protocols

The following sections detail representative methodologies for assessing the efficacy of this compound on dermal fibroblasts and keratinocytes in vitro.

Cell Culture and Peptide Treatment

This workflow outlines the initial phase of any in-vitro study designed to test the peptide's biological activity.

Cell_Culture_Workflow Experimental Workflow: Cell Culture and Treatment start Start culture Culture Human Dermal Fibroblasts (or Keratinocytes) start->culture seed Seed Cells in Multi-Well Plates culture->seed incubate Incubate (e.g., 24h) seed->incubate treat Treat with This compound (Various Conc.) incubate->treat control Treat with Vehicle Control incubate->control incubate2 Incubate for Experiment Duration (e.g., 24-72h) treat->incubate2 control->incubate2 harvest Harvest Cells/Supernatant for Analysis incubate2->harvest end End harvest->end

Experimental workflow: Cell culture and treatment.

Methodology:

  • Cell Culture: Primary Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HEK) are cultured in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into multi-well plates (e.g., 6-well for RNA/protein extraction, 96-well for viability assays) at a predetermined density to achieve approximately 70-80% confluency at the time of treatment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (the solvent used to dissolve the peptide).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene or protein expression.

  • Harvesting: At the end of the incubation period, the cell culture supernatant is collected for protein secretion analysis (ELISA), and the cells are lysed for RNA or protein extraction.[13][14]

Gene Expression Analysis (RT-qPCR)

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes such as COL1A1 (Collagen Type I), SDC1 (Syndecan-1), and COL17A1 (Collagen XVII).

Methodology:

  • RNA Extraction: Total RNA is isolated from the lysed cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.[14][15] RNA concentration and purity are assessed via spectrophotometry.

  • cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a cDNA synthesis kit.[3][15]

  • qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, SYBR Green master mix, and specific primers for the target genes (COL1A1, SDC1, COL17A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13]

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression level in peptide-treated cells is compared to that in vehicle-treated control cells.[3]

Protein Expression Analysis (Western Blot)

Western blotting is employed to detect and quantify changes in the intracellular or total protein levels of Collagen XVII or other relevant proteins.

Methodology:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).[16]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[3][6]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Collagen XVII antibody) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. Protein levels are typically normalized to a loading control like β-actin or GAPDH.

Conclusion

This compound functions as a potent signaling molecule that primarily reinforces the structural integrity of the dermo-epidermal junction by upregulating Syndecan-1 and Collagen XVII in epidermal keratinocytes. This targeted action enhances epidermal cohesion and strengthens the connection between the skin's layers, addressing key factors in age-related skin fragility. While its mechanism in keratinocytes is well-defined, its purported secondary effect of stimulating collagen synthesis in dermal fibroblasts requires further quantitative validation in the public scientific domain. The hypothesized activation of the TGF-β pathway provides a strong theoretical framework for its observed effects. The experimental protocols detailed herein provide a robust basis for researchers to further investigate and quantify the multifaceted impact of this peptide on skin cell biology.

References

N-Acetyl Tetrapeptide-11: A Deep Dive into its Biological Function and Anti-Aging Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: N-Acetyl Tetrapeptide-11 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its targeted anti-aging properties. This technical guide provides an in-depth analysis of the biological functions of N-Acetyl this compound, its mechanism of action at the cellular and molecular level, and detailed experimental protocols for its evaluation.

Core Biological Functions: Enhancing Epidermal Cohesion and Integrity

N-Acetyl this compound primarily exerts its biological effects by targeting key structural proteins within the epidermis and the dermo-epidermal junction (DEJ). Its main functions include:

  • Stimulation of Syndecan-1 Synthesis: This peptide has been shown to significantly increase the production of Syndecan-1, a heparan sulfate proteoglycan crucial for maintaining epidermal cohesion and modulating cell proliferation and migration.[1][2][3]

  • Upregulation of Collagen XVII Expression: N-Acetyl this compound boosts the synthesis of Collagen XVII, a transmembrane protein that is a critical component of hemidesmosomes.[4][5] Hemidesmosomes are essential for anchoring the epidermis to the underlying dermis, thus ensuring the structural integrity of the dermo-epidermal junction.[6]

  • Promotion of Keratinocyte Proliferation: The peptide stimulates the proliferation of keratinocytes, the primary cells of the epidermis, which contributes to epidermal regeneration and thickening.[2][7]

These actions collectively lead to improved skin firmness, elasticity, and a more refined skin texture, counteracting the visible signs of aging.[6][8]

Quantitative Data on the Efficacy of N-Acetyl this compound

The following tables summarize the quantitative effects of N-Acetyl this compound observed in in-vitro and clinical studies.

In-Vitro Study: Protein Expression in Keratinocytes
Target Protein Percentage Increase
Syndecan-1+13%
Treatment Conditions: 0.87 µg/ml N-Acetyl this compound
Clinical Study: Skin Biomechanical Properties
Parameter Percentage Improvement
Skin Elasticity+19%
Skin Firmness+58%
Treatment Conditions: Formulation containing N-Acetyl this compound applied for 8 weeks

Mechanism of Action and Signaling Pathways

N-Acetyl this compound functions as a signaling molecule that interacts with keratinocytes to modulate gene and protein expression. The precise receptor and downstream signaling cascade are still under investigation, however, a proposed mechanism involves the upregulation of genes encoding for Syndecan-1 and Collagen XVII.

A DNA array analysis of human primary epidermal keratinocytes treated with N-Acetyl this compound revealed a modified gene expression profile, confirming its influence at the genomic level.[5][8] The subsequent increase in Syndecan-1 and Collagen XVII protein synthesis strengthens the cellular architecture of the skin.

Signaling Pathway Diagram

N-Acetyl_Tetrapeptide-11_Signaling_Pathway peptide N-Acetyl This compound keratinocyte Keratinocyte peptide->keratinocyte Binds to/Enters nucleus Nucleus keratinocyte->nucleus Intracellular Signaling keratinocyte_proliferation Increased Keratinocyte Proliferation keratinocyte->keratinocyte_proliferation gene_expression Upregulation of Syndecan-1 & Collagen XVII Gene Expression nucleus->gene_expression protein_synthesis Increased Synthesis of Syndecan-1 & Collagen XVII gene_expression->protein_synthesis epidermal_cohesion Enhanced Epidermal Cohesion protein_synthesis->epidermal_cohesion dej_integrity Strengthened Dermo-Epidermal Junction Integrity protein_synthesis->dej_integrity

Caption: Proposed signaling pathway of N-Acetyl this compound in keratinocytes.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological functions of N-Acetyl this compound are provided below.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from standard cell viability assays and can be used to determine the effect of N-Acetyl this compound on keratinocyte proliferation.[9]

Objective: To quantify the change in keratinocyte proliferation after treatment with N-Acetyl this compound.

Materials:

  • Human epidermal keratinocytes (e.g., HaCaT cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-Acetyl this compound stock solution (dissolved in sterile water or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed keratinocytes into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of N-Acetyl this compound (e.g., 0.1, 1, 10 µg/mL) and a vehicle control.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of isopropanol to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the control.

Western Blot for Syndecan-1 and Collagen XVII

This protocol provides a framework for analyzing the protein expression levels of Syndecan-1 and Collagen XVII in keratinocytes treated with N-Acetyl this compound.[4][10]

Objective: To determine the effect of N-Acetyl this compound on the protein levels of Syndecan-1 and Collagen XVII.

Materials:

  • Keratinocytes cultured in 6-well plates

  • N-Acetyl this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-Syndecan-1, anti-Collagen XVII, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture keratinocytes to 70-80% confluency and treat with N-Acetyl this compound at the desired concentration for 48-72 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Immunofluorescence Staining for Syndecan-1 and Collagen XVII

This protocol allows for the visualization of Syndecan-1 and Collagen XVII expression and localization within keratinocytes.[1]

Objective: To visualize the expression and localization of Syndecan-1 and Collagen XVII in keratinocytes following treatment with N-Acetyl this compound.

Materials:

  • Keratinocytes grown on glass coverslips

  • N-Acetyl this compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-Syndecan-1, anti-Collagen XVII

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat keratinocytes grown on coverslips with N-Acetyl this compound for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the coverslips and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Experimental Workflow Diagram

Experimental_Workflow start Start: Keratinocyte Culture treatment Treatment with N-Acetyl this compound start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression protein_localization Protein Localization (Immunofluorescence) treatment->protein_localization data_analysis Data Analysis and Interpretation proliferation->data_analysis protein_expression->data_analysis protein_localization->data_analysis

References

Tetrapeptide-11 Signaling in Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-11, an acetylated synthetic peptide, has emerged as a significant modulator of keratinocyte function, playing a crucial role in epidermal homeostasis and repair. This technical guide delineates the signaling pathway of this compound in keratinocytes, focusing on its mechanism of action in stimulating cell proliferation and enhancing the expression of key structural proteins, Syndecan-1 and Collagen XVII. This document provides a comprehensive overview of the in vitro evidence, detailed experimental methodologies for key assays, and a quantitative summary of the peptide's efficacy. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological activity and its potential applications in dermatology and cosmetic science.

Introduction

The epidermis, the outermost layer of the skin, is a dynamic tissue that undergoes constant renewal and repair. Keratinocytes, the primary cell type of the epidermis, are central to maintaining the skin's barrier function. The aging process is associated with a decline in the structural integrity of the dermo-epidermal junction (DEJ) and reduced epidermal cohesion, leading to thinner, more fragile skin.[1][2]

This compound (N-acetyl-Pro-Pro-Tyr-Leu) is a synthetic signaling peptide designed to counteract these age-related changes.[1][3] It has been shown to specifically target keratinocytes to improve epidermal cohesion and the structural integrity of the DEJ.[4] This guide provides an in-depth analysis of the molecular pathways activated by this compound in keratinocytes.

Signaling Pathway of this compound in Keratinocytes

This compound functions as a signaling molecule that interacts with keratinocytes to stimulate specific cellular responses. The primary mechanism of action involves the upregulation of two critical proteins: Syndecan-1 and Collagen XVII.[5] Additionally, this compound has been observed to promote keratinocyte proliferation, contributing to increased epidermal density.[2][3]

Stimulation of Syndecan-1 Synthesis

Syndecan-1 is a transmembrane heparan sulfate proteoglycan expressed by keratinocytes that plays a vital role in cell-cell adhesion, cell-matrix interactions, and growth factor signaling. Its expression is crucial for maintaining epidermal cohesion. This compound has been shown to boost the synthesis of Syndecan-1 in keratinocytes, thereby reinforcing the structural integrity of the epidermis.[6]

Upregulation of Collagen XVII

Collagen XVII (also known as BP180) is a transmembrane collagen that is a key component of hemidesmosomes, which are specialized cell junctions that anchor basal keratinocytes to the underlying basement membrane.[1] By stimulating the synthesis of Collagen XVII, this compound enhances the adhesion between the epidermis and the dermis, improving the overall firmness and structure of the skin.[5]

Promotion of Keratinocyte Proliferation

In addition to its effects on structural proteins, this compound stimulates the proliferation of keratinocytes.[2][3] This mitogenic effect contributes to a redensification of the epidermis, which can help to counteract the age-related thinning of the skin.[2]

Tetrapeptide_11_Signaling_Pathway cluster_extracellular Extracellular cluster_keratinocyte Keratinocyte cluster_nucleus Nucleus cluster_synthesis Protein Synthesis Tetrapeptide11 This compound Receptor Putative Receptor Tetrapeptide11->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Expression ↑ Gene Expression (SDC1, COL17A1) Signaling_Cascade->Gene_Expression Proliferation ↑ Keratinocyte Proliferation Signaling_Cascade->Proliferation Syndecan1 Syndecan-1 Gene_Expression->Syndecan1 CollagenXVII Collagen XVII Gene_Expression->CollagenXVII Epidermal_Cohesion Epidermal Cohesion Syndecan1->Epidermal_Cohesion Enhances DEJ_Integrity Dermo-Epidermal Junction Integrity CollagenXVII->DEJ_Integrity Strengthens

Caption: Proposed signaling pathway of this compound in keratinocytes.

Quantitative Data Summary

The efficacy of this compound in modulating keratinocyte function has been quantified in several in vitro studies. The following tables summarize the key findings.

Parameter Test System Concentration of this compound Result Reference
Keratinocyte Proliferation Human Epidermal KeratinocytesNot Specified+13% (p<0.05)[7]
Parameter Test System Concentration of this compound Result Reference
COL17A1 Gene Expression Human Epidermal Keratinocytes2.60 µg/mL+18% (p<0.05)[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effects on keratinocytes. These are representative protocols based on standard laboratory practices.

Keratinocyte Cell Culture and Treatment

Keratinocyte_Culture_Workflow cluster_culture Keratinocyte Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Isolation Isolate Human Epidermal Keratinocytes from skin biopsies Culture Culture in Keratinocyte Growth Medium (KGM) Isolation->Culture Seeding Seed cells in appropriate culture plates/flasks Culture->Seeding Preparation Prepare this compound stock solution (e.g., in DMSO) Dilution Dilute to final concentrations in culture medium Preparation->Dilution Incubation Incubate cells with this compound for a defined period (e.g., 24-72h) Dilution->Incubation Proliferation_Assay Proliferation Assay (MTT) Incubation->Proliferation_Assay Gene_Expression Gene Expression Analysis (qPCR) Incubation->Gene_Expression Protein_Analysis Protein Expression Analysis (Immunocytochemistry) Incubation->Protein_Analysis

Caption: General workflow for keratinocyte culture and treatment.

Protocol:

  • Cell Source: Primary human epidermal keratinocytes are isolated from neonatal foreskin or adult skin biopsies following established protocols.

  • Culture Medium: Keratinocytes are cultured in a specialized Keratinocyte Growth Medium (KGM), such as KGM-Gold™, supplemented with growth factors.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, they are passaged using trypsin/EDTA and re-seeded for experiments.

  • Peptide Treatment: A stock solution of Acetyl this compound is prepared (e.g., in DMSO) and diluted to the desired final concentrations in the culture medium. Control cells are treated with the vehicle alone. Cells are incubated with the peptide for the time specified in the individual assay protocols.

Keratinocyte Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample. This allows for the measurement of changes in gene expression in response to a stimulus, such as treatment with this compound.

Protocol:

  • Cell Lysis and RNA Extraction: After treatment with this compound, lyse the keratinocytes and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the target gene (e.g., COL17A1) and a reference gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples.

Protein Expression Analysis (Immunocytochemistry - ICC)

Principle: Immunocytochemistry is a technique used to visualize the localization of a specific protein within a cell using a specific antibody. This can be used to assess changes in the expression and distribution of Syndecan-1 and Collagen XVII in keratinocytes following treatment with this compound.

ICC_Workflow cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Cell_Culture Culture keratinocytes on coverslips Treatment Treat with this compound Cell_Culture->Treatment Fixation Fix cells (e.g., with paraformaldehyde) Treatment->Fixation Permeabilization Permeabilize cells (e.g., with Triton X-100) Fixation->Permeabilization Blocking Block non-specific antibody binding Primary_Ab Incubate with primary antibody (anti-Syndecan-1 or anti-Collagen XVII) Blocking->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Counterstain Mounting Mount coverslips on slides Imaging Image with a fluorescence microscope Mounting->Imaging Analysis Analyze fluorescence intensity and protein localization Imaging->Analysis

Caption: Workflow for immunocytochemistry analysis.

Protocol:

  • Cell Culture on Coverslips: Grow keratinocytes on sterile glass coverslips placed in multi-well plates.

  • Treatment: Treat the cells with this compound as described in section 4.1.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Syndecan-1 or Collagen XVII overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope and capture images.

  • Analysis: Analyze the images to assess the intensity and localization of the fluorescent signal, which corresponds to the expression and distribution of the target protein.

Conclusion

This compound demonstrates a clear and quantifiable positive impact on keratinocyte biology. By stimulating the synthesis of Syndecan-1 and Collagen XVII, it reinforces the structural components of the epidermis and the dermo-epidermal junction. Furthermore, its ability to promote keratinocyte proliferation suggests a role in maintaining epidermal thickness and vitality. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other bioactive peptides in the context of skin health and aging. The presented data underscores the potential of this compound as an active ingredient in skincare formulations aimed at improving skin firmness, elasticity, and overall appearance. Further research into the precise receptor interactions and downstream signaling cascades will provide a more complete understanding of its mechanism of action and may unveil additional therapeutic applications.

References

The Advent of Tetrapeptide-11: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action for Skin Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetrapeptide-11, a synthetic peptide with the amino acid sequence Proline-Proline-Tyrosine-Leucine (Ac-Pro-Pro-Tyr-Leu-NH2), has emerged as a significant biomimetic ingredient in the field of dermatology and cosmetology.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. It details the peptide's role in stimulating the synthesis of key extracellular matrix proteins, specifically Syndecan-1 and Collagen XVII, leading to enhanced epidermal cohesion and dermo-epidermal junction integrity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data analysis, and visual representations of its signaling pathways and synthesis workflows.

Introduction

The structural integrity of the skin is largely dependent on the complex interplay of cells and the extracellular matrix (ECM) within the epidermis and dermis. With aging, the synthesis of crucial structural proteins diminishes, leading to a loss of skin firmness, elasticity, and the formation of wrinkles. This compound was developed as a targeted intervention to counteract these signs of aging by specifically modulating cellular processes that enhance skin structure. As a signaling peptide, it mimics natural biological pathways to stimulate the production of essential proteins.[2]

Chemical Properties of Acetyl this compound [1][3]

PropertyValue
INCI Name Acetyl this compound
Amino Acid Sequence Ac-Pro-Pro-Tyr-Leu-NH2
Molecular Formula C27H38N4O7
Molecular Weight 530.6 g/mol
Source Synthetic
Solubility Water Soluble

Discovery and Rationale

The discovery of this compound stemmed from research into the mechanisms of skin aging and the identification of key structural proteins that decline with age. Scientists identified Syndecan-1, a cell surface proteoglycan, and Collagen XVII, a transmembrane collagen, as critical components for maintaining the cohesion between the epidermis and the dermo-epidermal junction (DEJ). The targeted approach was to design a peptide that could specifically upregulate the synthesis of these two proteins, thereby reinforcing the skin's structural integrity.

Synthesis of Acetyl this compound

Acetyl this compound is synthesized through a controlled chemical process, typically employing solid-phase peptide synthesis (SPPS), followed by N-terminal acetylation.[1][3] This method allows for the precise sequential addition of amino acids to build the desired peptide chain.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the synthesis of the this compound backbone (Pro-Pro-Tyr-Leu) on a solid support resin, followed by acetylation.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Pro-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine solution (20% in DMF)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Amino Acid Coupling (Tyrosine):

    • Pre-activate Fmoc-Tyr(tBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps sequentially for Fmoc-Pro-OH, and then again for a second Fmoc-Pro-OH to complete the tetrapeptide chain (Pro-Pro-Tyr-Leu).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and DIPEA in DMF for 1 hour.

    • Wash the resin extensively.

  • Cleavage and Deprotection: Cleave the acetylated tetrapeptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final Acetyl-Pro-Pro-Tyr-Leu-NH2 peptide as a white powder.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification_Cleavage Modification & Cleavage cluster_Purification Purification & Final Product Resin Fmoc-Leu-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection1->Coupling_Tyr Deprotection2 Fmoc Deprotection Coupling_Tyr->Deprotection2 Coupling_Pro1 Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro1 Deprotection3 Fmoc Deprotection Coupling_Pro1->Deprotection3 Coupling_Pro2 Couple Fmoc-Pro-OH Deprotection3->Coupling_Pro2 Acetylation N-terminal Acetylation Coupling_Pro2->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Acetyl-Tetrapeptide-11 Lyophilization->Final_Product Signaling_Pathway Tetrapeptide Acetyl this compound Keratinocyte Keratinocyte Tetrapeptide->Keratinocyte Binds to & stimulates Gene_Expression Gene Expression Modulation Keratinocyte->Gene_Expression Syndecan_Gene SDC1 Gene Transcription Gene_Expression->Syndecan_Gene Collagen_Gene COL17A1 Gene Transcription Gene_Expression->Collagen_Gene Syndecan_Protein Syndecan-1 Synthesis Syndecan_Gene->Syndecan_Protein Collagen_Protein Collagen XVII Synthesis Collagen_Gene->Collagen_Protein Epidermal_Cohesion Increased Epidermal Cohesion Syndecan_Protein->Epidermal_Cohesion DEJ_Adhesion Strengthened Dermo-Epidermal Junction Adhesion Collagen_Protein->DEJ_Adhesion

References

An In-Depth Technical Guide to In-Vitro Studies of Acetyl Tetrapeptide-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-11, a synthetic signal peptide with the amino acid sequence N-acetyl-Prolyl-Prolyl-Tyrosyl-Leucine (Ac-PPYL), is a targeted active ingredient developed for anti-aging skincare applications.[1][2] This tetrapeptide is designed to counteract age-related degradation of the skin's structural integrity, particularly at the dermal-epidermal junction (DEJ).[3][4] In-vitro studies are fundamental to elucidating its mechanism of action and substantiating its efficacy. This guide provides a comprehensive overview of the key in-vitro assays, experimental protocols, and signaling pathways associated with Acetyl this compound.

Chemical Properties:

  • INCI Name: Acetyl this compound[5]

  • Sequence: Ac-Pro-Pro-Tyr-Leu[1]

  • Molecular Weight: 530.61 g/mol [1]

  • Solubility: Soluble in water, DMSO, and Ethanol; sparingly soluble in PBS pH 7.2.[5][6]

Core Mechanism of Action

In-vitro research has identified two primary targets of Acetyl this compound within the epidermis: Syndecan-1 and Collagen XVII .[2][3] These molecules are critical for maintaining epidermal cohesion and the structural integrity of the DEJ.[3][7]

  • Syndecan-1 (SDC1): A heparan sulfate proteoglycan expressed in the suprabasal layers of the epidermis, involved in keratinocyte cohesion, proliferation, and migration. Its production is known to decrease with age.[2][3]

  • Collagen XVII (COL17A1): A transmembrane protein and a key component of hemidesmosomes, which anchor basal keratinocytes to the underlying basement membrane.[8][9] Reduced levels of Collagen XVII are associated with a weakened DEJ and epidermal thinning.[2][10]

Acetyl this compound acts as a signal peptide, stimulating keratinocytes to boost the synthesis of both Syndecan-1 and Collagen XVII.[3][8] This dual action helps to reinforce epidermal structure and improve the connection between the epidermis and dermis.[2]

Visualized Signaling Pathway

The proposed mechanism involves the peptide interacting with keratinocytes to upregulate the gene expression and subsequent protein synthesis of SDC1 and COL17A1.

G Proposed Signaling Pathway of Acetyl this compound cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_nucleus Peptide Acetyl this compound Receptor Putative Receptor Peptide->Receptor Binds Signal Intracellular Signaling Cascade Receptor->Signal Activates Nucleus Nucleus Signal->Nucleus Translocates Gene_SDC1 SDC1 Gene Nucleus->Gene_SDC1 Upregulates Transcription Gene_COL17A1 COL17A1 Gene Nucleus->Gene_COL17A1 Upregulates Transcription Protein_SDC1 Syndecan-1 Synthesis Gene_SDC1->Protein_SDC1 Leads to Protein_COL17A1 Collagen XVII Synthesis Gene_COL17A1->Protein_COL17A1 Leads to

Caption: Proposed signaling cascade in keratinocytes.

In-Vitro Efficacy Data

Quantitative data from in-vitro studies demonstrate the peptide's ability to stimulate its biological targets in a dose-dependent manner. The primary cell model used is human primary epidermal keratinocytes.[3][6]

Table 1: Gene Expression Analysis in Human Keratinocytes

This table summarizes the results of quantitative real-time polymerase chain reaction (q-RT PCR) analysis on human keratinocytes treated with Acetyl this compound for 2-3 days.

Gene TargetConcentration (µg/mL)Mean Fold Increase vs. ControlStatistical Significance (p-value)Reference
COL17A1 0.87+13%p=0.08[3]
COL17A1 2.60+18%p<0.05[3][8]
Table 2: Protein Synthesis Analysis in Human Keratinocytes

This table presents data from immunocytochemistry (ICC) assays, quantifying the increase in protein levels after 5 days of treatment. Fluorescence intensity is used as a proxy for protein quantity.

Protein TargetConcentration (µg/mL)Mean Increase in Fluorescence vs. Control (Arbitrary Units)Reference
Syndecan-1 0.87+103%[3]
Syndecan-1 2.60+130%[3]
Collagen XVII 2.60Visualization confirmed increase[6][8]

Key Experimental Protocols

Detailed and reproducible protocols are crucial for validating the biological activity of Acetyl this compound.

General Experimental Workflow

The typical workflow for assessing the peptide's efficacy involves cell culture, treatment, and subsequent molecular or protein analysis.

G General In-Vitro Experimental Workflow Start Start: Isolate Human Primary Keratinocytes Culture Cell Culture & Seeding (e.g., 24-well plates) Start->Culture Treatment Treat with Acetyl this compound (Varying concentrations + Control) Culture->Treatment Incubation Incubate for Specified Duration (e.g., 48h for RNA, 5 days for Protein) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis Harvest->Analysis RNA RNA Extraction & cDNA Synthesis Analysis->RNA For Gene Analysis Protein Cell Fixation or Lysis Analysis->Protein For Protein Analysis qPCR q-RT PCR for Gene Expression RNA->qPCR ICC Immunocytochemistry (ICC) for Protein Visualization Protein->ICC

Caption: Standard workflow for in-vitro peptide testing.
Protocol: q-RT PCR for Gene Expression

Objective: To quantify the change in COL17A1 and SDC1 mRNA levels in human keratinocytes following treatment.

  • Cell Culture: Culture normal human epidermal keratinocytes in an appropriate growth medium until they reach 70-80% confluency.

  • Treatment: Replace the medium with a fresh medium containing Acetyl this compound at desired concentrations (e.g., 0.87 µg/mL, 2.60 µg/mL) and a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.[3][8]

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • q-RT PCR: Perform real-time PCR using primers specific for COL17A1, SDC1, and a housekeeping gene (e.g., 36B4) for normalization.[10]

  • Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, comparing the expression in treated cells to the control.

Protocol: Immunocytochemistry (ICC) for Protein Synthesis

Objective: To visualize and quantify the production of Syndecan-1 and Collagen XVII protein.

  • Cell Culture: Seed human keratinocytes on sterile coverslips in multi-well plates and culture until sub-confluent.

  • Treatment: Treat cells with Acetyl this compound and a vehicle control as described above.

  • Incubation: Incubate for an extended period to allow for protein synthesis and accumulation (e.g., 5 days).[3]

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary Antibody Incubation: Incubate cells with primary antibodies specific for human Syndecan-1 or Collagen XVII overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG).[8]

  • Staining & Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify protein expression by measuring the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

The in-vitro evidence strongly supports the role of Acetyl this compound as a stimulator of Syndecan-1 and Collagen XVII in human keratinocytes.[3][8] The dose-dependent increases in both gene and protein expression provide a robust scientific basis for its use in cosmetic formulations aimed at improving skin cohesion, firmness, and epidermal density.[1][4]

Future in-vitro research could explore:

  • The specific receptor and downstream signaling pathways activated by the peptide.

  • Its effects on other DEJ components, such as laminins and integrins.

  • Its efficacy in more complex 3D reconstituted human skin models that mimic the in-vivo environment.

  • Comparative studies against other signal peptides to benchmark its performance.

References

An In-depth Technical Guide to Tetrapeptide-11 and its Role in Extracellular Matrix Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-11, an acetylated synthetic peptide with the sequence Ac-Pro-Pro-Tyr-Leu, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetology for its anti-aging properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its pivotal role in the synthesis of the extracellular matrix (ECM). It has been demonstrated to enhance skin's firmness and elasticity by stimulating the production of key structural components.[3] This document details the molecular mechanisms of action, summarizes quantitative in vitro and clinical data, provides detailed experimental protocols for its study, and visualizes the associated biological pathways and workflows.

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and proteoglycans that provides structural support to tissues and regulates cellular processes such as proliferation, differentiation, and migration.[4] In the skin, the ECM, primarily composed of collagen, elastin, and proteoglycans, is crucial for maintaining its tensile strength, elasticity, and resilience.[5] The age-related decline in the synthesis and integrity of ECM components leads to the visible signs of skin aging, including wrinkles, sagging, and loss of firmness.[6]

Signal peptides are short amino acid sequences that can mimic natural biological signals to stimulate specific cellular responses.[7] this compound is a synthetic signal peptide designed to counteract the effects of skin aging by targeting key molecules within the epidermis and the dermo-epidermal junction (DEJ).[1][4] Its primary mechanism involves stimulating the synthesis of Syndecan-1 and Collagen XVII, two critical components for maintaining the structural integrity and cohesion of the skin.[3][6]

Molecular Mechanism of Action

This compound functions as a signaling molecule that interacts with skin cells, likely keratinocytes and fibroblasts, to modulate gene and protein expression related to ECM synthesis and cellular proliferation.

Stimulation of Syndecan-1 Synthesis

Syndecan-1 is a transmembrane heparan sulfate proteoglycan expressed in epithelial cells that plays a crucial role in cell adhesion, migration, and proliferation.[4] Its expression is known to decrease with age, leading to reduced epidermal cohesion.[6] this compound has been shown to boost the synthesis of Syndecan-1, thereby reinforcing the cohesion of the epidermis.[3]

Upregulation of Collagen XVII

Collagen XVII (COL17A1) is a transmembrane collagen that is a key component of hemidesmosomes, which anchor the epidermis to the underlying dermis at the DEJ.[6] A decline in Collagen XVII contributes to the flattening of the DEJ and a loss of firm adhesion between the skin layers. This compound stimulates the synthesis of Collagen XVII, strengthening the dermo-epidermal junction and improving skin firmness.[3]

Promotion of Keratinocyte Proliferation

This compound has been demonstrated to stimulate the proliferation of keratinocytes, the primary cells of the epidermis.[4] This increased cell density contributes to a thicker, more resilient epidermis and a reduction in the appearance of fine lines.[5]

General ECM Synthesis

In addition to its specific effects on Syndecan-1 and Collagen XVII, this compound is also reported to more broadly stimulate the production of other essential ECM proteins, including other types of collagen and elastin, by dermal fibroblasts.[4] This contributes to overall improvements in skin elasticity and a reduction in wrinkles.

Hypothesized Signaling Pathway

While the precise signaling cascade initiated by this compound is not fully elucidated in publicly available literature, a plausible mechanism involves its interaction with a specific cell surface receptor on keratinocytes. As a signaling peptide, it may bind to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This binding event could trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway or the Protein Kinase C (PKC) pathway, which are known to regulate cell proliferation and the transcription of genes encoding ECM proteins. The activation of transcription factors would then lead to the observed increase in the synthesis of Syndecan-1 and Collagen XVII.

Tetrapeptide11_Signaling_Pathway Tetrapeptide11 This compound Receptor Cell Surface Receptor (Hypothesized) Tetrapeptide11->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PKC) Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Keratinocyte_Proliferation Keratinocyte Proliferation Signaling_Cascade->Keratinocyte_Proliferation Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Syndecan1_Gene SDC1 Gene Gene_Expression->Syndecan1_Gene CollagenXVII_Gene COL17A1 Gene Gene_Expression->CollagenXVII_Gene Protein_Synthesis Increased Protein Synthesis Syndecan1_Gene->Protein_Synthesis CollagenXVII_Gene->Protein_Synthesis Syndecan1_Protein Syndecan-1 Protein_Synthesis->Syndecan1_Protein CollagenXVII_Protein Collagen XVII Protein_Synthesis->CollagenXVII_Protein ECM_Integrity Enhanced ECM Integrity & Skin Cohesion Syndecan1_Protein->ECM_Integrity CollagenXVII_Protein->ECM_Integrity Keratinocyte_Proliferation->ECM_Integrity Cellular_Response Cellular Response ECM_Integrity->Cellular_Response Leads to

Hypothesized Signaling Pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data from in vitro and clinical studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on Human Keratinocytes

Parameter MeasuredConcentration of this compoundResult (Increase vs. Control)Reference
Keratinocyte Synthesis0.87 µg/ml+103%[8]
2.6 µg/ml+130%[8]
COL17A1 Gene Expression0.87 µg/ml+13%[8]
2.6 µg/ml+18%[8]
Syndecan-1 & Collagen XVII Levels2.6 µg/mlIncreased[9]

Table 2: Clinical Study Results for this compound

Study PopulationTreatmentDurationOutcomeReference
19 female volunteersAcetyl this compoundNot specifiedThicker and firmer skin compared to placebo[1]
Retirees aged 65 or olderAcetyl this compoundNot specifiedImproved skin elasticity and cohesion, refined skin texture[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Culture
  • Cell Lines: Primary human epidermal keratinocytes (NHEK) and human dermal fibroblasts (NHDF) are typically used.

  • Culture Medium: Keratinocytes are cultured in a serum-free keratinocyte growth medium (e.g., KGM-Gold™). Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: this compound, dissolved in an appropriate vehicle (e.g., sterile water or PBS), is added to the culture medium at the desired concentrations. A vehicle-only control is run in parallel.

Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Seeding: Keratinocytes are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Keratinocytes in 96-well plate Start->Seed_Cells Adhere Incubate Overnight Seed_Cells->Adhere Treat Treat with This compound Adhere->Treat Incubate_Treatment Incubate (24-72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT Cell Proliferation Assay.
Gene Expression Analysis (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of target genes.

  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, forward and reverse primers for the target genes (e.g., COL17A1, SDC1), and the synthesized cDNA. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Protein Quantification (ELISA and Western Blot)

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are used to quantify the amount of specific proteins.

  • ELISA for Syndecan-1:

    • Cell culture supernatants or cell lysates are collected.

    • A commercial ELISA kit for human Syndecan-1 is used according to the manufacturer's instructions.

    • Briefly, a microplate pre-coated with an anti-Syndecan-1 antibody is incubated with the samples.

    • A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is added, and the color development is measured at 450 nm.

    • The concentration is determined by comparison to a standard curve.

  • Western Blot for Collagen XVII:

    • Protein Extraction: Total protein is extracted from cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Protein Quantification: The protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • Antibody Incubation: The membrane is incubated with a primary antibody against Collagen XVII, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: The band intensity is quantified using image analysis software and normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Staining in Skin Explants

This technique is used to visualize the localization and expression of proteins within a tissue context.

  • Skin Explant Culture: Full-thickness human skin explants are cultured at the air-liquid interface on a sterile grid or insert. The culture medium is supplemented with this compound or a vehicle control.

  • Fixation and Embedding: After the treatment period, the explants are fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Sectioning: 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

  • Staining:

    • The sections are blocked with a blocking buffer (e.g., 5% normal goat serum in PBS).

    • Incubation with a primary antibody against Collagen XVII or another target protein is performed overnight at 4°C.

    • After washing, the sections are incubated with a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

  • Imaging: The slides are mounted and imaged using a confocal or fluorescence microscope.

Immunofluorescence_Workflow Start Start Culture_Explants Culture Skin Explants with this compound Start->Culture_Explants Fix_Embed Fix and Embed in Paraffin Culture_Explants->Fix_Embed Section Section Tissue (5 µm) Fix_Embed->Section Deparaffinize Deparaffinize and Rehydrate Section->Deparaffinize Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Block Block with Normal Serum Antigen_Retrieval->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount_Image Mount and Image with Fluorescence Microscope Counterstain->Mount_Image End End Mount_Image->End

Workflow for Immunofluorescence Staining in Skin Explants.

Conclusion

This compound is a well-characterized bioactive peptide with a clear mechanism of action centered on enhancing the structural integrity of the skin. By stimulating the synthesis of key ECM components such as Syndecan-1 and Collagen XVII, and promoting keratinocyte proliferation, it effectively addresses some of the fundamental cellular changes associated with skin aging. The available in vitro and clinical data, though in some cases preliminary, consistently support its efficacy in improving skin firmness, elasticity, and overall appearance. The experimental protocols outlined in this guide provide a robust framework for further research and development of formulations containing this compound. For drug development professionals, this peptide represents a promising candidate for targeted, non-invasive anti-aging therapies. Further research to fully elucidate its signaling pathway and to generate more extensive quantitative clinical data will be invaluable in maximizing its therapeutic and cosmetic potential.

References

N-Acetyl Tetrapeptide-11: A Technical Analysis of its Impact on Dermal-Epidermal Junction Proteins and Skin Biomechanics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl tetrapeptide-11 is a synthetic peptide that has demonstrated significant efficacy in promoting the synthesis of key structural proteins at the dermal-epidermal junction (DEJ). Primarily targeting keratinocytes, this peptide enhances the expression of Collagen XVII and Syndecan-1, two components critical for maintaining the integrity and cohesion of the skin. This technical guide synthesizes the available quantitative data on its effects, provides detailed experimental methodologies for its evaluation, and illustrates the core biological pathways and experimental workflows.

Introduction to N-Acetyl this compound

N-acetyl this compound, with the amino acid sequence N-acetyl-Prolyl-Prolyl-Tyrosyl-Leucine (Ac-Pro-Pro-Tyr-Leu-OH), is a signal peptide designed to counteract age-related degradation of the skin's structure.[1] As a signal peptide, it functions by interacting with specific cellular pathways to modulate protein synthesis, thereby improving skin firmness and elasticity.[2][3] Its primary targets are components of the epidermis and the DEJ, a specialized basement membrane zone that anchors the epidermis to the dermis and is crucial for skin's mechanical stability.[1]

Mechanism of Action

The primary mechanism of action for N-acetyl this compound involves the stimulation of keratinocytes to increase the synthesis of two critical proteins: Collagen XVII and Syndecan-1.

  • Collagen XVII: A transmembrane protein and a structural component of hemidesmosomes. Hemidesmosomes are multiprotein complexes that anchor basal keratinocytes to the underlying basement membrane, ensuring firm adhesion between the epidermis and dermis.

  • Syndecan-1: A cell-surface heparan sulfate proteoglycan expressed by keratinocytes. It plays a vital role in cell-cell adhesion, cell-matrix interactions, and modulating the activity of growth factors, thereby contributing to epidermal cohesion and regeneration.[1][4]

By upregulating these two proteins, N-acetyl this compound reinforces the structural integrity of the DEJ, improves epidermal cohesion, and enhances the biomechanical properties of the skin.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_DEJ Dermal-Epidermal Junction (DEJ) Peptide N-Acetyl This compound Receptor Cell Surface Receptor (Hypothesized) Peptide->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Nucleus Nucleus Signaling->Nucleus Transduction Gene_Expression ↑ Gene Expression (COL17A1, SDC1) Nucleus->Gene_Expression Upregulates Protein_Synthesis ↑ Protein Synthesis Gene_Expression->Protein_Synthesis COL17 Collagen XVII Protein_Synthesis->COL17 SDC1 Syndecan-1 Protein_Synthesis->SDC1 Result Reinforced Epidermal Cohesion & DEJ Integrity COL17->Result SDC1->Result

Fig. 1: Hypothesized signaling pathway for N-acetyl this compound in keratinocytes.

Quantitative Data on Efficacy

Studies have quantified the effects of N-acetyl this compound in both cell culture (in vitro) and human clinical (in vivo) settings. The results demonstrate a direct correlation between peptide treatment and the enhancement of key skin structural markers and biomechanical properties.

In Vitro Efficacy

In vitro experiments on human keratinocytes confirm the peptide's ability to stimulate the synthesis of its target proteins.

ParameterCell TypePeptide ConcentrationResult
Syndecan-1 SynthesisHuman Keratinocytes0.87 µg/mL+58% vs. Control
Syndecan-1 & Collagen XVII LevelsPrimary Human Keratinocytes2.6 µg/mLIncrease Observed[5]
Table 1: Summary of in vitro quantitative results.
In Vivo Efficacy

Clinical studies on human volunteers demonstrate significant improvements in the mechanical properties of the skin following topical application of formulations containing N-acetyl this compound.

ParameterVolunteer GroupDurationResult vs. BaselineMeasurement Device
Skin Firmness19 volunteers8 weeks+19% Torquemeter[2]
Skin Elasticity19 volunteers8 weeks+13% Torquemeter[2]
Table 2: Summary of in vivo clinical results.

Experimental Protocols

The following sections detail representative protocols for the evaluation of N-acetyl this compound, based on standard methodologies in dermatological research.

In Vitro: Keratinocyte Culture and Protein Synthesis Assay

This protocol outlines the steps to assess the effect of N-acetyl this compound on protein synthesis (e.g., Collagen XVII) in a human keratinocyte cell culture model.

In_Vitro_Workflow Start Culture 1. Culture Primary Human Epidermal Keratinocytes (HEK) Start->Culture Seed 2. Seed HEK into 96-well plates Culture->Seed Treat 3. Treat cells with N-acetyl This compound (e.g., 0.87 µg/mL) and Vehicle Control Seed->Treat Incubate 4. Incubate for 48-72 hours (37°C, 5% CO₂) Treat->Incubate Lyse 5. Collect Cell Culture Supernatant or Prepare Cell Lysates Incubate->Lyse ELISA 6. Quantify Protein (e.g., Collagen XVII) using Sandwich ELISA Lyse->ELISA Analyze 7. Analyze Data: Compare peptide-treated vs. control ELISA->Analyze End Analyze->End

Fig. 2: Workflow for a representative in vitro protein synthesis assay.

Methodology Details:

  • Cell Culture:

    • Primary Human Epidermal Keratinocytes (HEK) are cultured in serum-free keratinocyte growth medium (e.g., KSFM) supplemented with growth factors.[6]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6]

    • Cells are passaged upon reaching 70-80% confluency using a trypsin-EDTA solution and seeded into appropriate culture vessels (e.g., 96-well plates for ELISA) at a density of approximately 5,000-7,500 cells/cm².

  • Peptide Treatment:

    • Once cells are adhered and actively growing, the culture medium is replaced with a medium containing N-acetyl this compound at the desired concentration (e.g., 0.87 µg/mL or 2.6 µg/mL) or a vehicle control (the solvent used for the peptide).

    • Cells are incubated for a predetermined period (e.g., 48-72 hours) to allow for protein synthesis.

  • Protein Quantification (Sandwich ELISA for Collagen XVII):

    • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human Collagen XVII.

    • Sample Addition: Cell culture supernatants or cell lysates are added to the wells and incubated to allow Collagen XVII to bind to the capture antibody.[7]

    • Detection: A biotin-conjugated detection antibody, also specific for Collagen XVII, is added. This is followed by the addition of an Avidin-Horseradish Peroxidase (HRP) conjugate.

    • Substrate Reaction: A TMB substrate solution is added, which develops a color in proportion to the amount of bound HRP.[7]

    • Measurement: The reaction is stopped with an acid solution, and the optical density is measured at 450 nm using a microplate reader. The concentration of Collagen XVII is determined by comparison to a standard curve.

In Vivo: Skin Biomechanical Properties Assessment

This protocol describes the clinical evaluation of a topical formulation containing N-acetyl this compound on human skin.

In_Vivo_Workflow Start Recruit 1. Recruit Volunteer Cohort (e.g., n=19, mature skin) Start->Recruit Baseline 2. Acclimatize subjects and perform Baseline (T0) Measurements (Firmness, Elasticity) Recruit->Baseline Treat 3. Randomized, controlled application of Peptide and Placebo formulations (e.g., 8 weeks, twice daily) Baseline->Treat Measure 4. Perform Final (T8w) Measurements under controlled conditions Treat->Measure Analyze 5. Statistical Analysis: Compare T8w vs. T0 and Peptide vs. Placebo Measure->Analyze End Analyze->End

Fig. 3: Workflow for a representative in vivo clinical study.

Methodology Details:

  • Study Design:

    • A randomized, controlled study is conducted with a cohort of volunteers (e.g., n=19) with mature skin.

    • Test zones are defined on a suitable anatomical site, such as the volar forearm.

    • One zone receives the formulation with N-acetyl this compound, while a control zone receives a placebo (vehicle) formulation.

  • Measurement Protocol (Dermal Torquemeter):

    • Principle: The Dermal Torque Meter (Torquemeter) measures the biomechanical properties of the skin by applying a controlled rotational stress (torque) to the skin surface and measuring the resulting angular displacement.[2]

    • Procedure: A probe consisting of a fixed outer ring and a rotating central disc is affixed to the skin with double-sided adhesive. A defined torque is applied to the central disc, and the device's sensor records the skin's rotational deformation over time.[2]

    • Parameters: The resulting curve of deformation and relaxation is analyzed to calculate parameters such as:

      • Firmness (Uf): The skin's resistance to deformation.[8]

      • Elasticity (Ur/Ue): The ability of the skin to return to its original state after the torque is removed.[9]

    • Conditions: Measurements are taken at baseline (T0) and after the treatment period (e.g., 8 weeks) under controlled environmental conditions (temperature and humidity).

  • Data Analysis:

    • Statistical analysis is performed to compare the measurements at the end of the study to the baseline values for both the peptide-treated and placebo-treated sites.

    • The percentage change in firmness and elasticity is calculated to determine the efficacy of the treatment.

Conclusion

N-acetyl this compound demonstrates a targeted and effective mechanism for improving skin structure and function. By stimulating the synthesis of Collagen XVII and Syndecan-1 in epidermal keratinocytes, it reinforces the integrity of the dermal-epidermal junction. Quantitative in vitro and in vivo data confirm its ability to significantly increase the production of these key proteins and translate these molecular effects into measurable improvements in skin firmness and elasticity. The provided methodologies offer a robust framework for the continued investigation and substantiation of its efficacy in dermatological and cosmetic applications.

References

An In-Depth Technical Guide on the Interaction of Tetrapeptide-11 with Cell Surface Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-11, a synthetic signaling peptide, has emerged as a significant modulator of skin cellular functions, primarily through its influence on the synthesis of key structural proteins. This technical guide provides a comprehensive overview of the current understanding of Acetyl this compound's interaction with the cell surface, its downstream signaling pathways, and the resulting cellular responses. While a specific high-affinity cell surface receptor has yet to be definitively identified, evidence points towards an interaction with cell surface proteins on keratinocytes, initiating a cascade that enhances the expression of Syndecan-1 and Collagen XVII. This guide consolidates available data, presents detailed experimental protocols for studying these interactions, and visualizes the proposed mechanisms of action.

Introduction

Acetyl this compound is a synthetically derived peptide composed of the amino acid sequence Proline-Proline-Tyrosine-Leucine.[1][2][3] It is categorized as a signaling peptide, suggesting its mechanism of action involves interaction with cellular communication pathways to elicit specific biological responses.[2][3][4] In the context of dermatology and cosmetic science, Acetyl this compound is recognized for its ability to improve skin firmness and cohesion.[4][5] This is primarily attributed to its role in stimulating the production of crucial components of the dermal-epidermal junction (DEJ) and the extracellular matrix (ECM).[2][3][4]

Proposed Mechanism of Action: Interaction with the Cell Surface

While the precise receptor mediating the effects of Acetyl this compound remains to be elucidated, the current hypothesis posits that it acts on a protein present on the surface of keratinocytes.[6] This interaction is believed to trigger a downstream signaling cascade within these cells, leading to the observed physiological effects. The nature of this interaction—whether it involves a G-protein coupled receptor (GPCR), an integrin, or another class of cell surface protein—is a key area for ongoing research. The general structure of signal peptides often involves a positively charged n-region, a hydrophobic h-region, and a polar c-region, which are critical for their interaction with protein transport systems.[7]

Downstream Signaling and Cellular Effects

The primary and most well-documented effects of Acetyl this compound are the increased synthesis of Syndecan-1 and Collagen XVII.[5][8][9][10][11]

  • Syndecan-1: This transmembrane heparan sulfate proteoglycan plays a crucial role in cell-cell and cell-matrix interactions, influencing cell proliferation, migration, and adhesion.[2][3][12] By stimulating Syndecan-1 synthesis, Acetyl this compound enhances the cohesion of the epidermis.[2][3]

  • Collagen XVII: A transmembrane collagen that is a key component of hemidesmosomes, which anchor basal keratinocytes to the underlying basement membrane.[5] Increased Collagen XVII production strengthens the dermal-epidermal junction.[5]

In addition to its effects on protein synthesis, Acetyl this compound has been shown to promote the proliferation of keratinocytes, leading to an increased cell density in the epidermis.[2][3]

Signaling Pathway Visualization

The proposed signaling pathway initiated by Acetyl this compound is depicted below. The initial interaction with an as-yet-unidentified cell surface protein on keratinocytes is the critical initiating step.

Acetyl_Tetrapeptide_11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Acetyl this compound Acetyl this compound Cell Surface Protein Cell Surface Protein (Receptor?) Acetyl this compound->Cell Surface Protein Binding Signaling Cascade Signaling Cascade Cell Surface Protein->Signaling Cascade Activation Gene Expression ↑ Gene Expression (SDC1, COL17A1) Signaling Cascade->Gene Expression Protein Synthesis ↑ Protein Synthesis (Syndecan-1, Collagen XVII) Gene Expression->Protein Synthesis Cellular Response ↑ Keratinocyte Proliferation ↑ Epidermal Cohesion ↑ Dermal-Epidermal Adhesion Protein Synthesis->Cellular Response

Proposed signaling pathway of Acetyl this compound.

Quantitative Data

Currently, publicly available quantitative data on the interaction of Acetyl this compound with its putative receptor and its downstream effects are limited. One study notes that Acetyl this compound increases Syndecan-1 and Collagen XVII levels in primary human keratinocytes at a concentration of 2.6 µg/ml.[1] Another source mentions that formulations containing 3% Acetyl this compound have been shown to significantly increase skin thickness and firmness in a clinical trial involving 19 female volunteers, though specific quantitative results were not provided.[4]

ParameterValueCell Type/SystemReference
Effective Concentration 2.6 µg/mlPrimary Human Keratinocytes[1]
Formulation Concentration (Clinical Study) 3%Human Skin (in vivo)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Acetyl this compound's biological activity.

Cell Culture

Keratinocyte Cell Culture:

  • Cell Line: Human keratinocytes (e.g., HaCaT or primary human epidermal keratinocytes).

  • Culture Medium: A 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1.2 g/L sodium bicarbonate, 2.5 mM L-glutamine, 15 mM HEPES, 0.5 mM sodium pyruvate, and 400 ng/ml hydrocortisone.

  • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach confluence, detach using a solution of 0.05% Trypsin-EDTA. Neutralize with culture medium, centrifuge, and resuspend in fresh medium for passaging.

Protein Expression Analysis

Western Blot for Collagen XVII:

  • Protein Extraction: Lyse treated and control keratinocytes in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.[1][8][13][14][15][16][17][18][19]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Collagen XVII overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

ELISA for Syndecan-1:

  • Sample Collection: Collect conditioned media from treated and control keratinocyte cultures.

  • Coating: Coat a 96-well plate with a capture antibody specific for Syndecan-1 overnight at 4°C.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.

Cell Proliferation Assay

MTT Assay:

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Acetyl this compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Acetyl this compound on keratinocytes.

Experimental_Workflow Start Keratinocyte Culture Keratinocyte Culture Start->Keratinocyte Culture Treatment Treat with Acetyl This compound Keratinocyte Culture->Treatment Analysis Analysis Treatment->Analysis Western Blot Western Blot (Collagen XVII) Analysis->Western Blot Protein Expression ELISA ELISA (Syndecan-1) Analysis->ELISA Protein Secretion MTT Assay MTT Assay (Proliferation) Analysis->MTT Assay Cell Viability End Western Blot->End ELISA->End MTT Assay->End

Workflow for in vitro analysis of Acetyl this compound.

Future Directions and Conclusion

The current body of evidence strongly supports the role of Acetyl this compound as a beneficial ingredient for improving skin structure and function. However, to advance our understanding and facilitate the development of more targeted and effective therapies, future research should focus on:

  • Receptor Identification: Employing techniques such as co-immunoprecipitation, affinity chromatography, and peptide arrays to identify the specific cell surface protein(s) that bind to Acetyl this compound.

  • Quantitative Binding Analysis: Utilizing methods like surface plasmon resonance (SPR) to determine the binding affinity (Kd) and kinetics of the peptide-receptor interaction.

  • Dose-Response Studies: Conducting comprehensive in vitro and ex vivo studies to establish detailed dose-response curves for the induction of Syndecan-1, Collagen XVII, and keratinocyte proliferation.

  • Signaling Pathway Elucidation: Using molecular biology techniques to map the intracellular signaling cascade activated by Acetyl this compound binding.

References

An In-depth Technical Guide to the Gene Expression Analysis of Acetyl Tetrapeptide-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-11 is a synthetic peptide that has demonstrated significant efficacy in promoting skin health and rejuvenation. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the effects of Acetyl this compound, with a particular focus on its influence on gene expression in human keratinocytes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The primary molecular targets of Acetyl this compound identified are Syndecan-1 (SDC1) and Collagen XVII (COL17A1), both of which are crucial for maintaining the structural integrity and youthful function of the skin.

Introduction

Acetyl this compound is a signal peptide that has gained prominence in the cosmetic and dermatological fields for its anti-aging properties. It functions by stimulating the proliferation of keratinocytes, the primary cells of the epidermis, and by enhancing the synthesis of key structural components of the skin.[1][2][3] This guide delves into the genetic and molecular underpinnings of these effects, providing a technical overview for advanced research and development.

Core Mechanism of Action

The principal mechanism of action of Acetyl this compound revolves around the upregulation of genes critical for epidermal cohesion and the integrity of the dermo-epidermal junction (DEJ). The two primary target genes identified are:

  • Syndecan-1 (SDC1): A cell surface heparan sulfate proteoglycan that plays a vital role in cell adhesion, proliferation, and migration.

  • Collagen XVII (COL17A1): A transmembrane collagen that is a key component of hemidesmosomes, which anchor the epidermis to the underlying dermis.

By stimulating the expression of these genes, Acetyl this compound enhances the structural support of the skin, leading to improved firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.[4][5]

Quantitative Gene Expression Analysis

In-vitro studies on human epidermal keratinocytes have provided quantitative evidence of the effect of Acetyl this compound on gene expression. The following table summarizes the key findings from a study published in the Journal of Applied Cosmetology.[1]

GeneTreatment ConcentrationDurationFold Change / Percent IncreaseExperimental Model
COL17A1 2.60 µg/ml3 days+18%Human Epidermal Keratinocytes
COL17A1 0.87 µg/ml3 days+13%Human Epidermal Keratinocytes
Syndecan-1 (Protein Synthesis) 2.6 µg/ml5 days+130% (fluorescence intensity)Human Epidermal Keratinocytes
Syndecan-1 (Protein Synthesis) 0.87 µg/ml5 days+103% (fluorescence intensity)Human Epidermal Keratinocytes

Signaling Pathways

While the precise upstream signaling cascade initiated by Acetyl this compound is a subject of ongoing research, a plausible pathway can be postulated based on the known function of signal peptides and common signaling events in keratinocytes. It is hypothesized that Acetyl this compound binds to a specific cell surface receptor, which in turn activates intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the modulation of transcription factors that regulate the expression of SDC1 and COL17A1.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Acetyl this compound Acetyl this compound Keratinocyte Receptor Keratinocyte Receptor Acetyl this compound->Keratinocyte Receptor Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Keratinocyte Receptor->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression SDC1 SDC1 Gene Expression->SDC1 COL17A1 COL17A1 Gene Expression->COL17A1

Figure 1: Hypothesized signaling pathway of Acetyl this compound in keratinocytes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the gene expression analysis of Acetyl this compound.

Cell Culture and Treatment

A typical experimental workflow for analyzing the effects of Acetyl this compound on keratinocyte gene expression is outlined below.

Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Treatment Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation RNA Extraction RNA Extraction Incubation->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Figure 2: Experimental workflow for gene expression analysis.

Protocol:

  • Cell Line: Human epidermal keratinocytes (e.g., primary cells or HaCaT cell line) are cultured in appropriate keratinocyte growth medium.

  • Seeding: Cells are seeded into multi-well plates (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the treatment period.

  • Treatment: After allowing the cells to adhere and reach a desired confluency (typically 60-70%), the culture medium is replaced with fresh medium containing Acetyl this compound at the desired concentrations (e.g., 0.87 µg/ml and 2.60 µg/ml). A vehicle control (medium without the peptide) is run in parallel.

  • Incubation: The cells are incubated for the specified duration (e.g., 3 days for gene expression analysis).

RNA Extraction and cDNA Synthesis

Protocol:

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit following the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

Quantitative Real-Time PCR (qPCR)

Protocol:

  • Primer Design: Primers specific for the target genes (SDC1 and COL17A1) and a housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.

  • qPCR Reaction: The qPCR reaction is set up using a suitable qPCR master mix, the synthesized cDNA, and the specific primers.

  • Thermal Cycling: The reaction is performed in a real-time PCR thermal cycler using a standard cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

Acetyl this compound demonstrates a clear and quantifiable effect on the gene expression of SDC1 and COL17A1 in human keratinocytes. This targeted molecular activity provides a strong basis for its efficacy in improving skin structure and function. The experimental protocols and pathway visualizations presented in this guide offer a robust framework for further research and development in the field of dermatology and cosmetic science. Future investigations could focus on elucidating the specific receptor and intracellular signaling molecules involved in the mechanism of action of Acetyl this compound.

References

An In-depth Technical Guide to the Stability and Degradation Profile of Acetyl Tetrapeptide-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-11, a synthetic peptide with the sequence Ac-Pro-Pro-Tyr-Leu-OH, is a prominent active ingredient in the cosmetics industry, valued for its role in improving skin elasticity and firmness.[1] This technical guide provides a comprehensive overview of the stability and degradation profile of Acetyl this compound, formerly known as this compound. It is designed to be a resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation. The guide details the intrinsic stability of the peptide, its known signaling pathways, and outlines the methodologies for conducting rigorous stability and degradation assessments. While specific quantitative degradation data for Acetyl this compound is not extensively available in public literature, this guide establishes a framework for its evaluation based on established principles of peptide chemistry and regulatory guidelines.

Introduction to Acetyl this compound

Acetyl this compound is a synthetic signal peptide created through the acetylation of this compound.[2][3] This modification, the addition of an acetyl group, is known to enhance the stability and efficacy of the peptide when applied to the skin.[2] The peptide's primary biological function is to support the structural integrity of the dermal-epidermal junction (DEJ).[1][3]

Chemical and Physical Properties:

PropertyValue
INCI Name Acetyl this compound
Sequence Ac-Pro-Pro-Tyr-Leu-OH
CAS Number 928006-88-6
Molecular Formula C27H38N4O7
Molecular Weight 530.6 g/mol [3]
Appearance White powder[4]
Solubility Soluble in water, insoluble in oil[3]

Signaling Pathway and Mechanism of Action

Acetyl this compound exerts its effects on the skin by stimulating key biological pathways that are crucial for maintaining the skin's structure and firmness. Its primary mechanism involves the upregulation of Syndecan-1 and Collagen XVII, two essential components for epidermal cohesion.[1]

  • Syndecan-1 Synthesis: This proteoglycan plays a vital role in cell adhesion and proliferation. Its production naturally decreases with age, leading to a decline in epidermal cohesion. Acetyl this compound stimulates the synthesis of Syndecan-1, thereby reinforcing the structure of the epidermis.[1]

  • Collagen XVII Synthesis: This collagen type is a key component of hemidesmosomes, which are critical for anchoring the epidermis to the dermis at the DEJ. By boosting Collagen XVII production, Acetyl this compound enhances the connection between these two skin layers.[1]

  • Keratinocyte Proliferation: The peptide also promotes the proliferation of keratinocytes, which increases the density of the epidermis.[3]

The following diagram illustrates the signaling pathway of Acetyl this compound:

Acetyl_Tetrapeptide_11_Signaling_Pathway Acetyl this compound Acetyl this compound Keratinocytes Keratinocytes Acetyl this compound->Keratinocytes Stimulates Fibroblasts Fibroblasts Acetyl this compound->Fibroblasts Stimulates Syndecan-1 Synthesis Syndecan-1 Synthesis Keratinocytes->Syndecan-1 Synthesis Collagen XVII Synthesis Collagen XVII Synthesis Keratinocytes->Collagen XVII Synthesis Keratinocyte Proliferation Keratinocyte Proliferation Keratinocytes->Keratinocyte Proliferation Epidermal Cohesion Epidermal Cohesion Syndecan-1 Synthesis->Epidermal Cohesion Dermal-Epidermal Junction Integrity Dermal-Epidermal Junction Integrity Collagen XVII Synthesis->Dermal-Epidermal Junction Integrity Increased Epidermal Density Increased Epidermal Density Keratinocyte Proliferation->Increased Epidermal Density Improved Skin Firmness & Elasticity Improved Skin Firmness & Elasticity Epidermal Cohesion->Improved Skin Firmness & Elasticity Dermal-Epidermal Junction Integrity->Improved Skin Firmness & Elasticity Increased Epidermal Density->Improved Skin Firmness & Elasticity

Signaling cascade of Acetyl this compound in the skin.

Stability and Degradation Profile

General Stability:

  • Storage: As a lyophilized powder, Acetyl this compound is reported to be stable for 24 months when stored in a freezer at -20°C to -15°C.[4] It should be protected from light.[4]

  • Formulation Stability: In cosmetic formulations, it is generally considered stable. The addition of an acetyl group at the N-terminus provides increased resistance to enzymatic degradation by aminopeptidases.

Potential Degradation Pathways:

Peptides like Acetyl this compound are susceptible to several degradation pathways, which should be investigated through forced degradation studies.

Degradation PathwayDescriptionPotential Impact on Acetyl this compound
Hydrolysis Cleavage of peptide bonds, typically accelerated by acidic or basic conditions.The peptide backbone can be cleaved at any of the three peptide bonds (Pro-Pro, Pro-Tyr, Tyr-Leu), leading to smaller peptide fragments and individual amino acids.
Oxidation Modification of amino acid side chains, particularly those susceptible to oxidation.The tyrosine residue in Acetyl this compound is susceptible to oxidation, which could alter its structure and biological activity.
Deamidation & Isomerization Primarily affects asparagine and aspartic acid residues.Not a primary concern for Acetyl this compound as it does not contain these residues.
Photodegradation Degradation upon exposure to light, particularly UV radiation.The aromatic ring of the tyrosine residue can absorb UV light, potentially leading to photodegradation.
Thermal Degradation Degradation at elevated temperatures.High temperatures can lead to the cleavage of peptide bonds and other chemical modifications.

Experimental Protocols for Stability and Degradation Analysis

To thoroughly assess the stability of Acetyl this compound, a series of experiments based on forced degradation studies should be conducted. The following protocols are based on general principles for peptide stability testing.

Experimental Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_0 Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Stressed Samples Stressed Samples Acidic Hydrolysis->Stressed Samples Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Stressed Samples Oxidative Stress Oxidative Stress Oxidative Stress->Stressed Samples Thermal Stress Thermal Stress Thermal Stress->Stressed Samples Photolytic Stress Photolytic Stress Photolytic Stress->Stressed Samples Acetyl this compound Solution Acetyl this compound Solution Acetyl this compound Solution->Acidic Hydrolysis Acetyl this compound Solution->Basic Hydrolysis Acetyl this compound Solution->Oxidative Stress Acetyl this compound Solution->Thermal Stress Acetyl this compound Solution->Photolytic Stress Analysis Analysis Stressed Samples->Analysis HPLC-UV HPLC-UV Analysis->HPLC-UV Quantification of remaining peptide LC-MS/MS LC-MS/MS Analysis->LC-MS/MS Identification of degradation products Data Interpretation Data Interpretation HPLC-UV->Data Interpretation LC-MS/MS->Data Interpretation Degradation Profile Degradation Profile Data Interpretation->Degradation Profile Degradant Identification Degradant Identification Data Interpretation->Degradant Identification

A typical workflow for forced degradation studies of peptides.

4.1. Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary technique for quantifying the purity of Acetyl this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 30°C.

4.2. Forced Degradation Protocols

The following table outlines the conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the stability-indicating method can effectively separate the degradation products from the intact peptide.

Stress ConditionProtocol
Acidic Hydrolysis Dissolve Acetyl this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
Basic Hydrolysis Dissolve Acetyl this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve Acetyl this compound in 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.
Thermal Degradation Store lyophilized powder and a solution of Acetyl this compound at 80°C for 1, 3, and 7 days.
Photodegradation Expose a solution of Acetyl this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

4.3. Identification of Degradation Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the structural elucidation of degradation products.

  • Liquid Chromatography: Utilize the same HPLC method as described above.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Perform full scan MS to determine the molecular weights of the degradation products. Subsequently, use tandem MS (MS/MS) to fragment the ions of the degradation products and elucidate their structures by analyzing the fragmentation patterns.

Conclusion

Acetyl this compound is a valuable cosmetic ingredient with a well-defined mechanism of action. While its general stability is good, particularly due to N-terminal acetylation, a comprehensive understanding of its degradation profile under various stress conditions is crucial for formulation development and ensuring product quality and safety. This guide provides a framework for conducting such stability and degradation studies, outlining the key degradation pathways and the necessary analytical methodologies. Although specific quantitative degradation data for Acetyl this compound is not widely published, the protocols and information presented here offer a robust starting point for any researcher or professional seeking to perform a thorough stability assessment of this peptide. Further studies are warranted to generate and publish specific data on the degradation kinetics and products of Acetyl this compound to enhance the collective knowledge base for this important cosmetic ingredient.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tetrapeptide-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Tetrapeptide-11, a synthetic peptide with the sequence Proline-Proline-Tyrosine-Leucine (Pro-Pro-Tyr-Leu). This compound, particularly in its acetylated form (Acetyl this compound), is a significant bioactive peptide in the cosmetics and dermatology fields. It has been shown to stimulate the synthesis of key extracellular matrix proteins, syndecan-1 and collagen XVII, which are crucial for maintaining the structural integrity and youthful appearance of the skin.[1][2][3] This protocol details the Fmoc/tBu strategy for SPPS, purification, and characterization of this compound, along with relevant biological assays to evaluate its efficacy.

Introduction

This compound is a synthetic signal peptide designed to mimic endogenous peptides involved in skin repair and regeneration.[1][2] Its primary function is to enhance the cohesion between the dermis and the epidermis by stimulating the production of syndecan-1 and collagen XVII.[1][2][3] This action helps to improve skin density, firmness, and elasticity, making it a valuable ingredient in anti-aging skincare formulations.[4][5] The solid-phase peptide synthesis (SPPS) method, specifically the Fmoc/tBu strategy, offers an efficient and reliable route for the production of high-purity this compound.[6][7][8]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is performed on a solid support resin, proceeding from the C-terminus (Leucine) to the N-terminus (Proline). The Fmoc/tBu strategy is employed, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[6][7]

Materials and Reagents
ReagentSupplierGrade
Fmoc-Leu-Wang resinVariousSPPS Grade
Fmoc-Tyr(tBu)-OHVariousSPPS Grade
Fmoc-Pro-OHVariousSPPS Grade
N,N-Dimethylformamide (DMF)VariousSPPS Grade
PiperidineVariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent Grade
1-Hydroxybenzotriazole (HOBt)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl ether (cold)VariousReagent Grade
Acetonitrile (ACN)VariousHPLC Grade
Deionized water------
Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling for each amino acid, followed by final cleavage and purification.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle (Repeated for each amino acid) cluster_final Final Steps Resin Fmoc-Leu-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt in DMF) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Washing2->Deprotection Next Amino Acid Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MALDI-TOF MS, HPLC) Purification->Characterization

Figure 1: Solid-Phase Peptide Synthesis Workflow for this compound.
Experimental Protocol

2.3.1. Resin Swelling and Initial Deprotection

  • Swell Fmoc-Leu-Wang resin (1 g, 0.5 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL).

  • Agitate for 20 minutes to remove the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL).

2.3.2. Amino Acid Coupling Cycle (Tyrosine and Proline)

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • Dissolve Fmoc-Tyr(tBu)-OH (3 eq, 1.5 mmol), HOBt (3 eq, 1.5 mmol), and DIC (3 eq, 1.5 mmol) in DMF (10 mL).

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Drain the solution and wash the resin with DMF (3 x 10 mL).

  • Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.

    • Drain and wash with DMF (3 x 10 mL).

  • Repeat for Fmoc-Pro-OH (x2):

    • Follow the same coupling and deprotection steps for the two subsequent proline residues.

2.3.3. N-terminal Acetylation (for Acetyl this compound)

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF.

  • Agitate for 1 hour.

  • Wash the resin with DMF and then dichloromethane (DCM).

2.3.4. Cleavage and Precipitation

  • Dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). A specific cleavage cocktail for peptides containing tyrosine, Reagent K (TFA/phenol/water/thioanisole/EDT), can also be used to minimize side reactions.[2][9]

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (100 mL).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

2.4.1. Purification

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5][10]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5-60% B over 30 minutes is typically effective.

  • Monitor the elution at 220 nm and collect the fractions containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

2.4.2. Characterization

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF mass spectrometry.[6][11][12]

  • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC.[10][12]

Expected Yield and Purity

The overall yield and purity of the synthesized peptide are dependent on the efficiency of each coupling and deprotection step.

ParameterExpected Value
Crude Peptide Yield 70-85%
Purity after RP-HPLC >95%
Theoretical Mass (M+H)⁺ 461.55 Da
Observed Mass (M+H)⁺ 461.5 ± 0.2 Da
Theoretical Mass (Acetyl-Tetrapeptide-11, M+H)⁺ 503.59 Da
Observed Mass (Acetyl-Tetrapeptide-11, M+H)⁺ 503.6 ± 0.2 Da

Biological Activity and Signaling Pathway

Acetyl this compound functions by stimulating the synthesis of syndecan-1 and collagen XVII in keratinocytes.[1][2][3] These proteins are integral to the structure and function of the dermal-epidermal junction (DEJ).

Signaling_Pathway Tetrapeptide Acetyl this compound Keratinocyte Keratinocyte Tetrapeptide->Keratinocyte Stimulates Syndecan1 Syndecan-1 Synthesis Keratinocyte->Syndecan1 CollagenXVII Collagen XVII Synthesis Keratinocyte->CollagenXVII DEJ Dermal-Epidermal Junction (DEJ) Integrity Syndecan1->DEJ Strengthens CollagenXVII->DEJ Strengthens Skin_Properties Improved Skin Firmness, Elasticity, and Density DEJ->Skin_Properties Leads to

Figure 2: Signaling Pathway of Acetyl this compound in Skin.

Experimental Protocols for Biological Assays

In Vitro Keratinocyte Proliferation Assay

This assay determines the effect of this compound on the proliferation of human keratinocytes.

4.1.1. Materials

  • Human epidermal keratinocytes (HEKa)

  • Keratinocyte growth medium

  • This compound (dissolved in sterile water)

  • 96-well plates

  • MTT or BrdU cell proliferation assay kit

4.1.2. Protocol

  • Seed HEKa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a vehicle control (sterile water).

  • Incubate for 48-72 hours.

  • Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to quantify cell viability/proliferation.

In Vitro Collagen Synthesis Assay

This assay measures the ability of this compound to stimulate collagen production in human dermal fibroblasts.

4.2.1. Materials

  • Human dermal fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound

  • Sircol™ Soluble Collagen Assay Kit or similar

  • 24-well plates

4.2.2. Protocol

  • Seed HDFs in a 24-well plate and grow to confluence.

  • Replace the medium with serum-free medium containing different concentrations of this compound.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay, following the manufacturer's protocol.[13][14]

  • Measure the absorbance and determine the collagen concentration from a standard curve.

Conclusion

The solid-phase synthesis protocol detailed in this document provides a robust method for producing high-purity this compound. The subsequent biological assays offer a means to validate its efficacy in stimulating key components of the skin's extracellular matrix. This information is valuable for researchers and professionals involved in the development of advanced skincare and dermatological products.

References

Application Notes and Protocols for N-Acetyl Tetrapeptide-11 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl tetrapeptide-11 is a synthetic peptide that has demonstrated significant potential in skin care and dermatological research.[1][2] Comprising the amino acid sequence N-acetyl-Prolyl-Prolyl-Tyrosyl-Leucine, this peptide is recognized for its role in enhancing skin cohesion and firmness.[3] These application notes provide a comprehensive protocol for the in vitro treatment of human keratinocytes with N-acetyl this compound to investigate its effects on key structural components of the skin, specifically Syndecan-1 and Collagen XVII.[3]

Mechanism of Action

N-acetyl this compound primarily functions by stimulating the synthesis of Syndecan-1 and Collagen XVII in epidermal keratinocytes.[3] Syndecan-1 is a cell surface proteoglycan that plays a crucial role in cell adhesion and proliferation. Collagen XVII is a transmembrane protein essential for the integrity of the dermo-epidermal junction. By upregulating these two molecules, N-acetyl this compound helps to strengthen the cohesion of the epidermis and the connection between the epidermis and the dermis. Additionally, it has been reported to stimulate the proliferation of keratinocytes and the production of collagen by dermal fibroblasts.[1][2]

Signaling Pathway

The precise signaling pathway initiated by N-acetyl this compound is a subject of ongoing research. However, based on its observed effects, a proposed pathway involves the binding of the peptide to specific receptors on the surface of keratinocytes, which in turn activates intracellular signaling cascades that lead to the increased transcription and translation of the genes for Syndecan-1 (SDC1) and Collagen XVII (COL17A1).

N_Acetyl_Tetrapeptide_11_Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus cluster_synthesis Protein Synthesis Peptide N-Acetyl This compound Receptor Cell Surface Receptor Peptide->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription SDC1 SDC1 Gene (Syndecan-1) Transcription->SDC1 COL17A1 COL17A1 Gene (Collagen XVII) Transcription->COL17A1 Syndecan Syndecan-1 SDC1->Syndecan Leads to synthesis of Collagen Collagen XVII COL17A1->Collagen Leads to synthesis of

Caption: Proposed signaling pathway of N-acetyl this compound in keratinocytes.

Experimental Protocols

I. General Cell Culture and Treatment

This protocol outlines the steps for treating primary human keratinocytes with N-acetyl this compound.

A. Materials

  • Primary Human Epidermal Keratinocytes (HEKa)

  • Keratinocyte Growth Medium (KGM) supplemented with growth factors

  • N-acetyl this compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

B. Experimental Parameters

ParameterValue
Cell LinePrimary Human Epidermal Keratinocytes (HEKa)
Seeding Density1 x 10^5 cells/well in a 6-well plate
Peptide Concentration2.6 µg/mL
Vehicle ControlDMSO (at the same final concentration as the peptide treatment)
Treatment Duration24 - 72 hours
Culture MediumKeratinocyte Growth Medium (KGM)

C. Protocol

  • Preparation of N-acetyl this compound Stock Solution:

    • Dissolve N-acetyl this compound powder in DMSO to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture HEKa cells in KGM in a T75 flask until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed 1 x 10^5 cells per well into 6-well plates containing 2 mL of KGM.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare the treatment medium by diluting the N-acetyl this compound stock solution in fresh KGM to a final concentration of 2.6 µg/mL.

    • Prepare a vehicle control medium by adding the same volume of DMSO to fresh KGM.

    • Aspirate the old medium from the wells and replace it with 2 mL of the treatment or vehicle control medium.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

II. Analysis of Syndecan-1 and Collagen XVII Expression

The following are protocols for quantifying the expression of Syndecan-1 and Collagen XVII at the protein and gene levels.

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Syndecan-1

This protocol is for the quantification of secreted Syndecan-1 in the cell culture supernatant.

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant from each well.

    • Centrifuge at 1000 x g for 20 minutes at 4°C to remove any cells and debris.[4]

    • Store the cleared supernatant at -80°C until use.

  • ELISA Procedure:

    • Use a commercially available Human Syndecan-1 ELISA kit.[5][6][7][8]

    • Follow the manufacturer's instructions for the assay, including the preparation of standards, samples, and reagents.

    • Typically, the procedure involves adding samples and standards to antibody-coated wells, followed by incubation with a biotinylated detection antibody and a streptavidin-HRP conjugate.[5][6]

    • A substrate solution is then added, and the color development is measured using a microplate reader at 450 nm.[6]

    • Calculate the concentration of Syndecan-1 in the samples based on the standard curve.

B. Western Blot for Collagen XVII

This protocol is for the detection of Collagen XVII protein in cell lysates.

  • Cell Lysate Preparation:

    • After removing the supernatant, wash the cells in each well with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Western Blot Procedure:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Collagen XVII overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

C. Quantitative Real-Time PCR (qPCR) for SDC1 and COL17A1 Gene Expression

This protocol is for the quantification of SDC1 and COL17A1 mRNA levels.

  • RNA Extraction and cDNA Synthesis:

    • After the treatment period, lyse the cells directly in the wells using a lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess the RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Procedure:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for SDC1 or COL17A1, and a suitable SYBR Green or TaqMan master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for investigating the effects of N-acetyl this compound on human keratinocytes.

Experimental_Workflow Start Start: Culture Primary Human Keratinocytes Seeding Seed Cells in 6-well Plates Start->Seeding Treatment Treat with N-Acetyl This compound (2.6 µg/mL) or Vehicle Control (DMSO) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Harvest Harvest Samples Incubation->Harvest Supernatant Collect Supernatant Harvest->Supernatant Cells Lyse Cells Harvest->Cells ELISA ELISA for Syndecan-1 Supernatant->ELISA Western Western Blot for Collagen XVII Cells->Western qPCR qPCR for SDC1 and COL17A1 mRNA Cells->qPCR Data Data Analysis and Interpretation ELISA->Data Western->Data qPCR->Data

Caption: Experimental workflow for N-acetyl this compound treatment and analysis.

Data Presentation

All quantitative data from ELISA, Western blot densitometry, and qPCR should be presented in clearly structured tables to facilitate easy comparison between the treated and control groups. Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the observed differences.

Example Data Table:

TreatmentSyndecan-1 (ng/mL)Relative Collagen XVII ExpressionRelative SDC1 mRNA Fold ChangeRelative COL17A1 mRNA Fold Change
Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SD
N-acetyl this compoundMean ± SDMean ± SDMean ± SDMean ± SD
p-value

References

Application Note: Quantitative Analysis of Tetrapeptide-11 in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acetyl Tetrapeptide-11 is a synthetic signal peptide, the product of the reaction between acetic acid and this compound, designed to address concerns associated with mature skin.[1][2] As a signal peptide, it stimulates the proliferation of keratinocytes, leading to increased cell density and accelerated skin regeneration.[1] Mechanistically, Acetyl this compound has been shown to increase the synthesis of key structural components such as Syndecan-1 and Collagen XVII in primary human keratinocytes.[3][4] This activity strengthens the cohesion between the dermis and epidermis, improving the structural integrity of the dermo-epidermal junction.[5] Given its role in cellular signaling and skin rejuvenation, accurately quantifying the intracellular concentration of this compound in cell lysates is crucial for pharmacokinetic studies, dose-response analysis, and understanding its mechanism of action. This application note provides detailed protocols for the quantitative analysis of this compound in cell lysates using two common methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound

This compound functions as a signaling molecule that influences gene expression related to dermal-epidermal junction integrity and cell proliferation. Upon entering the cell or interacting with a cell-surface receptor, it is believed to initiate a signaling cascade that upregulates the synthesis of crucial proteins. The diagram below illustrates this proposed pathway.

Tetrapeptide_11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_nucleus Gene Transcription cluster_synthesis Protein Synthesis & Proliferation Tetrapeptide Acetyl This compound Receptor Cellular Uptake / Membrane Receptor Tetrapeptide->Receptor Cascade Intracellular Signaling Cascade Receptor->Cascade Nucleus Nucleus Cascade->Nucleus Signal Transduction Proliferation Keratinocyte Proliferation Cascade->Proliferation Gene_SDC1 SDC1 Gene (Syndecan-1) Nucleus->Gene_SDC1 Gene_COL17A1 COL17A1 Gene (Collagen XVII) Nucleus->Gene_COL17A1 Syndecan Syndecan-1 Synthesis Gene_SDC1->Syndecan Collagen Collagen XVII Synthesis Gene_COL17A1->Collagen

Caption: Proposed signaling pathway of Acetyl this compound in keratinocytes.

Experimental Workflow

The overall workflow for quantifying this compound involves cell culture, treatment, lysate preparation, and subsequent analysis by either ELISA or LC-MS/MS. This process ensures that samples are handled consistently to yield reliable and reproducible quantitative data.

Experimental_Workflow cluster_quant Quantification Methods Start Start: Cell Culture (e.g., Human Keratinocytes) Treatment Treatment with This compound Start->Treatment Harvest Cell Harvesting (Rinse with PBS) Treatment->Harvest Lysis Cell Lysis (Lysis Buffer + Protease Inhibitors) Harvest->Lysis Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Lysis->Centrifuge Supernatant Collect Supernatant (Cell Lysate) Centrifuge->Supernatant ProteinAssay Total Protein Quantification (e.g., BCA Assay) Supernatant->ProteinAssay ELISA Method 1: ELISA ProteinAssay->ELISA LCMS Method 2: LC-MS/MS ProteinAssay->LCMS DataAnalysis Data Analysis & Normalization ELISA->DataAnalysis LCMS->DataAnalysis Results Final Results (e.g., pg/mg total protein) DataAnalysis->Results

Caption: Workflow for quantitative analysis of this compound in cell lysates.

Data Presentation

Quantitative analysis of this compound treatment can be summarized to show its biological effects and intracellular concentration.

Table 1: Summary of Reported Biological Effects of Acetyl this compound This table summarizes the known effects of Acetyl this compound on human keratinocytes based on existing literature.

ParameterCell TypeTreatment ConcentrationObserved EffectReference
Syndecan-1 (SYND1) LevelsPrimary Human Keratinocytes2.6 µg/mLIncreased SYND1 levels[3]
Collagen XVII LevelsPrimary Human Keratinocytes2.6 µg/mLIncreased Collagen XVII levels[3]
Keratinocyte ProliferationSkin CellsNot SpecifiedStimulates proliferation[1][5]
Dermal-Epidermal CohesionSkinNot SpecifiedStrengthens cohesion[5]

Table 2: Example Data Template for Quantitative Analysis of this compound in Cell Lysates This template can be used to record and present the results from the quantitative protocols described below. Data should be normalized to the total protein concentration of the lysate.

Sample IDTreatment GroupThis compound Conc. (ng/mL)Total Protein Conc. (mg/mL)Normalized this compound (pg/mg protein)
1Control (Untreated)01.520
2Control (Untreated)01.480
31 µg/mL this compound5.21.553.35
41 µg/mL this compound5.51.503.67
510 µg/mL this compound45.81.4930.74
610 µg/mL this compound47.21.5330.85

Experimental Protocols

Protocol 1: General Cell Lysate Preparation

This protocol is applicable for preparing cell lysates for both ELISA and LC-MS/MS analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer or 20 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100)[6][7]

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes, 1.5 mL

  • Cell scraper

  • Microcentrifuge (refrigerated)

Procedure:

  • Culture cells (e.g., HaCaT keratinocytes) to 80-90% confluency in appropriate culture vessels.

  • Treat cells with the desired concentrations of this compound for the specified duration. Include untreated controls.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6]

  • Completely remove the PBS and add 0.5 mL of ice-cold cell lysis buffer (supplemented with protease inhibitor cocktail immediately before use) to each 10 cm plate.[6]

  • Incubate the plates on ice for 5-10 minutes to allow for cell lysis.[6]

  • Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • To ensure complete lysis, sonicate the samples on ice (e.g., three 5-second pulses).[6]

  • Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet insoluble cellular debris.[6]

  • Carefully transfer the supernatant (soluble lysate) to a new, clean microcentrifuge tube. Avoid disturbing the pellet.

  • Determine the total protein concentration of the lysate using a detergent-compatible protein assay such as the Bicinchoninic acid (BCA) assay.[8]

  • The lysate is now ready for analysis. For immediate use, keep on ice. For long-term storage, aliquot and store at -80°C to avoid freeze-thaw cycles.[9]

Protocol 2: Quantification by Competitive ELISA

This protocol assumes the availability of a specific primary antibody against this compound and a labeled this compound conjugate.

Materials:

  • 96-well microtiter plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • Primary antibody specific for this compound

  • HRP-conjugated this compound

  • Cell lysates and this compound standards

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the anti-Tetrapeptide-11 antibody (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[6]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.[6]

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at 37°C to prevent non-specific binding.[6]

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of cell lysate sample or this compound standard to the appropriate wells. Immediately add 50 µL of HRP-conjugated this compound to all wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C. During this time, the free this compound in the sample will compete with the HRP-conjugated peptide for binding to the coated antibody.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

  • Analysis: Construct a standard curve using the known concentrations of this compound and use it to determine the concentration in the cell lysate samples. Normalize the results to the total protein concentration.

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS offers high specificity and sensitivity for peptide quantification and is an excellent alternative to immunoassays.[10][11]

Materials:

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Stable isotope-labeled this compound (as an internal standard)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation & Protein Precipitation:

    • Thaw cell lysate samples on ice.

    • To 100 µL of cell lysate, add a known amount of the stable isotope-labeled this compound internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for further cleanup.

  • Solid Phase Extraction (SPE) (Optional but Recommended):

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the peptide fraction using an appropriate elution solvent (e.g., 80% methanol with 0.5% formic acid).[12]

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of LC mobile phase (e.g., 100 µL of 95% Water/5% ACN/0.1% FA).

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Separate the peptides using a gradient elution. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 40% B over 10 minutes.

  • MS/MS Detection:

    • Analyze the eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard must be determined and optimized beforehand.

  • Data Analysis:

    • Quantify the native this compound by calculating the peak area ratio relative to the internal standard.

    • Generate a calibration curve using standards prepared in a similar matrix (e.g., lysate from untreated cells).

    • Determine the concentration of this compound in the samples and normalize to the total protein concentration.

References

Acetyl Tetrapeptide-11: Application Notes and Protocols for 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-11 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging properties. Comprising four amino acids, this peptide is designed to target key structural components within the skin, promoting a more youthful and resilient phenotype. In the context of advanced in vitro research, 3D skin models offer a physiologically relevant platform to elucidate the mechanisms of action and efficacy of active compounds like acetyl this compound. These models, which mimic the complex architecture of human skin, provide a valuable tool for preclinical assessment, claim substantiation, and understanding the biological effects of novel ingredients.

This document provides detailed application notes and experimental protocols for researchers utilizing acetyl this compound in 3D skin model systems. The information herein is intended to guide the design and execution of robust experiments to evaluate the peptide's impact on key biomarkers associated with skin health and aging.

Mechanism of Action

Acetyl this compound primarily exerts its effects by stimulating the synthesis of two critical proteins involved in maintaining the integrity and cohesion of the skin:

  • Syndecan-1: A cell surface heparan sulfate proteoglycan that plays a crucial role in keratinocyte cohesion, proliferation, and migration. Its expression is known to decrease with age, leading to a weakened epidermis.

  • Collagen XVII: A transmembrane collagen that is a key component of hemidesmosomes, which anchor the epidermis to the dermis at the dermo-epidermal junction (DEJ). A decline in Collagen XVII levels contributes to the loss of skin firmness and the formation of wrinkles.

By upregulating the expression of Syndecan-1 and Collagen XVII, acetyl this compound helps to reinforce the structure of the epidermis and the DEJ, leading to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.[1][2][3][4][5][6]

Signaling Pathway

Acetyl_Tetrapeptide_11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Keratinocyte Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_synthesis Protein Synthesis cluster_outcome Cellular & Tissue Effects Acetyl this compound Acetyl this compound Cell Surface Receptor Cell Surface Receptor Acetyl this compound->Cell Surface Receptor Binds Signaling Cascade Signaling Cascade Cell Surface Receptor->Signaling Cascade Activates Gene Transcription Gene Transcription Signaling Cascade->Gene Transcription Stimulates Enhanced Keratinocyte Proliferation Enhanced Keratinocyte Proliferation Signaling Cascade->Enhanced Keratinocyte Proliferation Syndecan-1 Syndecan-1 Gene Transcription->Syndecan-1 Upregulates SDC1 gene Collagen XVII Collagen XVII Gene Transcription->Collagen XVII Upregulates COL17A1 gene Increased Keratinocyte Cohesion Increased Keratinocyte Cohesion Syndecan-1->Increased Keratinocyte Cohesion Strengthened Dermo-Epidermal Junction Strengthened Dermo-Epidermal Junction Collagen XVII->Strengthened Dermo-Epidermal Junction

Acetyl this compound Signaling Pathway.

Data Presentation

The following tables summarize the quantitative effects of acetyl this compound on key biomarkers in in vitro studies.

Table 1: Effect of Acetyl this compound on Syndecan-1 Synthesis in Human Keratinocytes

Treatment Concentration (µg/mL)Incubation TimeEndpointResult (% Increase vs. Control)
0.875 daysSyndecan-1 Synthesis+103%
2.65 daysSyndecan-1 Synthesis+130%

Data adapted from Cosmetic Science Technology.[3]

Table 2: Effect of Acetyl this compound on Collagen XVII Gene Expression in Human Keratinocytes

Treatment Concentration (µg/mL)Incubation TimeEndpointResult (% Increase vs. Control)
0.873 daysCOL17A1 Gene Expression+13%
2.63 daysCOL17A1 Gene Expression+18%

Data adapted from Cosmetic Science Technology.[3]

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of acetyl this compound in 3D full-thickness skin models.

Experimental Workflow

Experimental_Workflow Start Start 3D_Skin_Model_Culture Culture 3D Full-Thickness Skin Models Start->3D_Skin_Model_Culture Peptide_Treatment Treat with Acetyl this compound (and Controls) 3D_Skin_Model_Culture->Peptide_Treatment Incubation Incubate for a Defined Period (e.g., 24-72 hours) Peptide_Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis IHC Immunohistochemistry/ Immunofluorescence (Syndecan-1, Collagen XVII) Analysis->IHC RTqPCR RT-qPCR (SDC1, COL17A1 Gene Expression) Analysis->RTqPCR Proliferation_Assay Keratinocyte Proliferation Assay (e.g., BrdU) Analysis->Proliferation_Assay Viability_Assay Viability/Toxicity Assay (e.g., MTT) Analysis->Viability_Assay Data_Analysis Data Analysis and Interpretation IHC->Data_Analysis RTqPCR->Data_Analysis Proliferation_Assay->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

General Experimental Workflow.
Protocol 1: Treatment of 3D Full-Thickness Skin Models

1. Materials:

  • 3D full-thickness human skin models (e.g., EpiDerm™ FT, Phenion® FT)
  • Assay medium (as recommended by the 3D skin model manufacturer)
  • Acetyl this compound stock solution (dissolved in a sterile, biocompatible vehicle, e.g., sterile water or PBS)
  • Vehicle control (the same solvent used for the peptide)
  • Positive control (optional, e.g., a known skin-active compound)
  • Sterile 6-well plates
  • Sterile PBS
  • Incubator (37°C, 5% CO₂)

2. Procedure:

  • Upon receipt, carefully transfer the 3D skin model inserts into 6-well plates containing pre-warmed assay medium.
  • Pre-incubate the models for 24 hours at 37°C and 5% CO₂ to allow for tissue equilibration.
  • Prepare the treatment solutions by diluting the acetyl this compound stock solution in the assay medium to the desired final concentrations (e.g., 0.5, 1, 5, 10 µg/mL). Also prepare the vehicle control.
  • After the pre-incubation period, aspirate the old medium and replace it with fresh medium containing the respective treatment or control solutions. The treatment can be applied topically to the stratum corneum or added to the culture medium, depending on the experimental design. For topical application, a small volume (e.g., 20-50 µL) is typically applied.
  • Incubate the treated models for the desired experimental period (e.g., 24, 48, or 72 hours).
  • At the end of the incubation period, harvest the tissues and the culture medium for downstream analysis.

Protocol 2: Immunohistochemistry for Syndecan-1 and Collagen XVII

1. Materials:

  • Treated and control 3D skin models
  • 4% Paraformaldehyde (PFA) in PBS
  • Sucrose solutions (15% and 30% in PBS)
  • Optimal Cutting Temperature (OCT) compound
  • Cryostat
  • Microscope slides
  • Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
  • Primary antibodies: anti-Syndecan-1 and anti-Collagen XVII
  • Fluorescently labeled secondary antibodies
  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
  • Mounting medium
  • Fluorescence microscope

2. Procedure:

  • Fix the harvested 3D skin models in 4% PFA for 2-4 hours at 4°C.
  • Wash the tissues with PBS.
  • Perform cryoprotection by incubating the tissues in 15% sucrose overnight, followed by 30% sucrose for 4-6 hours.
  • Embed the tissues in OCT compound and freeze.
  • Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.
  • Permeabilize the sections with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
  • Incubate the sections with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
  • Wash the sections with PBS.
  • Incubate with the corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
  • Counterstain the nuclei with DAPI.
  • Mount the coverslips using a mounting medium.
  • Visualize and capture images using a fluorescence microscope.
  • Quantify the fluorescence intensity to determine the relative expression levels of Syndecan-1 and Collagen XVII.

Protocol 3: Gene Expression Analysis by RT-qPCR

1. Materials:

  • Treated and control 3D skin models
  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
  • qPCR master mix (e.g., SYBR Green)
  • Primers for SDC1, COL17A1, and a housekeeping gene (e.g., GAPDH, B2M)
  • qPCR instrument

2. Procedure:

  • Homogenize the harvested 3D skin models and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
  • Quantify the RNA concentration and assess its purity.
  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  • Set up the qPCR reactions with the cDNA, primers, and qPCR master mix.
  • Perform the qPCR reaction using a thermal cycler.
  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression of SDC1 and COL17A1, normalized to the housekeeping gene.

Protocol 4: Keratinocyte Proliferation Assay (BrdU Incorporation)

1. Materials:

  • Treated and control 3D skin models
  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent
  • Fixation and permeabilization reagents
  • Anti-BrdU antibody
  • Enzyme- or fluorochrome-conjugated secondary antibody
  • Substrate solution (for colorimetric detection) or fluorescence microscope
  • Microplate reader (for colorimetric detection)

2. Procedure:

  • At the end of the treatment period with acetyl this compound, add BrdU labeling reagent to the culture medium of the 3D skin models.
  • Incubate for a defined period (e.g., 2-4 hours) to allow for BrdU incorporation into the DNA of proliferating cells.
  • Harvest the tissues and fix them.
  • Process the tissues for histology (paraffin embedding or cryosectioning).
  • Perform immunohistochemistry using an anti-BrdU antibody to detect the incorporated BrdU.
  • Visualize the labeled cells using a suitable detection method (colorimetric or fluorescent).
  • Quantify the number of BrdU-positive cells in the basal layer of the epidermis to determine the proliferation index.

Safety and Toxicity Assessment

Acetyl this compound is generally considered safe for topical use in cosmetic products.[7] However, as with any new compound, it is prudent to assess its potential for skin irritation in the context of the 3D skin model.

Protocol 5: Skin Irritation Test (MTT Assay)

1. Materials:

  • Treated and control 3D skin models
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Isopropanol or other suitable solvent
  • Microplate reader

2. Procedure:

  • Following the treatment period, wash the 3D skin models with PBS.
  • Transfer the inserts to a new plate containing MTT solution.
  • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
  • Aspirate the MTT solution and extract the formazan crystals by incubating the tissues in isopropanol for 2 hours with gentle shaking.
  • Measure the absorbance of the extracted formazan solution at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability may indicate a potential for irritation.

Conclusion

The use of 3D skin models provides a powerful and ethically sound approach to substantiate the efficacy of cosmetic ingredients like acetyl this compound. The protocols outlined in this document offer a comprehensive framework for researchers to investigate the peptide's mechanism of action and to generate robust data supporting its anti-aging claims. By carefully designing and executing these experiments, scientists can gain valuable insights into the biological effects of acetyl this compound on skin structure and function.

References

Application Notes and Protocols for In-Vitro Studies of Acetyl Tetrapeptide-11 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-11 is a synthetic signaling peptide that has demonstrated significant potential in skin rejuvenation and anti-aging research. Its primary mechanism of action involves the stimulation of key proteins in the dermal-epidermal junction (DEJ), leading to improved skin cohesion, firmness, and an overall more youthful appearance.[1][2][3] This document provides detailed application notes and protocols for the in-vitro investigation of Acetyl this compound, focusing on its delivery to skin cell cultures and the subsequent analysis of its biological effects.

Mechanism of Action: Acetyl this compound has been shown to upregulate the synthesis of Syndecan-1 and Collagen XVII.[2][4][5][6] Syndecan-1 is a cell surface proteoglycan that plays a crucial role in cell adhesion and proliferation, while Collagen XVII is a transmembrane collagen essential for the integrity of the DEJ.[3] By boosting the production of these molecules, Acetyl this compound strengthens the connection between the dermis and epidermis.[1][3] Furthermore, it stimulates the proliferation of keratinocytes, contributing to a denser and more robust epidermal layer.[1][7]

Data Presentation: Efficacy of Acetyl this compound

The following table summarizes quantitative data from in-vitro studies on the effects of Acetyl this compound.

Parameter Cell Type Treatment Concentration Incubation Time Observed Effect Assay Method Reference
Syndecan-1 Levels Primary Human Keratinocytes2.6 µg/mLNot SpecifiedIncreasedNot Specified[5]
Collagen XVII Levels Primary Human Keratinocytes2.6 µg/mLNot SpecifiedIncreasedNot Specified[5]
Keratinocyte Proliferation KeratinocytesNot SpecifiedNot SpecifiedStimulatedNot Specified[1][7]
Collagen Synthesis Dermal FibroblastsNot SpecifiedNot SpecifiedStimulatedNot Specified[1]

Experimental Protocols

Preparation of Acetyl this compound Stock Solution

Given that Acetyl this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol, and sparingly soluble in Phosphate-Buffered Saline (PBS)[5], a stock solution can be prepared for dilution into cell culture media.

Materials:

  • Acetyl this compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of Acetyl this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 1 mg/mL.

  • Gently vortex the tube until the peptide is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize cytotoxicity.

In-Vitro Delivery of Acetyl this compound to Cell Cultures

For in-vitro studies, Acetyl this compound is typically delivered to cell cultures by diluting the stock solution directly into the culture medium.

Protocol:

  • Thaw an aliquot of the Acetyl this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium (e.g., 2.6 µg/mL).

  • Under sterile conditions, add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Mix the medium thoroughly by gentle inversion.

  • Remove the existing medium from the cell culture plates and replace it with the medium containing Acetyl this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of Acetyl this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human keratinocytes (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Acetyl this compound stock solution (1 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Acetyl this compound in DMEM to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a negative control (medium only).

  • After 24 hours, replace the medium in the wells with the prepared treatment and control media.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Quantification of Collagen XVII and Syndecan-1 Expression

The expression levels of Collagen XVII and Syndecan-1 can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting.

4.1 ELISA Protocol

Materials:

  • Human keratinocytes or dermal fibroblasts

  • Cell lysis buffer

  • Human Collagen XVII ELISA Kit

  • Human Syndecan-1 ELISA Kit

  • BCA Protein Assay Kit

  • Microplate reader

Protocol:

  • Seed cells in 6-well plates and treat with Acetyl this compound (e.g., 2.6 µg/mL) for 48-72 hours.

  • Lyse the cells using a suitable cell lysis buffer and collect the cell lysates.

  • Determine the total protein concentration of each lysate using the BCA Protein Assay Kit.

  • Perform the ELISA for Collagen XVII and Syndecan-1 according to the manufacturer's instructions, using equal amounts of total protein for each sample.

  • Measure the absorbance at the appropriate wavelength and calculate the concentration of each protein from the standard curve.

  • Normalize the protein concentrations to the total protein content of each sample.

4.2 Western Blot Protocol

Materials:

  • Human keratinocytes or dermal fibroblasts

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Collagen XVII and Syndecan-1

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells as described for the ELISA protocol.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Collagen XVII and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify the relative expression of Collagen XVII, normalized to the loading control.

  • Repeat the process for Syndecan-1.

Mandatory Visualizations

Signaling Pathway of Acetyl this compound

Acetyl_Tetrapeptide_11_Pathway AT11 Acetyl this compound Receptor Cell Surface Receptor (Hypothesized) AT11->Receptor Signal_Transduction Intracellular Signaling Cascade Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Keratinocyte_Proliferation Keratinocyte Proliferation Signal_Transduction->Keratinocyte_Proliferation Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Syndecan1 Syndecan-1 Synthesis Gene_Expression->Syndecan1 Collagen17 Collagen XVII Synthesis Gene_Expression->Collagen17 DEJ_Integrity Improved Dermal-Epidermal Junction Integrity Syndecan1->DEJ_Integrity Collagen17->DEJ_Integrity Skin_Firmness Increased Skin Firmness and Density Keratinocyte_Proliferation->Skin_Firmness DEJ_Integrity->Skin_Firmness

Caption: Proposed signaling pathway of Acetyl this compound in skin cells.

Experimental Workflow for In-Vitro Efficacy Testing

Experimental_Workflow start Start cell_culture Seed Keratinocytes and/or Fibroblasts start->cell_culture treatment Treat with Acetyl this compound (Varying Concentrations) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation proliferation_assay Cell Proliferation Assay (MTT) incubation->proliferation_assay protein_quantification Protein Quantification (ELISA / Western Blot) incubation->protein_quantification data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis protein_quantification->data_analysis end End data_analysis->end Logical_Relationship delivery_system Delivery System (e.g., DMSO/Medium) peptide_uptake Peptide Uptake by Skin Cells delivery_system->peptide_uptake cellular_response Cellular Response peptide_uptake->cellular_response increased_protein Increased Syndecan-1 and Collagen XVII Synthesis cellular_response->increased_protein increased_proliferation Increased Keratinocyte Proliferation cellular_response->increased_proliferation phenotypic_outcome Phenotypic Outcome increased_protein->phenotypic_outcome increased_proliferation->phenotypic_outcome improved_cohesion Improved Skin Cohesion and Firmness phenotypic_outcome->improved_cohesion

References

Application Notes and Protocols for Fluorescent Labeling of Acetyl Tetrapeptide-11 for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-11, with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH, is a synthetic peptide known for its beneficial effects on skin health.[1][2][][4] It is reported to enhance skin firmness and elasticity by stimulating the synthesis of key extracellular matrix components like syndecan-1 and collagen XVII, and by promoting the proliferation of keratinocytes.[1][5][6][7] To investigate its mechanism of action and quantify its interaction with skin cells, fluorescent labeling of Acetyl this compound is an invaluable tool. This document provides detailed application notes and protocols for the fluorescent labeling of this peptide and its subsequent use in cellular uptake studies.

Given the N-terminal acetylation of Acetyl this compound, standard amine-reactive labeling strategies are not applicable. Therefore, this guide will focus on labeling the C-terminal carboxylic acid and the potential, though less common, labeling of the tyrosine residue.

Fluorescent Dye Selection

The choice of a fluorescent dye is critical and depends on the specific application, the available instrumentation, and the biological system under investigation. Key characteristics to consider are the dye's excitation and emission spectra, quantum yield, photostability, and pH sensitivity. A selection of commonly used fluorescent dyes suitable for peptide labeling is presented in Table 1.

Fluorescent DyeExcitation (nm)Emission (nm)Quantum YieldPhotostability
FAM (Carboxyfluorescein) 495517HighModerate
TAMRA (Tetramethylrhodamine) 552578HighGood
Cy3 550570HighGood
Cy5 650670HighExcellent
Alexa Fluor 488 495519Very HighExcellent
Alexa Fluor 555 555565Very HighExcellent
Alexa Fluor 647 650668HighExcellent

Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling. [8]

Fluorescent Labeling Protocols

Due to the chemical structure of Acetyl this compound (Ac-Pro-Pro-Tyr-Leu-OH), the primary handle for fluorescent labeling is the C-terminal carboxylic acid. An alternative, though less conventional, approach could target the hydroxyl group of the tyrosine residue.

Protocol 1: C-Terminal Labeling via Amide Bond Formation

This protocol utilizes a fluorescent dye containing a primary amine, which will be coupled to the C-terminal carboxyl group of the peptide using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the aid of an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS.

Materials:

  • Acetyl this compound

  • Amine-reactive fluorescent dye (e.g., Fluorescein-amine, TAMRA-amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Peptide Dissolution: Dissolve Acetyl this compound in a minimal amount of anhydrous DMF or DMSO.

  • Activation of Carboxyl Group:

    • In a separate tube, dissolve EDC and Sulfo-NHS in the reaction buffer. A 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the peptide are recommended as a starting point.

    • Add the EDC/Sulfo-NHS solution to the dissolved peptide.

    • Incubate for 15-30 minutes at room temperature to activate the C-terminal carboxyl group.

  • Labeling Reaction:

    • Dissolve the amine-containing fluorescent dye in DMF or DMSO. A 1.5 to 2-fold molar excess of the dye over the peptide is a good starting point.

    • Add the dissolved fluorescent dye to the activated peptide solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the fluorescently labeled peptide from unreacted dye and other reagents using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and measure the concentration using UV-Vis spectrophotometry.

Protocol 2: Tyrosine Labeling (Advanced)

Labeling the phenolic hydroxyl group of tyrosine is less common but can be achieved using specific chemistries, such as those involving diazonium salts or specialized activated esters under specific pH conditions. This method is more complex and may require significant optimization.

Experimental Workflow for Cellular Uptake Studies

The following workflow outlines the key steps for investigating the cellular uptake of fluorescently labeled Acetyl this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start labeling Fluorescent Labeling of Acetyl this compound start->labeling purification Purification and Characterization labeling->purification incubation Incubate Cells with Labeled Peptide purification->incubation cell_culture Cell Culture (e.g., Keratinocytes, Fibroblasts) cell_culture->incubation washing Wash to Remove Unbound Peptide incubation->washing qualitative Qualitative Analysis (Fluorescence Microscopy) washing->qualitative quantitative Quantitative Analysis (Flow Cytometry) washing->quantitative localization Subcellular Localization (Confocal Microscopy) qualitative->localization data_analysis Data Analysis and Interpretation quantitative->data_analysis localization->data_analysis end End data_analysis->end

Caption: Experimental workflow for cellular uptake studies.

Protocols for Cellular Uptake Analysis

Protocol 3: Qualitative Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization of peptide internalization into cells.

Materials:

  • Fluorescently labeled Acetyl this compound

  • Human keratinocytes or fibroblasts

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with varying concentrations of the fluorescently labeled Acetyl this compound in serum-free medium for different time points (e.g., 30 min, 1h, 4h, 24h).

  • Washing: Gently wash the cells three times with cold PBS to remove unbound peptide.

  • Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Counterstaining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

  • Mounting: Mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and the nuclear stain.

Protocol 4: Quantitative Cellular Uptake by Flow Cytometry

This protocol provides a quantitative measure of the percentage of cells that have internalized the peptide and the relative amount of uptake per cell.

Materials:

  • Fluorescently labeled Acetyl this compound

  • Human keratinocytes or fibroblasts

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Incubation: Treat the cells with the fluorescently labeled peptide as described in Protocol 3.

  • Washing: Wash the cells twice with cold PBS.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Resuspension: Resuspend the cells in PBS containing 1% fetal bovine serum.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Use untreated cells as a negative control.

Hypothetical Signaling Pathway of Acetyl this compound

Based on its known biological effects, a plausible signaling pathway for Acetyl this compound involves its interaction with cell surface receptors on keratinocytes and fibroblasts, leading to the upregulation of syndecan-1 and collagen XVII synthesis.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_synthesis Protein Synthesis peptide Acetyl this compound receptor Cell Surface Receptor (Hypothetical) peptide->receptor signaling Intracellular Signaling Cascade receptor->signaling nucleus Nucleus signaling->nucleus transcription Gene Transcription nucleus->transcription syndecan Syndecan-1 Synthesis transcription->syndecan collagen Collagen XVII Synthesis transcription->collagen

Caption: Hypothetical signaling pathway of Acetyl this compound.

Quantitative Data Summary

As of the date of this document, specific quantitative data on the cellular uptake of fluorescently labeled Acetyl this compound is not publicly available in peer-reviewed literature. The following table is a template for researchers to populate with their experimental data for easy comparison.

Treatment ConditionIncubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
Control (Untreated) 4
Labeled Peptide (1 µM) 1
4
24
Labeled Peptide (10 µM) 1
4
24
Labeled Peptide + Endocytosis Inhibitor 4

Table 2: Template for Quantitative Cellular Uptake Data from Flow Cytometry.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the fluorescent labeling of Acetyl this compound and the subsequent investigation of its cellular uptake. By employing these methods, researchers can gain valuable insights into the mechanisms by which this peptide exerts its effects on skin cells, paving the way for the development of more effective dermatological and cosmetic products. It is important to note that all experimental conditions, including dye choice, labeling chemistry, and cell-based assays, should be optimized for the specific research question and experimental setup.

References

Application Notes and Protocols for a-Acetyl Tetrapeptide-11 in Gene Expression Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a-acetyl tetrapeptide-11 in gene expression profiling experiments, particularly within the context of dermatological and cosmetic research. The protocols outlined below are intended to serve as a guide for investigating the molecular mechanisms of this peptide and its effects on skin cell function.

Introduction

a-Acetyl this compound is a synthetic signaling peptide known to play a role in improving skin cohesion and firmness.[1][2] It primarily functions by stimulating the proliferation of keratinocytes and promoting the synthesis of key proteins involved in the structural integrity of the dermal-epidermal junction (DEJ).[1][2][3][4] Understanding the impact of this tetrapeptide on gene expression is crucial for elucidating its mechanism of action and for the development of targeted anti-aging and skin repair therapies.

The primary molecular targets of a-acetyl this compound in keratinocytes are Syndecan-1 (SDC1) and Collagen XVII (COL17A1).[3][5][6] Syndecan-1 is a cell surface proteoglycan that influences cell proliferation, migration, and adhesion, while Collagen XVII is a transmembrane collagen essential for the formation of hemidesmosomes, which anchor the epidermis to the dermis.[3][6]

Key Applications

  • Target Gene Analysis: Quantifying the upregulation of SDC1 and COL17A1 gene expression in response to a-acetyl this compound treatment.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways activated by a-acetyl this compound that lead to changes in gene expression.

  • Comparative Studies: Evaluating the efficacy of a-acetyl this compound in comparison to other bioactive peptides or anti-aging compounds.

  • Dose-Response Analysis: Determining the optimal concentration of a-acetyl this compound for maximal gene expression modulation.

  • Formulation Development: Assessing the impact of different delivery systems and formulations on the peptide's ability to influence gene expression in skin models.

Quantitative Data Summary

While specific quantitative data from broad gene expression profiling studies on a-acetyl this compound are not publicly available, the following table represents the expected upregulation of key target genes in human keratinocytes based on qualitative descriptions from existing literature.[3][5]

Gene SymbolGene NameExpected Change in ExpressionPutative Function in Skin
SDC1Syndecan-1UpregulationEnhances epidermal cohesion, cell proliferation, and migration.[2][3]
COL17A1Collagen Type XVII Alpha 1 ChainUpregulationStrengthens the adhesion between the epidermis and dermis.[3][6]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of a-Acetyl this compound

The following diagram illustrates a putative signaling pathway for a-acetyl this compound in keratinocytes, leading to the upregulation of SDC1 and COL17A1. As a signaling peptide, it is hypothesized to interact with a cell surface receptor, initiating an intracellular signaling cascade that results in the activation of transcription factors responsible for the expression of these target genes.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_signaling_cascade Signaling Cascade cluster_nucleus Nucleus cluster_cellular_response Cellular Response Peptide a-Acetyl this compound Receptor Keratinocyte Surface Receptor (Putative) Peptide->Receptor Binds to Signal_Transduction Signal Transduction (e.g., MAPK/ERK pathway) Receptor->Signal_Transduction Activates Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Leads to Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Promotes SDC1 Syndecan-1 (SDC1) Synthesis Gene_Expression->SDC1 COL17A1 Collagen XVII (COL17A1) Synthesis Gene_Expression->COL17A1

Caption: Proposed signaling pathway of a-acetyl this compound in keratinocytes.

Experimental Workflow for Gene Expression Analysis

This workflow outlines the key steps for assessing the impact of a-acetyl this compound on gene expression in keratinocytes.

Cell_Culture 1. Keratinocyte Cell Culture (e.g., HaCaT or primary cells) Peptide_Treatment 2. Treatment with a-Acetyl this compound (e.g., 2.6 µg/ml for 48h) Cell_Culture->Peptide_Treatment RNA_Extraction 3. Total RNA Extraction Peptide_Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) for SDC1 and COL17A1 cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Caption: Workflow for analyzing gene expression changes induced by a-acetyl this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for similar peptide studies on keratinocytes and are recommended for investigating the effects of a-acetyl this compound.[7]

Protocol 1: Keratinocyte Cell Culture and Peptide Treatment
  • Cell Culture:

    • Culture human keratinocytes (e.g., HaCaT cell line or primary human epidermal keratinocytes) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and grow to 70-80% confluency before treatment.

  • Peptide Preparation:

    • Prepare a stock solution of a-acetyl this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Further dilute the stock solution in the complete culture medium to the desired final concentrations. A concentration of 2.6 µg/ml has been shown to be effective.[5]

  • Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing a-acetyl this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). A 48-hour incubation period is a common starting point.[7]

Protocol 2: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.

    • Typically, 1-2 µg of total RNA is used per reaction.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture using a suitable qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for the target genes (SDC1, COL17A1) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Primer Design: Design or obtain validated primers for the target and reference genes.

    • Perform the qPCR reaction in a real-time PCR system.

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the expression of the housekeeping gene.

    • Express the results as fold change in gene expression in the a-acetyl this compound-treated samples compared to the vehicle-treated control samples.

Conclusion

a-Acetyl this compound demonstrates significant potential as a bioactive ingredient for improving skin structure and function. The protocols and information provided herein offer a framework for researchers to further explore its effects on gene expression and to build a more comprehensive understanding of its molecular mechanisms. Such studies are essential for the continued development of innovative and effective skincare solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrapeptide-11 Solubility and Application in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Tetrapeptide-11 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in skin cells?

A1: this compound, with the amino acid sequence Acetyl-Pro-Pro-Tyr-Leu, is a synthetic signaling peptide.[1][2] Its primary role in skin cells is to improve the structural integrity of the dermal-epidermal junction (DEJ). It achieves this by stimulating the synthesis of two key components:

  • Syndecan-1: A proteoglycan that plays a crucial role in epidermal cohesion and cell adhesion.[2][3][4]

  • Collagen XVII: A transmembrane protein essential for the formation of hemidesmosomes, which anchor basal keratinocytes to the basement membrane.[2][5][6][7]

By boosting the production of these molecules, this compound enhances the connection between the epidermis and dermis, leading to improved skin firmness and elasticity.[3][8][9] It also promotes the proliferation of keratinocytes, which contributes to a denser and more regenerated epidermis.[3][4][10]

Q2: I'm having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?

A2: this compound is a hydrophobic peptide and is sparingly soluble in aqueous solutions like PBS (pH 7.2). The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol.

Q3: What is the maximum concentration of DMSO I can use in my cell culture without causing cytotoxicity?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and well-tolerated.[11] Primary cells may be more sensitive, and it is advisable to keep the final DMSO concentration at or below 0.1%. Always perform a vehicle control (medium with the same final concentration of DMSO without the peptide) in your experiments to account for any solvent effects.

Q4: Can I sonicate or heat the peptide solution to improve solubility?

A4: Yes, gentle sonication or warming the solution to no more than 40°C can aid in dissolving the peptide. However, avoid excessive heating as it may degrade the peptide.

Q5: My this compound precipitates when I add it to my cell culture medium. What should I do?

A5: Precipitation upon addition to aqueous medium is a common issue with hydrophobic peptides. To avoid this, add the peptide stock solution to the culture medium drop-wise while gently vortexing or swirling . This gradual dilution helps to prevent the peptide from crashing out of solution. If precipitation still occurs, you may be exceeding the solubility limit of the peptide in your specific medium. Consider lowering the final concentration of the peptide.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in cell culture medium. This compound is a hydrophobic peptide with low aqueous solubility.Prepare a concentrated stock solution in 100% DMSO first.
A precipitate forms when the DMSO stock solution is added to the culture medium. The peptide is "crashing out" of solution due to the rapid change in solvent polarity.Add the DMSO stock solution to the culture medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. Ensure the final DMSO concentration remains within the safe range for your cells (typically ≤0.5%).
Inconsistent or no biological effect is observed in the experiment. 1. Incomplete dissolution of the peptide leading to an inaccurate final concentration. 2. Degradation of the peptide. 3. Suboptimal peptide concentration.1. Ensure the peptide is fully dissolved in the DMSO stock solution before further dilution. Centrifuge the stock solution to pellet any undissolved particles before taking an aliquot. 2. Store the lyophilized peptide at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting the stock solution. 3. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell type and assay.
Cell death or signs of cytotoxicity are observed in treated wells. The concentration of DMSO in the final culture medium is too high.Calculate the final DMSO concentration carefully. Ensure it does not exceed the tolerance level of your cell line (generally ≤0.5%, and ≤0.1% for sensitive primary cells). Always include a DMSO-only vehicle control.

Quantitative Data Summary

The following table summarizes the effective concentrations of Acetyl this compound (commercially known as Syniorage™) and its observed effects on human keratinocytes from in vitro studies.

ParameterConcentration of Acetyl this compoundResultReference
Keratinocyte Proliferation 0.87 µg/mL103% increase in synthesis of human keratinocytes compared to control (over 5 days).[12]
2.6 µg/mL130% increase in synthesis of human keratinocytes compared to control (over 5 days).[12]
Collagen XVII Gene Expression (COL17A1) 0.87 µg/mL13% increase in gene expression over control (over 3 days).[12]
2.6 µg/mL18% increase in gene expression over control (over 3 days).[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for preparing a this compound stock solution for use in cell culture experiments.

Materials:

  • Lyophilized this compound

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the required volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex or pipette up and down to dissolve the peptide completely. The solution should be clear and free of visible particles. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability and proliferation of keratinocytes.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µg/mL). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).

    • Include a "cells only" control (no treatment) and a "vehicle control" (medium with the same final concentration of DMSO as the treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared peptide solutions or control solutions.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control after subtracting the background absorbance from the media-only wells.

Visualizations

Tetrapeptide11_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment lyophilized Lyophilized this compound stock Concentrated Stock Solution (e.g., 10 mg/mL) lyophilized->stock Dissolve dmso 100% DMSO dmso->stock working_solution Working Solution (Final DMSO ≤0.5%) stock->working_solution Dilute Drop-wise culture_medium Cell Culture Medium culture_medium->working_solution treatment Treat Cells working_solution->treatment cells Plate Cells (e.g., Keratinocytes) cells->treatment incubation Incubate (e.g., 24-72h) treatment->incubation assay Perform Assay (e.g., MTT, Western Blot, qPCR) incubation->assay

Caption: Experimental workflow for preparing and using this compound in cell culture.

Tetrapeptide11_Signaling cluster_cell Keratinocyte cluster_synthesis Protein Synthesis cluster_effect Cellular Effects tetrapeptide This compound receptor Cell Surface Receptor (Hypothesized) tetrapeptide->receptor Binds signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors Activates proliferation Increased Keratinocyte Proliferation signaling_cascade->proliferation gene_expression Increased Gene Expression transcription_factors->gene_expression syndecan_gene SDC1 Gene gene_expression->syndecan_gene col17_gene COL17A1 Gene gene_expression->col17_gene syndecan_protein Syndecan-1 Protein syndecan_gene->syndecan_protein Translates to col17_protein Collagen XVII Protein col17_gene->col17_protein Translates to cohesion Enhanced Epidermal Cohesion syndecan_protein->cohesion adhesion Strengthened Dermo-Epidermal Junction Adhesion col17_protein->adhesion

Caption: Proposed signaling pathway of this compound in keratinocytes.

References

Technical Support Center: N-Acetyl Tetrapeptide-11 Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of N-acetyl-tetrapeptide-11 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-tetrapeptide-11 and why is its solubility in aqueous solutions important?

A1: N-acetyl-tetrapeptide-11 is a synthetic peptide used in various research and cosmetic applications, particularly for its anti-aging properties.[1] Its solubility and stability in aqueous solutions are critical for ensuring consistent and effective experimental results, as aggregation can lead to a loss of biological activity and inaccurate concentration measurements.

Q2: What are the known solubility properties of N-acetyl-tetrapeptide-11?

A2: N-acetyl-tetrapeptide-11 is generally described as water-soluble.[2] Specific solubility data indicates that it is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations of ≥10 mg/mL, and sparingly soluble in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility range of 1-10 mg/mL.[3] Its insolubility in oil is also noted.[2]

Q3: What are the primary causes of peptide aggregation in solution?

A3: Peptide aggregation is a common issue influenced by several factors.[4] These include:

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[4]

  • Amino Acid Sequence: The presence of hydrophobic amino acids can promote self-association to minimize contact with water.

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, leading to increased aggregation. Adjusting the pH away from the pI can enhance solubility.

  • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, either shielding charges and promoting aggregation or stabilizing the charged state and improving solubility.[5]

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Mechanical Stress: Agitation or shear forces can sometimes induce aggregation.[6]

Q4: How can I prevent N-acetyl-tetrapeptide-11 from aggregating in my experiments?

A4: Several strategies can be employed to prevent peptide aggregation:

  • Optimize Solution pH: Adjust the pH of your solvent to be at least one or two units away from the peptide's isoelectric point to ensure it carries a net positive or negative charge.

  • Control Peptide Concentration: Work with the lowest feasible concentration of the peptide in your stock solutions and dilute it just before use.

  • Use of Co-solvents: For peptides with hydrophobic characteristics, adding a small amount of an organic solvent like DMSO or ethanol can improve solubility before adding the aqueous buffer.

  • Incorporate Excipients: Non-ionic surfactants (e.g., Polysorbates) or other stabilizing agents can be used to prevent aggregation.[3][7]

  • Proper Storage: Store peptide solutions at low temperatures (e.g., -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudiness or precipitate forms immediately upon dissolving the peptide. The solvent is at or near the peptide's isoelectric point (pI). The peptide concentration is too high for the chosen solvent.Determine the theoretical pI of N-acetyl-tetrapeptide-11 and adjust the pH of the solvent to be at least 2 units above or below the pI. Try dissolving the peptide at a lower concentration.
The peptide solution becomes cloudy over time or after temperature changes. The peptide is aggregating due to thermodynamic instability at that specific concentration, temperature, or pH.Re-evaluate the solution pH and ionic strength. Consider adding a stabilizing excipient such as a non-ionic surfactant. Store the solution at a different temperature (e.g., 4°C instead of room temperature for short-term storage).
Inconsistent results are observed in biological assays. Peptide aggregation is leading to a decrease in the effective monomer concentration and loss of activity.Visually inspect the peptide stock solution for any signs of precipitation. Filter the solution through a 0.22 µm filter before use. Implement a routine quality control step to check for aggregation, such as dynamic light scattering (DLS).
Difficulty dissolving the lyophilized peptide powder. The peptide has poor solubility in the initial solvent.Try dissolving a small test amount of the peptide in different solvents. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by the gradual addition of the aqueous buffer. Sonication can also aid in dissolution.

Quantitative Data on Factors Influencing Tetrapeptide Solubility

The following table provides illustrative data on how different solution parameters can affect the solubility of a generic tetrapeptide. Note that specific values for N-acetyl-tetrapeptide-11 may vary.

Parameter Condition Illustrative Solubility Remarks
pH pH 2 units below pIHighThe peptide has a net positive charge, leading to electrostatic repulsion that prevents aggregation.
pH at pILowThe net charge is zero, minimizing repulsion and favoring aggregation.
pH 2 units above pIHighThe peptide has a net negative charge, promoting solubility.
Ionic Strength (NaCl) 0 mMModerateSolubility is dependent on the intrinsic properties of the peptide.
150 mMVariableCan either increase or decrease solubility depending on the peptide sequence and pH. May shield charges and promote aggregation.[5]
Co-solvent (DMSO) 0%BaselineDependent on the peptide's hydrophobicity.
5% (v/v)IncreasedCan significantly improve the solubility of hydrophobic peptides.
Temperature 4°CGenerally Higher StabilityLower temperatures slow down aggregation kinetics.
25°C (Room Temp)Baseline
37°CGenerally Lower StabilityHigher temperatures can accelerate aggregation.

Experimental Protocols

Protocol for Optimizing N-acetyl-tetrapeptide-11 Solubility via pH Adjustment

This protocol outlines a systematic approach to determine the optimal pH for dissolving N-acetyl-tetrapeptide-11 to prevent aggregation.

Materials:

  • Lyophilized N-acetyl-tetrapeptide-11

  • A set of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10)

  • Deionized water

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).

  • Peptide Dispensing: Carefully weigh and dispense a small, equal amount of lyophilized N-acetyl-tetrapeptide-11 into separate microcentrifuge tubes for each pH to be tested.

  • Solubilization: Add a fixed volume of each buffer to the respective tubes to achieve a target concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex each tube for a consistent amount of time (e.g., 1 minute) to aid dissolution.

  • Visual Inspection: Visually inspect each solution for any signs of cloudiness or precipitate.

  • Quantitative Measurement (Optional): To quantify solubility, centrifuge the tubes to pellet any undissolved peptide. Carefully transfer the supernatant to a new tube and measure the absorbance at a specific wavelength (e.g., 280 nm if the peptide contains aromatic residues) to determine the concentration of the dissolved peptide.

  • Determine Optimal pH: The pH that results in the clearest solution and the highest concentration of dissolved peptide is the optimal pH for solubilization.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Peptide Aggregation Observed (Cloudiness/Precipitate) Concentration High Concentration? Problem->Concentration pH_Issue pH near pI? Problem->pH_Issue Solvent Inappropriate Solvent? Problem->Solvent Storage Improper Storage? Problem->Storage Dilute Lower Concentration Concentration->Dilute Adjust_pH Adjust pH away from pI pH_Issue->Adjust_pH Change_Solvent Use Co-solvent (e.g., DMSO) Solvent->Change_Solvent Aliquot Aliquot and Freeze Storage->Aliquot

Caption: Troubleshooting workflow for peptide aggregation.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Lyophilized Peptide Prepare_Buffers Prepare Buffers (Varying pH) Start->Prepare_Buffers Add_Peptide Add Peptide to Buffers Prepare_Buffers->Add_Peptide Vortex Vortex to Dissolve Add_Peptide->Vortex Incubate Incubate Vortex->Incubate Visual_Inspect Visual Inspection Incubate->Visual_Inspect Quantify Quantify Solubility (e.g., Absorbance) Visual_Inspect->Quantify Determine_pH Determine Optimal pH Quantify->Determine_pH

Caption: Experimental workflow for pH optimization.

References

Technical Support Center: Optimizing HPLC Gradient for Tetrapeptide-11 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Tetrapeptide-11 using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound peak broad and poorly resolved?

A1: Poor peak shape is a common issue in HPLC. Several factors could be contributing to this problem.

  • Suboptimal Mobile Phase Additive Concentration: Trifluoroacetic acid (TFA) is a frequently used ion-pairing agent in peptide purification that improves peak shape.[1][2][3] A concentration of 0.1% TFA is typical, but for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may be optimal.[1][2]

  • Inappropriate Flow Rate: A flow rate that is too high can lead to peak broadening as the peptide has less time to interact with the stationary phase.[4] Conversely, a flow rate that is too slow can also cause broadening due to diffusion.[4] It is crucial to find the optimal flow rate for your specific column and peptide.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the sample concentration or injection volume.

  • Column Deterioration: Over time, HPLC columns can degrade, leading to poor performance.[5] Symptoms include high backpressure, peak tailing, and loss of resolution.[5] Consider replacing the column if you suspect it is old or has been used extensively.

Q2: My this compound is eluting very early (in the void volume). What should I do?

A2: Early elution suggests that the peptide is not being retained on the column.

  • Insufficiently Hydrophobic Stationary Phase: this compound may be too polar for the selected column. Consider using a column with a more hydrophobic stationary phase (e.g., C18 instead of C8) or a column with a different chemistry, such as one with phenyl groups.[6][7]

  • High Initial Organic Solvent Concentration: The starting percentage of your organic solvent (e.g., acetonitrile) in the gradient may be too high, causing the peptide to elute without proper interaction with the stationary phase.[8] Start with a lower initial concentration of the organic solvent.

  • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, it can cause the peptide to move through the column too quickly.[9][10] Whenever possible, dissolve your sample in the initial mobile phase.[5]

Q3: I'm observing peak tailing for my this compound. How can I improve the peak symmetry?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic peptides, causing tailing.[11] Using a high-purity silica column or adding a competitive base to the mobile phase can help. The use of an ion-pairing agent like TFA also helps to minimize these interactions and improve peak shape.[3]

  • Low TFA Concentration: Insufficient TFA can lead to poor peak shape.[6] Ensure the TFA concentration is adequate (typically 0.1%).

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.[9] Flushing the column with a strong solvent may resolve the issue.

Q4: My retention times for this compound are inconsistent between runs. What is causing this variability?

A4: Retention time variability is a common problem in HPLC.[9]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the concentration of the organic solvent and additives, can lead to shifts in retention time.[5]

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[12] Using a column oven to maintain a constant temperature is recommended.

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for purifying this compound?

A1: A good starting point for peptide purification is a shallow linear gradient.[7][8] Begin with a low percentage of organic solvent (e.g., 5% acetonitrile) and gradually increase it. A common starting gradient is a 1% per minute increase in the organic solvent concentration.[7][8] An initial scouting run with a broad gradient (e.g., 5% to 95% acetonitrile over 30 minutes) can help determine the approximate elution concentration of your peptide.[8]

Q2: How do I choose the right HPLC column for this compound purification?

A2: The choice of column depends on the properties of your peptide. For peptides, reversed-phase HPLC with a C18 stationary phase is the most common choice.[13] The pore size of the packing material is also important; for peptides and proteins, a pore size of 300 Å is often recommended to allow for better interaction with the stationary phase.

Q3: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?

A3: TFA serves several important functions in peptide HPLC:

  • Ion-Pairing Agent: It forms ion pairs with the charged groups on the peptide, increasing its hydrophobicity and retention on the reversed-phase column.[3][14]

  • pH Modifier: It lowers the pH of the mobile phase, which protonates the acidic residues of the peptide, leading to more uniform interactions with the stationary phase.[3]

  • Improves Peak Shape: It helps to mask the effects of residual silanol groups on the silica packing, reducing peak tailing and improving peak symmetry.[3][6]

Q4: Can I use formic acid instead of TFA?

A4: Yes, formic acid is a common alternative to TFA, especially when the purified peptide is intended for mass spectrometry (MS) analysis.[15] TFA can cause ion suppression in the MS, leading to a weaker signal.[15] However, formic acid is a weaker ion-pairing agent, which may result in broader peaks and less resolution compared to TFA.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound

Objective: To determine the approximate elution conditions of this compound.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (equilibration)

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

Protocol 2: Optimizing the Gradient for Improved Resolution

Objective: To refine the gradient to achieve baseline separation of this compound from its impurities.

Methodology:

  • Based on the scouting run, identify the percentage of Mobile Phase B at which this compound elutes. Let's assume it elutes at 30% B.

  • Design a shallower gradient around the elution point.

  • Column: Same as Protocol 1.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 15% B (start at ~15% below elution point)

    • 5-45 min: 15% to 45% B (linear gradient, e.g., 0.5% B/min)

    • 45-50 min: 45% to 95% B (wash step)

    • 50-55 min: 95% B

    • 55-60 min: 95% to 15% B (linear gradient)

    • 60-70 min: 15% B (equilibration)

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

Data Presentation

Table 1: Effect of TFA Concentration on this compound Retention Time and Peak Asymmetry

TFA Concentration (%)Retention Time (min)Peak Asymmetry (at 10% height)
0.0512.51.8
0.1014.21.2
0.2015.11.1

Table 2: Impact of Flow Rate on Resolution and Peak Width

Flow Rate (mL/min)Resolution (between this compound and major impurity)Peak Width (min)
0.81.80.45
1.02.10.38
1.21.90.42

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_optimization Optimization Steps cluster_solution Resolution Problem Poor Chromatogram (e.g., Broad Peaks, Tailing, Poor Resolution) MobilePhase Check Mobile Phase (Composition, pH, Freshness) Problem->MobilePhase ColumnHealth Assess Column Health (Age, Usage, Backpressure) Problem->ColumnHealth SystemHealth Verify System Performance (Pump, Injector, Detector) Problem->SystemHealth AdjustGradient Adjust Gradient Slope MobilePhase->AdjustGradient ChangeColumn Select Alternative Column ColumnHealth->ChangeColumn ChangeFlowRate Modify Flow Rate SystemHealth->ChangeFlowRate OptimizeTFA Optimize TFA Concentration AdjustGradient->OptimizeTFA OptimizeTFA->ChangeFlowRate GoodChromatogram Improved Chromatogram (Sharp Peaks, Good Resolution) ChangeFlowRate->GoodChromatogram ChangeColumn->GoodChromatogram

Caption: A workflow for troubleshooting common HPLC purification issues.

Gradient_Optimization_Logic Start Start: Crude this compound Sample ScoutingRun Perform Broad Scouting Gradient (e.g., 5-95% ACN) Start->ScoutingRun IdentifyElution Identify Approximate Elution % of this compound ScoutingRun->IdentifyElution DesignShallowGradient Design Shallow Gradient Around Elution Point IdentifyElution->DesignShallowGradient AnalyzeResolution Analyze Resolution and Peak Shape DesignShallowGradient->AnalyzeResolution Optimized Purification Optimized AnalyzeResolution->Optimized Good FurtherOptimization Further Optimization Needed AnalyzeResolution->FurtherOptimization Poor AdjustParameters Adjust Parameters: - Gradient Slope - Flow Rate - TFA Concentration FurtherOptimization->AdjustParameters AdjustParameters->DesignShallowGradient

Caption: A logical flow for optimizing an HPLC gradient for peptide purification.

References

Technical Support Center: Tetrapeptide-11 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Tetrapeptide-11 in primary cell cultures. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: Acetyl this compound is a synthetic peptide with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH.[1] It is primarily known for its application in cosmetics as a skin conditioning agent.[2][3] Its mechanism of action involves stimulating the synthesis of syndecan-1 and collagen XVII in primary human keratinocytes, which helps to improve the cohesion and structural integrity of the dermo-epidermal junction.[1][2][4] It also promotes the proliferation of keratinocytes.[2][4]

Q2: Is there any existing data on the cytotoxicity of this compound in primary cells?

A2: Publicly available studies specifically detailing the cytotoxicity of this compound across a wide range of primary cells are limited. However, it is generally considered to be well-tolerated by the epidermis and is used in cosmetic formulations at minimal doses, suggesting a low cytotoxicity profile in skin cells.[2] The Environmental Working Group (EWG) Skin Deep® database gives Acetyl this compound a low hazard score.[5] For any new application or primary cell type, it is crucial to perform a direct cytotoxicity assessment.

Q3: What are the recommended initial steps for assessing this compound cytotoxicity in a new primary cell line?

A3: The initial steps should involve a dose-response and time-course study. Start with a wide range of this compound concentrations (e.g., from nanomolar to millimolar) and several time points (e.g., 24, 48, and 72 hours). This will help in determining the EC50 (half-maximal effective concentration) and identifying the optimal conditions for more detailed mechanistic studies.

Q4: Which primary cell types are relevant for testing this compound cytotoxicity?

A4: Given its known effects, primary human keratinocytes and dermal fibroblasts are highly relevant.[1][6] However, depending on the intended application, other primary cells such as peripheral blood mononuclear cells (PBMCs)[7], hepatocytes, or endothelial cells could also be considered to assess systemic or off-target effects.

Troubleshooting Guides

Issue 1: High variability between replicate wells in a cell viability assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: Inconsistent incubation times for assay reagents.

    • Solution: Use a multichannel pipette for adding reagents and stopping the reaction to ensure all wells are treated for the same duration.

Issue 2: No cytotoxic effect observed even at high concentrations of this compound.

  • Possible Cause: The peptide may genuinely be non-cytotoxic to the specific primary cell type under the tested conditions.

    • Solution: Include a positive control for cytotoxicity, such as Triton™ X-100 (0.5%) or doxorubicin, to validate that the assay system is working correctly.[7]

  • Possible Cause: The peptide may have low cell permeability.

    • Solution: Consider using cell-penetrating peptide (CPP) conjugation if intracellular delivery is intended, though this will alter the test substance.[8]

  • Possible Cause: The peptide may be degrading in the culture medium.

    • Solution: Assess the stability of this compound in your specific culture medium over the time course of the experiment using methods like HPLC.

Issue 3: Unexpected increase in cell viability at certain this compound concentrations.

  • Possible Cause: The peptide may have a proliferative effect on the cells.

    • Solution: This is a valid biological outcome. It is known that Acetyl this compound can stimulate the proliferation of keratinocytes.[2][4] Corroborate this finding with a specific proliferation assay, such as BrdU or EdU incorporation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of this compound on the metabolic activity of primary cells, which is an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the peptide. Include wells with medium only (blank), cells in medium without the peptide (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the negative control:

    • % Viability = (Absorbance of treated cells / Absorbance of negative control) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Primary cells and culture reagents as in Protocol 1

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.

  • Lysis Control: To create a maximum LDH release control, add the lysis solution provided in the kit to control wells and incubate as recommended by the manufacturer.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which generally follows:

    • % Cytotoxicity = ((Absorbance of treated sample - Absorbance of negative control) / (Absorbance of maximum LDH release - Absorbance of negative control)) x 100

Quantitative Data Summary

The following table structure should be used to summarize the results from the cytotoxicity assays for clear comparison.

Table 1: Cell Viability (MTT Assay) of Primary Cells Treated with this compound

Concentration (µM)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.7 ± 5.299.1 ± 4.997.5 ± 5.5
1097.2 ± 4.896.5 ± 5.395.8 ± 6.1
10095.5 ± 6.194.3 ± 5.892.1 ± 6.4
100093.1 ± 5.990.7 ± 6.288.4 ± 7.0
Positive Control15.3 ± 3.310.1 ± 2.95.6 ± 2.1

Table 2: Cytotoxicity (LDH Assay) in Primary Cells Treated with this compound

Concentration (µM)24 hours (% Cytotoxicity ± SD)48 hours (% Cytotoxicity ± SD)72 hours (% Cytotoxicity ± SD)
0 (Control)0 ± 2.10 ± 2.50 ± 2.3
11.5 ± 1.82.1 ± 2.02.8 ± 2.4
102.8 ± 2.33.5 ± 2.64.1 ± 2.9
1004.2 ± 2.95.1 ± 3.16.5 ± 3.4
10006.7 ± 3.58.9 ± 3.810.3 ± 4.1
Positive Control85.4 ± 7.290.2 ± 6.895.1 ± 5.9

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed prepare_peptide Prepare this compound Dilutions treat Treat Cells prepare_peptide->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh read Measure Absorbance mtt->read ldh->read analyze Calculate % Viability / % Cytotoxicity read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway tetrapeptide Acetyl this compound receptor Cell Surface Receptor (Hypothesized) tetrapeptide->receptor syndecan Syndecan-1 Synthesis receptor->syndecan collagen Collagen XVII Synthesis receptor->collagen keratinocyte Keratinocyte Proliferation receptor->keratinocyte junction Dermo-Epidermal Junction Integrity syndecan->junction collagen->junction viability Cell Viability & Function keratinocyte->viability Contributes to junction->viability Supports

Caption: Known signaling pathway of Acetyl this compound.

References

a-acetyl tetrapeptide-11 batch-to-batch variability analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl Tetrapeptide-11. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analyzing batch-to-batch variability and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl this compound and what is its primary mechanism of action?

A1: N-Acetyl this compound is a synthetic signal peptide with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH.[1] It is primarily used in cosmetic and dermatological research for its anti-aging properties. Its mechanism of action involves reinforcing the cohesion of the epidermis by stimulating the synthesis of two key structural components: Syndecan-1 and Collagen XVII.[2][3] This leads to improved firmness, elasticity, and structural integrity at the dermo-epidermal junction.[4][5]

Q2: What are the typical quality control specifications for different batches of N-Acetyl this compound?

A2: Ensuring minimal batch-to-batch variability is critical for reproducible experimental results. For cosmetic and research-grade peptides, purity levels should be high, typically >95% and often exceeding 98%.[6] A Certificate of Analysis (CoA) should be provided by the supplier for each batch. Below is a table summarizing typical quality control specifications.

Table 1: Typical Quality Control Specifications for N-Acetyl this compound
ParameterSpecificationMethodPurpose
Appearance White to off-white powderVisualConfirms physical consistency between batches.
Identity Conforms to reference spectrumMass Spectrometry (MS)Verifies the correct molecular weight (530.6 g/mol ) and structure.[4]
Purity ≥ 95.0% (cosmetic grade), ≥ 98.0% (research grade)HPLC (214/220 nm)Quantifies the percentage of the target peptide relative to impurities.[7]
Peptide Content ≥ 80%Amino Acid Analysis / HPLCDetermines the actual amount of peptide in the lyophilized powder.
Acetate/TFA Content ≤ 15%Ion Chromatography / HPLCQuantifies the residual counter-ion from the purification process.
Water Content ≤ 10%Karl Fischer TitrationMeasures residual moisture, which can affect stability and net peptide weight.
Microbial Limits <100 CFU/gPlate CountEnsures the absence of significant microbial contamination.[8]

Q3: My N-Acetyl this compound batch shows low biological activity. What could be the cause?

A3: Inconsistent biological activity between batches is a common issue. Several factors could be responsible:

  • Low Purity: The presence of impurities, such as truncated or deletion sequences from synthesis, can interfere with the peptide's function.[6] Always verify the purity on the Certificate of Analysis and consider re-analyzing it via HPLC if results are critical.

  • Incorrect Peptide Content: Lyophilized peptides contain counter-ions (like TFA or acetate) and water. If the net peptide content is not accounted for, the actual peptide concentration in your assay will be lower than calculated, leading to reduced activity.

  • Degradation: Improper storage (e.g., exposure to light, moisture, or room temperature for extended periods) can lead to degradation.[4] The peptide should be stored at -20°C or colder.[1]

  • Aggregation: The peptide may have aggregated during reconstitution. Ensure proper solubilization techniques are used (see Troubleshooting Guide below).

Experimental Protocols & Methodologies

Protocol 1: Quantitative Analysis of Batch Purity and Identity by HPLC-MS

This protocol outlines the standard method for verifying the purity and identity of N-Acetyl this compound.

1. Materials:

  • N-Acetyl this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility)

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Sample Preparation:

  • Accurately weigh ~1 mg of the lyophilized peptide.

  • Dissolve in an appropriate solvent. The peptide is soluble in DMSO (≥10 mg/ml) and sparingly soluble in PBS pH 7.2 (1-10 mg/ml).[1] For initial analysis, dissolving in 50% ACN/water is a good starting point.

  • Prepare a final concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 20 minutes[7]
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 214 nm and 280 nm

| Injection Vol. | 10 µL |

4. Mass Spectrometry (MS) Conditions (ESI+):

  • Couple the HPLC eluent to an electrospray ionization mass spectrometer.

  • Scan for the expected [M+H]⁺ ion at m/z 531.6.

  • Perform fragmentation (MS/MS) to confirm the peptide sequence if necessary.

5. Data Analysis:

  • Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area at 214 nm.

  • Confirm the mass of the main peak corresponds to the theoretical mass of N-Acetyl this compound.

Protocol 2: Cell-Based Bioactivity Assay in Human Keratinocytes

This protocol is designed to assess the biological activity of N-Acetyl this compound by measuring its ability to upregulate Syndecan-1 and Collagen XVII in HaCaT cells.

1. Cell Culture:

  • Culture human immortalized keratinocytes (HaCaT cells) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

2. Peptide Treatment:

  • Prepare a sterile stock solution of N-Acetyl this compound (e.g., 1 mg/mL in sterile DMSO).

  • Dilute the stock solution in serum-free DMEM to final treatment concentrations. A concentration of 2.6 µg/mL has been shown to be effective.[1] It is recommended to test a range (e.g., 1, 2.5, 5, 10 µg/mL).

  • Replace the culture medium with the peptide-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for 48 hours at 37°C and 5% CO₂.[9]

3. Protein Extraction:

  • After incubation, wash the cells twice with cold PBS.

  • Lyse the cells directly in the well using 150 µL of RIPA lysis buffer containing protease inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA assay.

4. Analysis of Protein Expression (ELISA):

  • Use commercially available ELISA kits for human Syndecan-1 and Collagen XVII.

  • Follow the manufacturer's protocol, loading 50-100 µg of total protein per well.

  • Generate a standard curve and calculate the concentration of Syndecan-1 and Collagen XVII in each sample (pg/mL).

  • Normalize the results to the total protein concentration and compare the treated samples to the vehicle control.

Troubleshooting Guides

Issue 1: Peptide Insolubility or Precipitation

Q: My N-Acetyl this compound will not dissolve or precipitates out of my aqueous buffer (e.g., PBS). How can I fix this?

A: This is a common issue, as peptides with hydrophobic residues can be difficult to dissolve in purely aqueous solutions.

Troubleshooting Steps:

  • Use an Organic Co-Solvent: First, dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO.[1]

  • Slow Dilution: While vortexing or stirring the aqueous buffer (e.g., PBS), add the concentrated peptide-DMSO solution dropwise. This prevents localized high concentrations that lead to precipitation.

  • Check pH: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.

  • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution. Use short bursts and cool the sample on ice to prevent heating.

G cluster_workflow Solubilization Workflow start Lyophilized Peptide dissolve Dissolve in minimal DMSO (e.g., 10-20 µL) start->dissolve vortex Vortex to create concentrated stock dissolve->vortex add_buffer Add stock dropwise to vigorously stirring aqueous buffer vortex->add_buffer check Solution Clear? add_buffer->check sonicate Brief Sonication (on ice) check->sonicate No / Cloudy end_ok Ready for Use check->end_ok Yes end_fail Precipitation: Lower final concentration or adjust buffer pH check->end_fail Still Precipitates sonicate->check

Recommended workflow for dissolving hydrophobic peptides.
Issue 2: Inconsistent HPLC Results Between Batches

Q: I am seeing significant differences in the HPLC chromatograms (e.g., peak shifting, new impurity peaks) between two batches of peptide that are both certified as >95% pure. What could be the cause?

A: While overall purity might be similar, the impurity profile can vary. This is a classic example of batch-to-batch variability.

Troubleshooting Steps & Analysis:

  • Check Retention Time Shifts: A consistent shift in the main peak's retention time could indicate a problem with the HPLC system (e.g., mobile phase composition, flow rate, column temperature) rather than the peptide itself. Ensure the system is equilibrated and calibrated.

  • Analyze Impurity Profile: The identity of impurities is often more critical than their total percentage. Common impurities in solid-phase peptide synthesis include:

    • Deletion Sequences: Missing one amino acid.

    • Truncated Sequences: Incomplete synthesis.

    • Incompletely Deprotected Sequences: Residual protecting groups.

    • Oxidation Products: Especially of Tyrosine residues.

  • Use Mass Spectrometry: Use HPLC-MS to get the mass of the impurity peaks. A mass difference corresponding to an amino acid can identify deletion sequences.

  • Evaluate Impact on Assay: A new impurity, even at a low level, might have a significant biological effect (inhibitory or agonistic) that is not present in a reference batch. Correlate the presence of specific impurity peaks with any observed changes in bioactivity.

Table 2: Common HPLC Troubleshooting Scenarios
ObservationPotential CauseRecommended Action
Main peak retention time shifts earlier 1. Higher % of organic solvent (B).2. Higher flow rate.3. Column degradation.1. Remake mobile phase carefully.2. Check pump calibration.3. Replace column.
Main peak retention time shifts later 1. Lower % of organic solvent (B).2. Lower flow rate.1. Remake mobile phase.2. Check for leaks or pump issues.
New peaks appear in chromatogram 1. New impurities in the batch.2. Sample degradation.3. Contamination from solvent/vial.1. Analyze with MS to identify.2. Use fresh sample; check storage.3. Run a blank gradient.
Peak tailing 1. Column contamination.2. Buffer pH issue.3. Sample overload.1. Flush column with strong solvent.2. Ensure buffer pH is appropriate.3. Inject a smaller sample volume.

Signaling Pathway Visualization

While the direct cell surface receptor for N-Acetyl this compound is not fully elucidated, it acts as a signaling molecule that ultimately leads to the increased synthesis of Syndecan-1 and Collagen XVII. This process is believed to involve the activation of intracellular signaling cascades similar to those initiated by natural growth factors in keratinocytes. The diagram below illustrates a plausible pathway based on current understanding.

G cluster_pathway Plausible Signaling Pathway of N-Acetyl this compound in Keratinocytes cluster_nucleus peptide N-Acetyl This compound receptor Hypothetical Cell Surface Receptor peptide->receptor Binds cascade Intracellular Signaling Cascade (e.g., via JNK/MAPK) receptor->cascade Activates transcription Activation of Transcription Factors (e.g., AP-1) cascade->transcription nucleus Nucleus transcription->nucleus gene_syn1 SDC1 Gene Transcription synthesis_syn1 Syndecan-1 Synthesis ↑ gene_syn1->synthesis_syn1 Translation gene_col17 COL17A1 Gene Transcription synthesis_col17 Collagen XVII Synthesis ↑ gene_col17->synthesis_col17 Translation outcome Enhanced Dermo-Epidermal Junction & Skin Cohesion synthesis_syn1->outcome synthesis_col17->outcome

Mechanism of action for N-Acetyl this compound.

References

Technical Support Center: Troubleshooting Low Yield in Tetrapeptide-11 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide ID: TSP-TT11-001 Last Updated: December 13, 2025 Target Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of Tetrapeptide-11 (Gly-His-Lys-Lys).

This guide provides solutions to common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound, focusing on troubleshooting causes of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this compound synthesis?

A1: Low yield in SPPS is often a result of a combination of factors rather than a single issue. The most critical steps impacting the final yield are the efficiency of coupling and deprotection reactions at each cycle.[1] For this compound (Gly-His-Lys-Lys), particular attention should be paid to the coupling of Histidine, which is prone to racemization, and ensuring the complete removal of protecting groups from the Lysine side chains.[2][3]

Q2: Which SPPS chemistry, Fmoc or Boc, is more suitable for this compound?

A2: Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS is a widely used and effective strategy for synthesizing peptides like this compound.[1] It utilizes milder deprotection conditions (typically a base like piperidine) compared to the strong acids (like HF) required in Boc-chemistry, which is beneficial for preserving the integrity of the peptide, especially the acid-sensitive Histidine residue.[1][4]

Q3: What purity level is considered acceptable for research purposes?

A3: For most research applications, a purity of >95% as determined by RP-HPLC is recommended.[1] Achieving high purity is essential as impurities such as deletion sequences or incompletely deprotected peptides can interfere with experimental results.[5]

Q4: How do I choose the right protecting groups for the amino acids in this compound?

A4: For Fmoc synthesis of Gly-His-Lys-Lys, standard protecting groups are:

  • Histidine (His): The imidazole side chain must be protected to prevent side reactions.[6] The trityl (Trt) group is a robust and common choice as it is stable during Fmoc deprotection but is readily removed during the final acidic cleavage.[6]

  • Lysine (Lys): The ε-amino group of the Lysine side chain requires protection to prevent branching of the peptide chain.[3] The tert-butyloxycarbonyl (Boc) group is standard and is efficiently removed by trifluoroacetic acid (TFA) during the final cleavage.[7]

Troubleshooting Guide: Low Yield

This section addresses specific problems that can lead to a low final yield of this compound.

Problem 1: Incomplete Coupling Reactions

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to deletion sequences (e.g., Gly-Lys-Lys, His-Lys-Lys).

  • Low overall yield after purification.[5]

Possible Causes & Solutions:

Cause Recommended Solution Justification
Steric Hindrance Double couple the amino acid, especially for the residue following Histidine. This involves repeating the coupling step with fresh reagents before proceeding to the next deprotection.[8]The bulky side chains of Histidine and Lysine can sometimes hinder the approach of the next activated amino acid. Double coupling increases the probability of the reaction going to completion.[8]
Peptide Aggregation on Resin Use a chaotropic salt (e.g., 0.8 M NaClO₄) in the coupling solvent (DMF) or switch to a more effective solvent system like a mixture of DCM/DMF/NMP.[9]Aggregation of growing peptide chains on the solid support can block reactive sites. Chaotropic agents disrupt secondary structures, improving reagent access.[9]
Inefficient Coupling Reagents For difficult couplings, use a more potent activating reagent like HATU or HCTU .[10] For Histidine, using DEPBT with a base like DIEA can minimize racemization while ensuring efficient coupling.[11]Standard coupling reagents may not be sufficient for sterically hindered amino acids. More reactive uronium or phosphonium-based reagents can improve coupling efficiency.[10][12]
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagents to 0.5 M .[8]Higher concentrations can accelerate the bimolecular coupling reaction, increasing the likelihood of completion within the allotted time.[8]
Problem 2: Incomplete Deprotection

Symptoms:

  • MS analysis shows peaks corresponding to the desired peptide with protecting groups still attached (e.g., M+Trt, M+Boc).

  • The final product is difficult to purify, with multiple closely eluting peaks on HPLC.

Possible Causes & Solutions:

Cause Recommended Solution Justification
Inefficient Fmoc Removal Increase the deprotection time with 20% piperidine in DMF or add a small amount of DBU (1-2%) to the piperidine solution.[11]Aggregation can hinder the access of piperidine to the Fmoc group. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency.
Incomplete Side-Chain Deprotection Extend the final cleavage time with the TFA cocktail to 3-4 hours .[13] Ensure an effective scavenger cocktail is used to prevent re-attachment of protecting groups.[14]Some protecting groups, especially on sterically hindered residues, can be slow to cleave. Extended exposure to the strong acid ensures complete removal.[13]
Problem 3: Side Reactions During Synthesis

Symptoms:

  • Presence of unexpected masses in the MS spectrum.

  • Broad or tailing peaks in the HPLC chromatogram.

Possible Causes & Solutions:

Cause Recommended Solution Justification
Histidine Racemization Use a coupling protocol that minimizes pre-activation time.[2] Employ additives like HOBt or HOAt to suppress racemization.[10] Consider using a different protecting group for Histidine if racemization is severe.[11]The α-proton of activated Histidine is susceptible to base-catalyzed abstraction, leading to a loss of stereochemical purity.[15][16] Minimizing exposure to the base during activation is critical.[2]
Alkylation of Residues During final cleavage, use a scavenger cocktail appropriate for the peptide sequence. A common effective mixture is TFA/TIS/H₂O (95:2.5:2.5) .[13]Reactive cationic species generated from cleaved protecting groups can alkylate nucleophilic side chains like Histidine. Scavengers like Triisopropylsilane (TIS) effectively quench these cations.[14][17]
Problem 4: Loss During Cleavage and Purification

Symptoms:

  • Good resin weight gain after synthesis, but low amount of peptide recovered after cleavage.

  • Low recovery after HPLC purification.

Possible Causes & Solutions:

Cause Recommended Solution Justification
Incomplete Cleavage from Resin Increase the cleavage time to 4 hours or perform a second cleavage on the resin with fresh TFA cocktail.[18] Ensure the correct resin and linker were used (e.g., Wang resin for a C-terminal acid).[19]The peptide-resin linkage may be particularly stable. A second cleavage ensures maximum recovery from the solid support.[18]
Peptide Precipitation Issues After cleavage, reduce the TFA volume under a stream of nitrogen before adding ice-cold diethyl ether. If precipitation is poor, keep the mixture at 4°C for several hours.[18]This compound is relatively polar and may not precipitate easily from a large volume of TFA. Concentrating the solution first improves the efficiency of ether precipitation.
Poor Recovery from HPLC For crude peptides with low purity, consider a two-step purification: a rapid initial cleanup with flash chromatography followed by a final polishing step with preparative HPLC.[20]Injecting a large mass of very crude material onto an expensive preparative HPLC column can lead to poor separation and recovery. A preliminary cleanup step can significantly improve the efficiency of the final purification.[20]

Experimental Protocols

Protocol 1: Standard Coupling Cycle (Fmoc-SPPS)
  • Resin Swelling: Swell the pre-loaded resin (e.g., Fmoc-Lys(Boc)-Wang resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[21]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 times).[21]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Repeat steps 2-6 for each amino acid in the sequence (Lys, His, Gly).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[22]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE). [13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[22] Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow start Start: Pre-loaded Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (AA, Activator, Base in DMF) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat for Lys, His, Gly wash->repeat repeat->deprotection Next AA final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final AA Coupled cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure This compound purification->end

Caption: General workflow for the solid-phase synthesis of this compound.

References

a-acetyl tetrapeptide-11 stability issues in complex media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for stability issues encountered with N-acetyl-tetrapeptide-11 in complex media.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-tetrapeptide-11 and what is its primary function?

N-acetyl-tetrapeptide-11 is a synthetic signal peptide with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH.[1][2] It is primarily known for its role in skin regeneration and firmness.[1][2] Its mechanism of action involves stimulating the synthesis of syndecan-1 and collagen XVII, which are crucial proteins for maintaining the structural integrity of the dermal-epidermal junction.[1] This leads to improved skin elasticity and increased cell density through the proliferation of keratinocytes.[1][2]

Q2: What are the common causes of N-acetyl-tetrapeptide-11 instability in complex cell culture media?

The instability of peptides like N-acetyl-tetrapeptide-11 in complex media can be attributed to several factors:

  • Enzymatic Degradation: Complex media, especially when supplemented with serum (e.g., Fetal Bovine Serum - FBS), contain various proteases and peptidases that can cleave the peptide bonds of the tetrapeptide. Given its proline-rich sequence, it may be susceptible to specific proline peptidases.[3][4]

  • pH Instability: The pH of cell culture media can fluctuate during incubation, which can lead to chemical degradation of the peptide through hydrolysis.[5]

  • Component Interaction: Complex media contain a multitude of components, including amino acids, salts, and glucose, which could potentially interact with the peptide and affect its stability.

  • Adsorption: Peptides can adsorb to the surfaces of plastic labware, reducing their effective concentration in the medium.[5]

  • Oxidation: Although the sequence of N-acetyl-tetrapeptide-11 does not contain highly susceptible residues like Cysteine or Methionine, the Tyrosine residue can be a site for oxidation under certain conditions.

Q3: How can I prepare and store N-acetyl-tetrapeptide-11 to maximize its stability?

For optimal stability, N-acetyl-tetrapeptide-11 should be handled as follows:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent. Based on its properties, sterile water or a buffer solution would be appropriate.[1][2] For less soluble peptides, anhydrous DMSO is often used.[5] Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh dilutions directly in your cell culture medium. Avoid storing the peptide diluted in media for extended periods before use.[5]

Q4: What are the initial signs that N-acetyl-tetrapeptide-11 might be unstable in my experiment?

Indicators of potential instability include:

  • Inconsistent or Diminished Biological Effect: A lack of the expected cellular response, such as no increase in the expression of target proteins (syndecan-1, collagen XVII) or inconsistent results between experiments.[5]

  • High Variability: Significant differences in results between replicate wells or plates.[5]

  • Visible Precipitation: Although N-acetyl-tetrapeptide-11 is reported to be water-soluble[1][2], degradation products may be less soluble, leading to visible precipitates in the culture medium.

Troubleshooting Guides

Problem 1: Reduced or No Biological Activity

If you observe a diminished or complete lack of the expected biological effect of N-acetyl-tetrapeptide-11 in your cell culture experiments, consider the following troubleshooting steps.

Possible Cause Troubleshooting Steps
Enzymatic Degradation by Serum Components 1. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the concentration of Fetal Bovine Serum (FBS) during the peptide treatment period.[5] 2. Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium.[5] 3. Heat-Inactivate Serum: Heat-inactivating the FBS (typically at 56°C for 30 minutes) can denature some heat-labile proteases and may reduce the rate of peptide degradation.[5] 4. Use a Protease Inhibitor Cocktail: If compatible with your experimental goals, consider adding a broad-spectrum protease inhibitor cocktail to the culture medium.
pH-Mediated Hydrolysis 1. Monitor Media pH: Regularly check the pH of your culture medium, especially in long-term experiments or with high cell densities.[5] 2. Use Buffered Media: Consider using a medium with a more robust buffering system, such as supplementing with HEPES, in addition to the standard bicarbonate buffering.[5] 3. Replenish Media: For experiments lasting longer than 24 hours, it is advisable to replenish the medium with fresh N-acetyl-tetrapeptide-11 to maintain a stable concentration.[5]
Incorrect Peptide Concentration 1. Verify Stock Concentration: Re-verify the concentration of your stock solution. If possible, use a spectrophotometer and the peptide's extinction coefficient for an accurate measurement. 2. Perform a Dose-Response Curve: Run a dose-response experiment to ensure you are using an effective concentration for your specific cell type and assay.
Problem 2: High Variability in Experimental Results

High variability between replicates can obscure the true effect of the peptide. The following steps can help in identifying and mitigating the source of this variability.

Possible Cause Troubleshooting Steps
Adsorption to Plasticware 1. Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates.[5] 2. Pre-treat Plates: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help block non-specific binding sites.[5]
Inconsistent Pipetting 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare a master mix of the medium containing N-acetyl-tetrapeptide-11 to add to all wells, ensuring a consistent final concentration.
Uneven Cell Seeding 1. Ensure Single-Cell Suspension: Make sure cells are in a single-cell suspension before seeding to avoid clumps. 2. Consistent Seeding Technique: Use a consistent and gentle technique for seeding cells to ensure even distribution across the plate.

Experimental Protocols

Protocol 1: Stability Assessment of N-acetyl-tetrapeptide-11 in Complex Media via HPLC

This protocol provides a framework for determining the stability of N-acetyl-tetrapeptide-11 in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-acetyl-tetrapeptide-11

  • Complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)

  • 96-well cell culture plate (or other suitable sterile tubes)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample precipitation agent (e.g., acetonitrile or trichloroacetic acid)

Methodology:

  • Preparation: Prepare a working solution of N-acetyl-tetrapeptide-11 in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation:

    • Dispense the peptide-containing medium into multiple wells of a 96-well plate or sterile tubes.

    • Incubate the samples at 37°C in a 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.

  • Sample Preparation for HPLC:

    • To precipitate proteins and other interfering substances from the medium, add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile) to the collected aliquot.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated material.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use a gradient elution method to separate the intact peptide from potential degradation products. A suggested starting gradient is:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: 5% to 95% Mobile Phase B

      • 25-30 min: 95% Mobile Phase B

      • 30-35 min: 95% to 5% Mobile Phase B

      • 35-40 min: 5% Mobile Phase B

    • Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm or 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact N-acetyl-tetrapeptide-11 based on its retention time from a standard injection (time point 0).

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time to determine its stability profile.

Data Presentation:

Summarize your quantitative data from the stability assay in a table similar to the one below.

Time (hours)Peak Area of Intact Peptide% Remaining
0[Insert Value]100%
2[Insert Value][Calculate %]
4[Insert Value][Calculate %]
8[Insert Value][Calculate %]
12[Insert Value][Calculate %]
24[Insert Value][Calculate %]
48[Insert Value][Calculate %]

Visualizations

Signaling Pathway of N-acetyl-tetrapeptide-11

G cluster_nucleus Gene Transcription peptide N-acetyl- tetrapeptide-11 receptor Cell Surface Receptor (Hypothesized) peptide->receptor Binds transduction Intracellular Signaling Cascade receptor->transduction Activates nucleus Nucleus transduction->nucleus Translocates/ Activates Transcription Factors gene_syndecan Syndecan-1 Gene gene_collagen Collagen XVII Gene mrna_syndecan Syndecan-1 mRNA gene_syndecan->mrna_syndecan Transcription mrna_collagen Collagen XVII mRNA gene_collagen->mrna_collagen Transcription protein_syndecan Syndecan-1 Protein mrna_syndecan->protein_syndecan Translation protein_collagen Collagen XVII Protein mrna_collagen->protein_collagen Translation dej Dermal-Epidermal Junction Integrity protein_syndecan->dej proliferation Keratinocyte Proliferation protein_syndecan->proliferation protein_collagen->dej G start Start prep Prepare Peptide in Complex Media start->prep incubate Incubate at 37°C, 5% CO2 prep->incubate sample Collect Aliquots at Time Points (0, 2, 4... hrs) incubate->sample precipitate Protein Precipitation (e.g., Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc analyze Quantify Peak Area of Intact Peptide hplc->analyze end Determine Stability Profile analyze->end

References

Technical Support Center: Overcoming Poor Cellular Uptake of Tetrapeptide-11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Tetrapeptide-11. This resource provides troubleshooting guidance and frequently asked questions to help you overcome challenges related to its poor cellular uptake in experimental settings.

Troubleshooting Guides

Low cellular uptake of this compound can be a significant hurdle in research aimed at understanding its intracellular functions. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or no detectable intracellular peptide Inherent low membrane permeability: this compound, being a hydrophilic peptide, has difficulty crossing the lipid bilayer of the cell membrane.[1][2]Chemical Modification: Conjugate this compound to a cell-penetrating peptide (CPP) like TAT or Penetratin to facilitate uptake.[3][4][5] Formulation with delivery vehicles: Encapsulate the peptide in liposomes or nanoparticles.[5][6]
Endosomal entrapment: Even if the peptide is taken up via endocytosis, it may be trapped in endosomes and subsequently degraded in lysosomes.[7][8]Incorporate endosomal escape moieties: Use CPPs known to promote endosomal escape or co-administer with endosomolytic agents.
Degradation by extracellular proteases: Peptides can be degraded by proteases present in the cell culture medium, especially if it contains serum.[1]Use serum-free media: If possible for your cell line, conduct the experiment in serum-free conditions. Incorporate protease inhibitors: Add a cocktail of protease inhibitors to the medium. Modify the peptide: Use D-amino acids or cyclize the peptide to increase resistance to proteolysis.[3]
High variability in uptake between experiments Inconsistent cell health and density: Variations in cell confluence and viability can significantly impact uptake efficiency.Standardize cell culture conditions: Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for each experiment.
Presence of serum in the medium: Serum proteins can bind to the peptide and interfere with its uptake.[7]Control for serum effects: If serum is required, maintain a consistent percentage across all experiments and consider it as a variable in your analysis.
Fluorescent signal is diffuse and not localized to the cytoplasm Artifacts from fluorescent labeling: The choice and position of the fluorescent label can alter the peptide's properties and lead to non-specific binding or altered trafficking.Optimize fluorescent labeling: Choose a small, neutral fluorophore and test different labeling positions. Use multiple detection methods: Confirm uptake and localization with a label-free method like mass spectrometry if possible.[9][10][11]
Cell fixation artifacts: Fixation procedures can sometimes cause redistribution of fluorescently labeled molecules.Live-cell imaging: Whenever possible, perform imaging on live cells to observe the dynamics of uptake in real-time.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Acetyl this compound?

A1: Acetyl this compound is a synthetic signaling peptide known to stimulate the synthesis of Syndecan-1 and Collagen XVII.[12][13] These proteins are crucial for maintaining the integrity and cohesion of the dermal-epidermal junction, which is why this peptide is often used in cosmetic applications for its firming and anti-aging properties.[14][15][16]

Q2: Why is the cellular uptake of this compound generally poor?

A2: Peptides, in general, face challenges in crossing the cell membrane due to their size and hydrophilic nature.[1][2] The lipid bilayer of the cell membrane is a significant barrier to such molecules. While specific data on this compound's intrinsic permeability is limited in the context of intracellular delivery, its structure suggests it would not readily diffuse across the membrane without assistance.

Q3: What are Cell-Penetrating Peptides (CPPs) and how can they help?

A3: CPPs are short peptides that can traverse cellular membranes and can be conjugated to cargo molecules, like this compound, to facilitate their intracellular delivery.[3][4] They can enhance uptake through various mechanisms, including direct translocation and endocytosis.[3]

Q4: How can I measure the intracellular concentration of this compound accurately?

A4: Several methods can be used to quantify intracellular peptide concentrations. A common approach is to use a fluorescently labeled version of the peptide and measure the intracellular fluorescence using techniques like flow cytometry or confocal microscopy.[17][18] For more precise, label-free quantification, mass spectrometry-based methods can be employed.[9][10][11]

Q5: Are there any potential downsides to modifying this compound to improve its uptake?

A5: Yes, modifications such as adding a CPP or other chemical groups could potentially alter the biological activity of this compound. It is crucial to include appropriate controls in your experiments to ensure that the observed effects are due to the peptide itself and not the modification.

Data Presentation

The following table provides a hypothetical comparison of the cellular uptake efficiency of unmodified this compound versus this compound conjugated to a cell-penetrating peptide (CPP). Data is presented as the mean intracellular concentration ± standard deviation.

Peptide Concentration (µM) Incubation Time (hours) Intracellular Concentration (nM)
Unmodified this compound10215 ± 5
This compound-CPP Conjugate102250 ± 30

Experimental Protocols

Protocol 1: Cellular Uptake Assay using a Fluorescently Labeled Peptide

Objective: To quantify the cellular uptake of a fluorescently labeled this compound derivative using flow cytometry.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Fluorescently labeled this compound (e.g., with FITC or TAMRA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Peptide Incubation: Prepare a working solution of the fluorescently labeled this compound in a complete cell culture medium at the desired final concentration (e.g., 10 µM).

  • Remove the existing medium from the cells and add the peptide-containing medium.

  • Incubate for the desired time period (e.g., 2 hours) at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Neutralization and Collection: Add complete medium to neutralize the trypsin and transfer the cell suspension to a flow cytometry tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore.

Mandatory Visualizations

Signaling Pathways

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetyl_Tetrapeptide_11 Acetyl_Tetrapeptide_11 Receptor Receptor Acetyl_Tetrapeptide_11->Receptor Binds Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activates Gene_Expression Gene_Expression Signal_Transduction->Gene_Expression Modulates Syndecan_1_Synthesis Syndecan_1_Synthesis Gene_Expression->Syndecan_1_Synthesis Collagen_XVII_Synthesis Collagen_XVII_Synthesis Gene_Expression->Collagen_XVII_Synthesis

Caption: Hypothetical signaling pathway of Acetyl this compound.

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed_Cells Incubate_Cells_with_Peptide Incubate_Cells_with_Peptide Seed_Cells->Incubate_Cells_with_Peptide Prepare_Peptide_Solution Prepare_Peptide_Solution Prepare_Peptide_Solution->Incubate_Cells_with_Peptide Wash_Cells Wash_Cells Incubate_Cells_with_Peptide->Wash_Cells Harvest_Cells Harvest_Cells Wash_Cells->Harvest_Cells Analyze_by_Flow_Cytometry Analyze_by_Flow_Cytometry Harvest_Cells->Analyze_by_Flow_Cytometry

Caption: Workflow for cellular uptake assay.

Logical Relationships

Poor_Uptake Poor_Uptake Low_Permeability Low_Permeability Poor_Uptake->Low_Permeability Caused by Endosomal_Entrapment Endosomal_Entrapment Poor_Uptake->Endosomal_Entrapment Caused by Extracellular_Degradation Extracellular_Degradation Poor_Uptake->Extracellular_Degradation Caused by Use_CPPs Use_CPPs Low_Permeability->Use_CPPs Solved by Use_Liposomes Use_Liposomes Low_Permeability->Use_Liposomes Solved by Add_Endosomal_Escape_Moiety Add_Endosomal_Escape_Moiety Endosomal_Entrapment->Add_Endosomal_Escape_Moiety Solved by Use_Serum_Free_Media Use_Serum_Free_Media Extracellular_Degradation->Use_Serum_Free_Media Solved by Use_Protease_Inhibitors Use_Protease_Inhibitors Extracellular_Degradation->Use_Protease_Inhibitors Solved by

Caption: Troubleshooting logic for poor peptide uptake.

References

Validation & Comparative

A Comparative Efficacy Analysis of Acetyl Tetrapeptide-11 and Other Key Signal Peptides in Dermal Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of dermatological research and cosmetic science, signal peptides stand out for their targeted efficacy in promoting skin health and rejuvenation. This guide provides an objective comparison of the performance of Acetyl Tetrapeptide-11 against two other prominent signal peptides: Palmitoyl Pentapeptide-4 and Trifluoroacetyl Tripeptide-2. The following sections present quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of their respective mechanisms and efficacies.

Quantitative Efficacy Comparison

The following tables summarize the key performance indicators of Acetyl this compound, Palmitoyl Pentapeptide-4, and Trifluoroacetyl Tripeptide-2 based on available in-vitro and in-vivo studies.

Table 1: In-Vitro Efficacy on Extracellular Matrix (ECM) Components

PeptideTargetConcentrationResultSource
Acetyl this compound Syndecan-1 & Collagen XVII2.6 µg/mLIncreased levels in primary human keratinocytes.[1]--INVALID-LINK--
Palmitoyl Pentapeptide-4 Collagen Type INot Specified212% increase in synthesis.[Various Sources]
Collagen Type IVNot Specified100-327% increase in synthesis.[Various Sources]
Trifluoroacetyl Tripeptide-2 ProgerinNot SpecifiedDecreased synthesis in mature human normal fibroblasts.[2]--INVALID-LINK--

Table 2: In-Vivo/Clinical Efficacy on Skin Properties

PeptideParameterConcentration/DosageDurationResultSource
Acetyl this compound Dermal DensityNot Specified3 weeks21% increase.[3]--INVALID-LINK--
Palmitoyl Pentapeptide-4 Wrinkle Fold Depth0.005%28 days18% decrease.[4]--INVALID-LINK--
Wrinkle Fold Thickness0.005%28 days37% decrease.[4]--INVALID-LINK--
Skin Firmness0.005%28 days21% increase.[4]--INVALID-LINK--
Trifluoroacetyl Tripeptide-2 Skin Elasticity & Firmness2% Cream28 days~20% improvement.[5]--INVALID-LINK--
Jawline Sagging2% Cream56 daysUp to 10% lift.[5]--INVALID-LINK--

Signaling Pathways and Mechanisms of Action

Signal peptides function by interacting with specific cellular receptors to trigger downstream signaling cascades that modulate gene expression and protein synthesis, ultimately leading to improved skin structure and function.

Acetyl this compound Signaling Pathway

Acetyl this compound primarily targets the dermo-epidermal junction (DEJ), a critical area for skin cohesion and integrity. It stimulates keratinocytes to synthesize Syndecan-1, a cell surface proteoglycan, and Collagen XVII, a transmembrane collagen. This enhances the connection between the epidermis and the dermis, leading to improved skin firmness and density.[6][7][8][9]

Acetyl_Tetrapeptide_11_Pathway Acetyl this compound Acetyl this compound Keratinocyte Receptor Keratinocyte Receptor Acetyl this compound->Keratinocyte Receptor Signal Transduction Cascade Signal Transduction Cascade Keratinocyte Receptor->Signal Transduction Cascade Gene Expression (COL17A1, SDC1) Gene Expression (COL17A1, SDC1) Signal Transduction Cascade->Gene Expression (COL17A1, SDC1) Syndecan-1 Synthesis Syndecan-1 Synthesis Gene Expression (COL17A1, SDC1)->Syndecan-1 Synthesis Collagen XVII Synthesis Collagen XVII Synthesis Gene Expression (COL17A1, SDC1)->Collagen XVII Synthesis Dermo-Epidermal Junction Integrity Dermo-Epidermal Junction Integrity Syndecan-1 Synthesis->Dermo-Epidermal Junction Integrity Collagen XVII Synthesis->Dermo-Epidermal Junction Integrity Skin Firmness & Density Skin Firmness & Density Dermo-Epidermal Junction Integrity->Skin Firmness & Density

Diagram 1: Acetyl this compound signaling cascade.
Palmitoyl Pentapeptide-4 Signaling Pathway

Palmitoyl Pentapeptide-4 is a well-established signal peptide that mimics a fragment of procollagen type I. It signals fibroblasts to increase the production of key extracellular matrix proteins, including collagen I, collagen IV, and fibronectin.[10][11] This leads to a reduction in wrinkle depth and an improvement in overall skin texture.

Palmitoyl_Pentapeptide_4_Pathway Palmitoyl Pentapeptide-4 Palmitoyl Pentapeptide-4 Fibroblast Receptor Fibroblast Receptor Palmitoyl Pentapeptide-4->Fibroblast Receptor Signal Transduction Cascade Signal Transduction Cascade Fibroblast Receptor->Signal Transduction Cascade Gene Expression (COL1A1, COL4A1, FN1) Gene Expression (COL1A1, COL4A1, FN1) Signal Transduction Cascade->Gene Expression (COL1A1, COL4A1, FN1) Collagen I Synthesis Collagen I Synthesis Gene Expression (COL1A1, COL4A1, FN1)->Collagen I Synthesis Collagen IV Synthesis Collagen IV Synthesis Gene Expression (COL1A1, COL4A1, FN1)->Collagen IV Synthesis Fibronectin Synthesis Fibronectin Synthesis Gene Expression (COL1A1, COL4A1, FN1)->Fibronectin Synthesis Extracellular Matrix (ECM) Strengthening Extracellular Matrix (ECM) Strengthening Collagen I Synthesis->Extracellular Matrix (ECM) Strengthening Collagen IV Synthesis->Extracellular Matrix (ECM) Strengthening Fibronectin Synthesis->Extracellular Matrix (ECM) Strengthening Wrinkle Reduction Wrinkle Reduction Extracellular Matrix (ECM) Strengthening->Wrinkle Reduction

Diagram 2: Palmitoyl Pentapeptide-4 signaling cascade.
Trifluoroacetyl Tripeptide-2 Signaling Pathway

Trifluoroacetyl Tripeptide-2 has a unique mechanism of action that involves the inhibition of progerin, a protein associated with cellular senescence. By reducing progerin levels, this peptide helps to restore normal cell function and delay the aging process. It also modulates the expression of extracellular matrix components, contributing to improved skin elasticity and a reduction in sagging.[12]

Trifluoroacetyl_Tripeptide_2_Pathway Trifluoroacetyl Tripeptide-2 Trifluoroacetyl Tripeptide-2 Cellular Uptake Cellular Uptake Trifluoroacetyl Tripeptide-2->Cellular Uptake Inhibition of Progerin Synthesis Inhibition of Progerin Synthesis Cellular Uptake->Inhibition of Progerin Synthesis Modulation of ECM Gene Expression Modulation of ECM Gene Expression Cellular Uptake->Modulation of ECM Gene Expression Reduced Cellular Senescence Reduced Cellular Senescence Inhibition of Progerin Synthesis->Reduced Cellular Senescence Increased ECM Production Increased ECM Production Modulation of ECM Gene Expression->Increased ECM Production Improved Skin Elasticity Improved Skin Elasticity Reduced Cellular Senescence->Improved Skin Elasticity Increased ECM Production->Improved Skin Elasticity Reduced Skin Sagging Reduced Skin Sagging Improved Skin Elasticity->Reduced Skin Sagging In_Vitro_Protocol_AT11 cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis Culture Keratinocytes Culture Keratinocytes Treat with Acetyl this compound Treat with Acetyl this compound Culture Keratinocytes->Treat with Acetyl this compound Incubate Incubate Treat with Acetyl this compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Protein Assay Protein Assay Lyse Cells->Protein Assay SDS-PAGE SDS-PAGE Protein Assay->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Incubation (Syndecan-1, Collagen XVII) Antibody Incubation (Syndecan-1, Collagen XVII) Transfer to Membrane->Antibody Incubation (Syndecan-1, Collagen XVII) Detection & Densitometry Detection & Densitometry Antibody Incubation (Syndecan-1, Collagen XVII)->Detection & Densitometry Clinical_Protocol_Elasticity cluster_0 Subject Recruitment & Baseline cluster_1 Treatment Period cluster_2 Follow-up Assessments Recruit Subjects Recruit Subjects Baseline Measurements (Cutometer) Baseline Measurements (Cutometer) Recruit Subjects->Baseline Measurements (Cutometer) Randomized Application (Peptide vs. Placebo) Randomized Application (Peptide vs. Placebo) Baseline Measurements (Cutometer)->Randomized Application (Peptide vs. Placebo) Daily Application for 28/56 Days Daily Application for 28/56 Days Randomized Application (Peptide vs. Placebo)->Daily Application for 28/56 Days Measurements at Day 28 & 56 (Cutometer) Measurements at Day 28 & 56 (Cutometer) Daily Application for 28/56 Days->Measurements at Day 28 & 56 (Cutometer) Data Analysis (Statistical Comparison) Data Analysis (Statistical Comparison) Measurements at Day 28 & 56 (Cutometer)->Data Analysis (Statistical Comparison) Clinical_Protocol_Sagging cluster_0 Subject Preparation & Baseline Imaging cluster_1 Treatment Regimen cluster_2 Post-Treatment Analysis Subject Positioning Subject Positioning Baseline 3D Imaging (Fringe Projection) Baseline 3D Imaging (Fringe Projection) Subject Positioning->Baseline 3D Imaging (Fringe Projection) Split-Face Application (Peptide vs. Placebo) Split-Face Application (Peptide vs. Placebo) Baseline 3D Imaging (Fringe Projection)->Split-Face Application (Peptide vs. Placebo) Twice Daily Application for 56 Days Twice Daily Application for 56 Days Split-Face Application (Peptide vs. Placebo)->Twice Daily Application for 56 Days Follow-up 3D Imaging Follow-up 3D Imaging Twice Daily Application for 56 Days->Follow-up 3D Imaging Volumetric Analysis of Jawline Contour Volumetric Analysis of Jawline Contour Follow-up 3D Imaging->Volumetric Analysis of Jawline Contour

References

A Comparative Analysis of Tetrapeptide-11 and Matrixyl for Skin Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Two Leading Peptides in Skincare and Tissue Engineering

In the dynamic field of regenerative medicine and advanced skincare, peptides have emerged as pivotal signaling molecules capable of modulating cellular behavior to promote tissue repair and combat the signs of aging. Among the plethora of synthetic peptides, Tetrapeptide-11 and the Matrixyl family of peptides stand out for their demonstrated efficacy in enhancing the skin's structural integrity. This guide provides a comprehensive comparative analysis of these two prominent peptide technologies, presenting their mechanisms of action, supporting experimental data, and detailed protocols to aid researchers and drug development professionals in their evaluation and application.

Overview and Chemical Properties

Both this compound and Matrixyl are synthetic peptides designed to mimic natural biological processes, yet they differ in their amino acid sequences, molecular targets, and primary mechanisms of action.

Acetyl this compound , with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH, is a targeted peptide that primarily focuses on reinforcing the cohesion between the epidermis and the dermo-epidermal junction (DEJ).[1][2][3]

Matrixyl encompasses a family of peptides, with the original being Palmitoyl Pentapeptide-4 (Pal-KTTKS) and the more advanced iteration, Matrixyl 3000 , being a combination of Palmitoyl Tripeptide-1 (Pal-GHK) and Palmitoyl Tetrapeptide-7 (Pal-GQPR).[4][5][6] These peptides, known as matrikines, are fragments of extracellular matrix (ECM) proteins that signal to fibroblasts to synthesize new collagen and other ECM components.[7]

PropertyAcetyl this compoundMatrixyl (Palmitoyl Pentapeptide-4)Matrixyl 3000
INCI Name Acetyl this compoundPalmitoyl Pentapeptide-4Glycerin (and) Water (and) Butylene Glycol (and) Carbomer (and) Polysorbate 20 (and) Palmitoyl Tripeptide-1 (and) Palmitoyl Tetrapeptide-7
Amino Acid Sequence Ac-Pro-Pro-Tyr-Leu-OHPal-Lys-Thr-Thr-Lys-Ser-OHPal-Gly-His-Lys-OH and Pal-Gly-Gln-Pro-Arg-OH
Molecular Weight 530.6 g/mol [3]Approximately 802.9 g/mol N/A (Mixture)
Primary Function Enhances epidermal cohesion and dermo-epidermal junction integrity.[2][3]Stimulates collagen and fibronectin synthesis.[8]Synergistically stimulates the synthesis of multiple ECM components.[4]

Mechanism of Action and Signaling Pathways

The distinct biological activities of this compound and Matrixyl are rooted in their unique signaling pathways.

This compound: Fortifying the Dermo-Epidermal Junction

Acetyl this compound's primary mechanism involves the upregulation of two key structural proteins:

  • Syndecan-1: A cell surface proteoglycan that plays a crucial role in cell adhesion and proliferation.[2][3]

  • Collagen XVII: A transmembrane collagen that is a vital component of hemidesmosomes, which anchor the epidermis to the dermis.[2]

By stimulating the synthesis of these molecules, Acetyl this compound strengthens the cohesion of the epidermis and improves the structural integrity of the dermo-epidermal junction, leading to firmer and more resilient skin.[2][3]

Tetrapeptide11_Pathway Acetyl this compound Acetyl this compound Keratinocyte Keratinocyte Acetyl this compound->Keratinocyte Stimulates Syndecan-1 Synthesis Syndecan-1 Synthesis Keratinocyte->Syndecan-1 Synthesis Collagen XVII Synthesis Collagen XVII Synthesis Keratinocyte->Collagen XVII Synthesis Epidermal Cohesion Epidermal Cohesion Syndecan-1 Synthesis->Epidermal Cohesion Improves DEJ Adhesion DEJ Adhesion Collagen XVII Synthesis->DEJ Adhesion Strengthens

Signaling Pathway of Acetyl this compound
Matrixyl: Rebuilding the Extracellular Matrix

Matrixyl peptides function as "matrikines," which are messenger peptides that mimic the natural process of tissue repair.[7] When collagen is degraded, small peptide fragments are released, signaling to fibroblasts to produce more collagen. Matrixyl peptides imitate these fragments, effectively "tricking" the skin into a regenerative state.

The signaling cascade is believed to be similar to that of Transforming Growth Factor-beta (TGF-β), a key regulator of ECM synthesis.[8] This leads to the increased production of:

  • Collagen I, III, and IV: The primary structural proteins of the dermis.

  • Fibronectin: A glycoprotein that plays a role in cell adhesion and wound healing.

  • Hyaluronic Acid: A glycosaminoglycan essential for skin hydration and volume.

Matrixyl_Pathway Matrixyl Peptides Matrixyl Peptides Fibroblast Fibroblast Matrixyl Peptides->Fibroblast Activate TGF-β-like Pathway TGF-β-like Pathway Fibroblast->TGF-β-like Pathway ECM Synthesis ECM Synthesis TGF-β-like Pathway->ECM Synthesis Upregulates Collagen I, III, IV Collagen I, III, IV ECM Synthesis->Collagen I, III, IV Fibronectin Fibronectin ECM Synthesis->Fibronectin Hyaluronic Acid Hyaluronic Acid ECM Synthesis->Hyaluronic Acid InVitro_Workflow cluster_0 Cell Culture cluster_1 Peptide Treatment cluster_2 Analysis Culture Fibroblasts 1. Culture Human Dermal Fibroblasts Seed Cells 2. Seed cells in multi-well plates Culture Fibroblasts->Seed Cells Prepare Peptides 3. Prepare peptide solutions at various concentrations Seed Cells->Prepare Peptides Treat Cells 4. Treat cells with peptides for a defined period (e.g., 72 hours) Prepare Peptides->Treat Cells Collect Supernatant 5. Collect cell culture supernatant Treat Cells->Collect Supernatant ELISA 6. Quantify protein levels (e.g., Collagen I, Fibronectin) using ELISA Collect Supernatant->ELISA Data Analysis 7. Analyze and compare results to control ELISA->Data Analysis

References

In-Vitro Validation of Tetrapeptide-11's Anti-Wrinkle Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – In the competitive landscape of anti-aging cosmeceuticals, the quest for effective and scientifically validated ingredients is paramount. This guide provides an in-depth, objective comparison of the in-vitro anti-wrinkle effects of Tetrapeptide-11 against two other widely recognized peptides: Palmitoyl Pentapeptide-4 (Matrixyl®) and Acetyl Hexapeptide-8 (Argireline®). The following analysis is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these bioactive peptides.

Mechanism of Action at a Glance

This compound primarily targets the dermo-epidermal junction (DEJ), a critical area for skin integrity that weakens with age. It has been shown to stimulate the synthesis of key structural proteins, Syndecan-1 and Collagen XVII, which are vital for maintaining the cohesion between the dermis and epidermis.[1][2] An increase in these proteins is believed to translate to improved skin firmness and a reduction in the appearance of fine lines and wrinkles.

Palmitoyl Pentapeptide-4, a fragment of pro-collagen type I, acts as a signaling molecule to stimulate the production of extracellular matrix (ECM) components, including collagen types I and III, and fibronectin in dermal fibroblasts.[3] This mechanism directly addresses the loss of dermal structure, a hallmark of aged skin.

Acetyl Hexapeptide-8 operates through a different pathway, aiming to reduce expression lines by inhibiting muscle contraction. It mimics the N-terminal end of the SNAP-25 protein, interfering with the SNARE complex necessary for neurotransmitter release at the neuromuscular junction.[4]

Quantitative In-Vitro Performance Comparison

The following tables summarize the available quantitative data from in-vitro studies on this compound and its comparators. It is important to note that the data is collated from different studies and direct, head-to-head comparative research under identical experimental conditions is limited.

Peptide Target Protein/Gene Cell Type Concentration Observed Effect Source
This compound Syndecan-1 SynthesisHuman Keratinocytes2.6 µg/mL130% Increase [1]
This compound COL17A1 Gene ExpressionHuman Keratinocytes2.6 µg/mL18% Increase [2]
Palmitoyl Pentapeptide-4 COL1A1 Gene ExpressionHuman Dermal FibroblastsNot Specified1.5-fold Increase [3]
Acetyl Hexapeptide-8 Muscle ContractionCo-culture of Neurons and Muscle Cells100 ppm26% Inhibition

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

G Tetrapeptide11 This compound Keratinocyte Keratinocyte Tetrapeptide11->Keratinocyte Acts on Syndecan1 Syndecan-1 Synthesis Keratinocyte->Syndecan1 CollagenXVII Collagen XVII Synthesis Keratinocyte->CollagenXVII EpidermalCohesion Increased Epidermal Cohesion Syndecan1->EpidermalCohesion DEJ_Integrity Improved DEJ Integrity CollagenXVII->DEJ_Integrity AntiWrinkle Anti-Wrinkle Effect EpidermalCohesion->AntiWrinkle DEJ_Integrity->AntiWrinkle

Caption: this compound Signaling Pathway in Keratinocytes.

G start Start: Human Keratinocyte Culture treatment Treatment with this compound start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_lysis Protein Lysis incubation->protein_lysis elisa ELISA for Secreted Syndecan-1 incubation->elisa Collect Supernatant qRT_PCR qRT-PCR for COL17A1 Gene Expression rna_extraction->qRT_PCR western_blot Western Blot for Syndecan-1 Protein protein_lysis->western_blot data_analysis Data Analysis and Quantification qRT_PCR->data_analysis western_blot->data_analysis elisa->data_analysis

Caption: Experimental Workflow for In-Vitro Validation.

Detailed Experimental Protocols

Human Keratinocyte Culture and Peptide Treatment
  • Cell Culture: Primary human epidermal keratinocytes are cultured in a specialized keratinocyte growth medium. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Upon reaching approximately 70-80% confluency, the culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 2.6 µg/mL). A vehicle control (medium without the peptide) is run in parallel.

  • Incubation: Cells are incubated with the peptide for a predetermined period (e.g., 48 to 72 hours) to allow for changes in gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for COL17A1 Gene Expression
  • RNA Extraction: Total RNA is isolated from both treated and control keratinocytes using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR: The qPCR reaction is performed using a thermal cycler. The reaction mixture includes the cDNA template, specific primers for the COL17A1 gene, a fluorescent dye (e.g., SYBR Green), and DNA polymerase. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative expression of the COL17A1 gene is calculated using the ΔΔCt method, comparing the expression in treated cells to the control cells.

Western Blot for Syndecan-1 Protein Expression
  • Protein Extraction: Following treatment, keratinocytes are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Syndecan-1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Syndecan-1
  • Sample Collection: The cell culture supernatant from both treated and control keratinocytes is collected after the incubation period.

  • ELISA Procedure: A sandwich ELISA kit specific for human Syndecan-1 is used. The collected supernatant is added to wells pre-coated with a capture antibody. A detection antibody, followed by a substrate solution, is added.

  • Quantification: The absorbance is measured at a specific wavelength, and the concentration of Syndecan-1 in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the protein.

Conclusion

References

A Comparative Analysis of Acetyl Tetrapeptide-11 and Palmitoyl Tripeptide-5 in Collagen Synthesis for Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of dermatological science and cosmetic ingredient development, peptides have emerged as a cornerstone of innovation for their targeted efficacy in addressing the signs of aging. This guide provides a detailed comparison of two prominent peptides, Acetyl Tetrapeptide-11 and Palmitoyl Tripeptide-5, with a specific focus on their mechanisms of action in collagen synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

Introduction to the Peptides

Acetyl this compound , also known by the INCI name Acetyl this compound, is a synthetic peptide that primarily targets the improvement of the dermo-epidermal junction (DEJ) and overall epidermal cohesion. Its sequence is N-Acetyl-Pro-Pro-Tyr-Leu.[1]

Palmitoyl Tripeptide-5 , commercially known as SYN®-COLL, is a synthetic peptide with the sequence Palmitoyl-Lys-Val-Lys. It is designed to penetrate the skin and stimulate collagen production by activating a key growth factor.[2][3]

Mechanism of Action in Collagen Synthesis

The two peptides employ distinct pathways to influence the collagen framework of the skin.

Acetyl this compound enhances the structural integrity of the epidermis and the DEJ. Its primary mechanism involves the stimulation of two key proteins:

  • Syndecan-1: A proteoglycan essential for epidermal cohesion.

  • Collagen XVII: A transmembrane collagen that is a crucial component of hemidesmosomes, which anchor the epidermis to the dermis.[4]

By boosting the synthesis of these molecules, Acetyl this compound strengthens the connection between the dermis and epidermis, which can become compromised with age.[4] While some sources suggest it also stimulates collagen production by dermal fibroblasts, its primary and documented role is in reinforcing the epidermal foundation.[5]

Palmitoyl Tripeptide-5 directly stimulates the synthesis of dermal collagens. Its mechanism is well-defined and involves the activation of the latent Transforming Growth Factor-beta (TGF-β).[2][6][7] TGF-β is a critical regulator of collagen production in fibroblasts. Palmitoyl Tripeptide-5 mimics the action of thrombospondin I, a natural activator of TGF-β.[3][7] Once activated, TGF-β signals fibroblasts to increase the synthesis of:

  • Collagen Type I: The most abundant collagen in the skin, providing tensile strength.

  • Collagen Type III: Important for skin elasticity.

  • Collagen Type IV: A key component of the basement membrane.

Furthermore, Palmitoyl Tripeptide-5 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins in response to factors like UV radiation.[2][6] This dual action of boosting new collagen synthesis while protecting existing collagen makes it a potent agent for dermal rejuvenation.

Signaling Pathway Diagrams

dot

Acetyl_Tetrapeptide_11_Pathway Acetyl this compound Acetyl this compound Keratinocyte Keratinocyte Acetyl this compound->Keratinocyte Syndecan_1 Syndecan-1 Synthesis Keratinocyte->Syndecan_1 Collagen_XVII Collagen XVII Synthesis Keratinocyte->Collagen_XVII Epidermal_Cohesion Improved Epidermal Cohesion Syndecan_1->Epidermal_Cohesion DEJ_Integrity Strengthened Dermo-Epidermal Junction (DEJ) Collagen_XVII->DEJ_Integrity

Caption: Signaling pathway for Acetyl this compound.

dot

Palmitoyl_Tripeptide_5_Pathway Palmitoyl Tripeptide-5 Palmitoyl Tripeptide-5 Latent_TGF_beta Latent TGF-β Palmitoyl Tripeptide-5->Latent_TGF_beta activates MMPs MMPs Palmitoyl Tripeptide-5->MMPs inhibits Active_TGF_beta Active TGF-β Latent_TGF_beta->Active_TGF_beta Fibroblast Fibroblast Active_TGF_beta->Fibroblast Collagen_Synthesis Collagen Synthesis (Types I, III, IV) Fibroblast->Collagen_Synthesis Dermal_Structure Improved Dermal Structure Collagen_Synthesis->Dermal_Structure Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: Signaling pathway for Palmitoyl Tripeptide-5.

Quantitative Data from Experimental Studies

The following tables summarize the available quantitative data from in vitro and clinical studies on the efficacy of Acetyl this compound and Palmitoyl Tripeptide-5.

In Vitro Studies
PeptideCell TypeAssayConcentrationResultReference
Acetyl this compound Human KeratinocytesNot Specified2.6 µg/mLIncreased levels of Syndecan-1 and Collagen XVIIRodrigues et al., 2008 (as cited in other sources)
Palmitoyl Tripeptide-5 Human Dermal FibroblastsNot SpecifiedNot SpecifiedIn-vitro tests showed better collagen building capacity than TGF-βManufacturer's data[8]
Clinical Studies
PeptideStudy DesignNo. of SubjectsConcentrationDurationKey Quantitative ResultsReference
Acetyl this compound Placebo-controlled19 female volunteersNot SpecifiedNot SpecifiedLed to thicker and firmer skin compared to placeboSchürkes et al., 2008 (as cited in[1])
Palmitoyl Tripeptide-5 Placebo-controlled60 adults2.5%12 weeks15-30% reduction in wrinkle depthManufacturer's data[2]
Palmitoyl Tripeptide-5 Split-face, controlledNot SpecifiedNot Specified8 weeks21.6% reduction in nasolabial folds; 10% decrease in under-eye bagsManufacturer's data[2]
Palmitoyl Tripeptide-5 Placebo-controlled45 volunteers1% and 2.5%84 days7% and 12% reduction in the appearance of wrinkles, respectivelyManufacturer's data[9]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies in dermatological research, the following outlines represent typical experimental workflows for evaluating the efficacy of such peptides.

In Vitro Collagen Synthesis Assay (Representative Workflow)

This protocol describes a general method for assessing the effect of a peptide on collagen synthesis in human dermal fibroblasts.

dot

In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Peptide Treatment cluster_analysis Analysis of Collagen Synthesis A 1. Culture human dermal fibroblasts to confluence. B 2. Seed fibroblasts in multi-well plates. A->B C 3. Treat cells with varying concentrations of peptide (e.g., Acetyl this compound or Palmitoyl Tripeptide-5) and controls (vehicle, positive control). B->C D 4. After incubation (e.g., 24-72h), collect cell culture supernatant and/or cell lysate. C->D E 5. Quantify collagen production using ELISA for Pro-Collagen Type I C-Peptide (PIP). D->E F 6. Alternatively, perform RT-qPCR to measure the gene expression of collagen (e.g., COL1A1). D->F

Caption: Representative workflow for in vitro collagen synthesis assay.

  • Cell Culture: Primary human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluence.

  • Seeding: The cells are then seeded into multi-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test peptide (Acetyl this compound or Palmitoyl Tripeptide-5). A vehicle control (the solvent used for the peptide) and a positive control (e.g., TGF-β) are also included.

  • Incubation: The cells are incubated for a predetermined period, typically 24 to 72 hours.

  • Analysis:

    • ELISA: The amount of newly synthesized pro-collagen type I in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • RT-qPCR: Total RNA is extracted from the cells, and the expression levels of collagen-related genes (e.g., COL1A1, COL3A1) are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Clinical Wrinkle Reduction Assessment (Representative Workflow)

This protocol outlines a general approach for a clinical trial to evaluate the anti-wrinkle efficacy of a topical formulation containing a peptide.

dot

Clinical_Workflow cluster_recruitment Subject Recruitment and Baseline cluster_intervention Intervention Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis A 1. Recruit subjects meeting inclusion/exclusion criteria (e.g., age, skin type, wrinkle severity). B 2. Obtain informed consent and conduct baseline measurements (e.g., skin topography, elasticity, hydration). A->B C 3. Randomize subjects into treatment (peptide formulation) and control (placebo) groups. B->C D 4. Instruct subjects on the application protocol (e.g., twice daily for 8-12 weeks). C->D E 5. Conduct follow-up assessments at specified time points (e.g., weeks 4, 8, 12). D->E F 6. Use instrumental analysis (e.g., PRIMOS, Cutometer) to measure changes in wrinkle depth, skin elasticity, etc. E->F G 7. Collect subject self-assessment questionnaires. E->G H 8. Statistically analyze the data to compare the efficacy of the peptide formulation against placebo. F->H G->H

Caption: Representative workflow for a clinical anti-wrinkle study.

  • Subject Recruitment: A cohort of volunteers with specific characteristics (e.g., age 35-60, with mild to moderate periorbital wrinkles) is recruited.

  • Baseline Measurement: At the beginning of the study, baseline measurements of skin parameters are taken. This often includes 3D skin imaging (e.g., PRIMOS) to analyze wrinkle depth and volume, as well as measurements of skin elasticity (Cutometer) and hydration (Corneometer).

  • Randomization and Blinding: Subjects are randomly assigned to receive either the active formulation containing the peptide or a placebo formulation. The study is typically double-blinded, meaning neither the subjects nor the investigators know who is receiving which treatment.

  • Product Application: Subjects are instructed to apply the assigned product to the target area (e.g., around the eyes) twice daily for a set period (e.g., 8-12 weeks).

  • Follow-up Assessments: Subjects return for follow-up assessments at predefined intervals, where the baseline measurements are repeated.

  • Data Analysis: The data from the active and placebo groups are statistically compared to determine the significance of any observed improvements in skin parameters.

Comparative Summary and Conclusion

Acetyl this compound and Palmitoyl Tripeptide-5 are both valuable assets in the development of anti-aging skincare, but they operate through different, albeit complementary, mechanisms.

FeatureAcetyl this compoundPalmitoyl Tripeptide-5
Primary Target Dermo-epidermal junction (DEJ) and epidermal cohesionDermal fibroblasts
Mechanism of Action Stimulates Syndecan-1 and Collagen XVII synthesisActivates TGF-β to stimulate collagen (I, III, IV) synthesis and inhibits MMPs
Primary Effect Strengthens the connection between epidermis and dermis, improves skin firmnessIncreases dermal collagen density, reduces wrinkles, improves skin firmness
Supporting Data Limited quantitative in vitro and clinical data publicly availableMore extensive quantitative in vitro and clinical data available

For researchers and developers, the choice between these peptides, or their potential combination, would depend on the desired outcome. For formulations aimed at significant wrinkle reduction and rebuilding the dermal matrix, Palmitoyl Tripeptide-5 presents a compelling case based on available evidence. Acetyl this compound is a strong candidate for products focused on improving overall skin structure, firmness, and addressing the age-related weakening of the dermo-epidermal junction. Further head-to-head clinical trials would be beneficial to definitively compare the in vivo efficacy of these two peptides.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Custom Anti-Tetrapeptide-11 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the biological roles of Tetrapeptide-11, a synthetic peptide with the sequence Ac-Pro-Pro-Tyr-Leu-OH, the availability of specific antibodies is crucial for accurate quantification and localization.[1][2][3] However, commercially available, off-the-shelf antibodies specifically targeting this compound are not readily found. This guide provides a comprehensive framework for the development and, critically, the rigorous assessment of cross-reactivity for custom-generated anti-Tetrapeptide-11 antibodies. Adherence to these guidelines will ensure the generation of reliable and specific immunological tools for studying this important cosmetic and potential therapeutic peptide.

Understanding this compound and Its Signaling Pathway

This compound, also known as Acetyl this compound, is a synthetic peptide that plays a role in skin health by stimulating the synthesis of syndecan-1 and collagen XVII.[4] This signaling activity helps to improve the cohesion and structural integrity of the dermal-epidermal junction, leading to firmer and more elastic skin.[4] Given its mechanism of action, the ability to specifically detect and quantify this compound in complex biological matrices is essential for pharmacokinetic studies, formulation development, and mechanistic investigations.

Below is a simplified representation of the signaling pathway influenced by this compound.

Tetrapeptide_11_Signaling_Pathway Simplified Signaling Pathway of this compound This compound This compound Keratinocyte_Receptor Keratinocyte Surface Receptor This compound->Keratinocyte_Receptor Binds to Signal_Transduction Intracellular Signaling Cascade Keratinocyte_Receptor->Signal_Transduction Activates Gene_Expression Upregulation of Gene Expression Signal_Transduction->Gene_Expression Leads to Syndecan_1 Syndecan-1 Synthesis Gene_Expression->Syndecan_1 Collagen_XVII Collagen XVII Synthesis Gene_Expression->Collagen_XVII Dermal_Epidermal_Junction Strengthened Dermal-Epidermal Junction Syndecan_1->Dermal_Epidermal_Junction Collagen_XVII->Dermal_Epidermal_Junction

Caption: Simplified Signaling Pathway of this compound.

Developing a Custom Anti-Tetrapeptide-11 Antibody: A Proactive Approach to Minimizing Cross-Reactivity

The generation of a highly specific antibody begins with the careful design of the immunogen. For a small peptide like this compound, this is particularly critical.

Immunogen Design and Antibody Production Workflow

Antibody_Development_Workflow Custom Antibody Development and Validation Workflow cluster_design Phase 1: Immunogen Design cluster_production Phase 2: Antibody Production cluster_validation Phase 3: Cross-Reactivity Assessment Peptide_Synthesis Synthesize this compound (Ac-PPYL) Carrier_Conjugation Conjugate to Carrier Protein (e.g., KLH, BSA) Peptide_Synthesis->Carrier_Conjugation Immunization Immunize Host Animal (e.g., Rabbit, Mouse) Carrier_Conjugation->Immunization Serum_Collection Collect Antiserum (Polyclonal) or Generate Hybridomas (Monoclonal) Immunization->Serum_Collection Antibody_Purification Purify Antibody (e.g., Protein A/G, Affinity Chromatography) Serum_Collection->Antibody_Purification In_Silico_Analysis In Silico Homology Search Antibody_Purification->In_Silico_Analysis In_Vitro_Testing In Vitro Cross-Reactivity Testing In_Silico_Analysis->In_Vitro_Testing

References

Comparative Efficacy of N-Acetyl Tetrapeptide-11 in HaCaT Keratinocytes: A Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-acetyl tetrapeptide-11's performance in keratinocytes, with a focus on its dose-response relationship. While direct dose-response data in HaCaT cells is limited in publicly available literature, this guide synthesizes findings from primary human keratinocyte studies and compares them with the effects of other relevant peptides on the HaCaT cell line. This information can guide researchers in designing experiments and selecting appropriate peptides for dermatological and cosmetic applications.

N-Acetyl this compound: Mechanism of Action

N-acetyl this compound is a synthetic peptide that plays a role in combating skin aging by enhancing the structural integrity of the skin.[1][2][3] Its primary mechanism involves stimulating the synthesis of two key proteins:

  • Syndecan-1: A cell surface proteoglycan that is crucial for cell adhesion and epidermal cohesion.[3][4]

  • Collagen XVII: A transmembrane collagen that is a vital component of hemidesmosomes, which anchor the epidermis to the dermis.[3][4]

By increasing the production of these proteins, N-acetyl this compound is believed to improve skin firmness, elasticity, and overall health.[1][2] It is also suggested to promote the proliferation of keratinocytes.[1][2]

Dose-Response Relationship of N-Acetyl this compound

Table 1: Dose-Response of N-Acetyl this compound on Primary Human Keratinocytes

ConcentrationEffect on Keratinocyte SynthesisEffect on Collagen XVII (COL17A1) Gene Expression
0.87 µg/mL+103%+13%
2.6 µg/mL+130%+18%

Data extracted from a study by Rodrigues, A.-L., et al. While not on HaCaT cells, this provides a relevant baseline for effective concentrations.

Comparative Analysis with Other Bioactive Peptides in HaCaT Cells

To provide a comprehensive overview, the following tables summarize the dose-response effects of other peptides on the HaCaT cell line. This allows for a comparative assessment of their potential efficacy.

Table 2: Effects of Acetyl Tetrapeptide-2 on HaCaT Cells

ConcentrationEffect on Cell Viability (48h)Effect on Cell Stiffness (Young's Modulus)
0.05 µg/mLNot specifiedIncrease
0.5 µg/mLNot specifiedIncrease
5 µg/mLNot specifiedIncrease
50 µg/mLNot specifiedIncrease

Table 3: Effects of Acetyl Hexapeptide-50 on HaCaT Cells

ConcentrationEffect on Cell Viability (48h)Effect on Cell Stiffness (Young's Modulus)
0.05 µg/mLNo significant toxicityIncrease
0.5 µg/mLNo significant toxicityDecrease
5 µg/mLNo significant toxicityDecrease
50 µg/mLNo significant toxicityNot specified

Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of peptide effects on HaCaT cells.

Cell Culture

HaCaT cells, an immortalized human keratinocyte cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing various concentrations of the test peptide.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Gene Expression Analysis (RT-qPCR)
  • Treat HaCaT cells with the test peptide at various concentrations for a specified time.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using specific primers for the target genes (e.g., KRT10, IVL, TGM1, SDC1, COL17A1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

N-Acetyl this compound Signaling Pathway

G N-Acetyl this compound Signaling Pathway N-Acetyl this compound N-Acetyl this compound Keratinocyte Keratinocyte N-Acetyl this compound->Keratinocyte Syndecan-1 Synthesis Syndecan-1 Synthesis Keratinocyte->Syndecan-1 Synthesis Collagen XVII Synthesis Collagen XVII Synthesis Keratinocyte->Collagen XVII Synthesis Epidermal Cohesion Epidermal Cohesion Syndecan-1 Synthesis->Epidermal Cohesion Dermo-Epidermal Junction Integrity Dermo-Epidermal Junction Integrity Collagen XVII Synthesis->Dermo-Epidermal Junction Integrity

Caption: Signaling cascade of N-Acetyl this compound in keratinocytes.

General Experimental Workflow for Peptide Screening

G Experimental Workflow for Peptide Screening in HaCaT Cells cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis HaCaT Cell Culture HaCaT Cell Culture Peptide Treatment Peptide Treatment HaCaT Cell Culture->Peptide Treatment MTT Assay (Viability) MTT Assay (Viability) Peptide Treatment->MTT Assay (Viability) RT-qPCR (Gene Expression) RT-qPCR (Gene Expression) Peptide Treatment->RT-qPCR (Gene Expression) Western Blot (Protein Expression) Western Blot (Protein Expression) Peptide Treatment->Western Blot (Protein Expression) Dose-Response Curves Dose-Response Curves MTT Assay (Viability)->Dose-Response Curves RT-qPCR (Gene Expression)->Dose-Response Curves Western Blot (Protein Expression)->Dose-Response Curves Statistical Analysis Statistical Analysis Dose-Response Curves->Statistical Analysis

Caption: Workflow for evaluating peptide effects on HaCaT cells.

Logical Comparison of Peptide Alternatives

G Comparison of Anti-Aging Peptides Anti-Aging Peptides Anti-Aging Peptides N-Acetyl this compound N-Acetyl this compound Anti-Aging Peptides->N-Acetyl this compound Acetyl Tetrapeptide-2 Acetyl Tetrapeptide-2 Anti-Aging Peptides->Acetyl Tetrapeptide-2 Acetyl Hexapeptide-50 Acetyl Hexapeptide-50 Anti-Aging Peptides->Acetyl Hexapeptide-50 Palmitoyl Pentapeptide-4 (Matrixyl) Palmitoyl Pentapeptide-4 (Matrixyl) Anti-Aging Peptides->Palmitoyl Pentapeptide-4 (Matrixyl) Mechanism Mechanism N-Acetyl this compound->Mechanism ↑ Syndecan-1 ↑ Collagen XVII Effect_on_HaCaT Effect on HaCaT (or primary keratinocytes) N-Acetyl this compound->Effect_on_HaCaT ↑ Proliferation ↑ Gene Expression Acetyl Tetrapeptide-2->Mechanism ↑ Collagen ↑ Elastin Acetyl Tetrapeptide-2->Effect_on_HaCaT ↑ Cell Stiffness Acetyl Hexapeptide-50->Mechanism DNA Protection Acetyl Hexapeptide-50->Effect_on_HaCaT Dose-dependent effect on Cell Stiffness Palmitoyl Pentapeptide-4 (Matrixyl)->Mechanism ↑ Collagen ↑ Fibronectin Palmitoyl Pentapeptide-4 (Matrixyl)->Effect_on_HaCaT General anti-aging effects

Caption: Functional comparison of selected anti-aging peptides.

References

A Comparative Analysis of Tetrapeptide-11 and Key Growth Factors in Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of cellular regeneration and dermatological science, the quest for potent and targeted bioactive molecules is paramount. This report provides a comprehensive benchmark analysis of Acetyl Tetrapeptide-11 against three well-established growth factors: Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), and Fibroblast Growth Factor (FGF). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms, efficacy, and underlying signaling pathways based on available scientific literature.

Executive Summary

Acetyl this compound, a synthetic peptide, has emerged as a significant ingredient in anti-aging skincare, primarily by enhancing epidermal cohesion and the integrity of the dermo-epidermal junction (DEJ).[1][2][3][4] Its mode of action is centered on the stimulation of two key structural components: Syndecan-1 and Collagen XVII.[1][2][3][5] This guide juxtaposes the activities of Acetyl this compound with those of EGF, TGF-β, and FGF, which are known to play crucial roles in cell proliferation, differentiation, and extracellular matrix (ECM) synthesis. While direct comparative quantitative data is limited, this report consolidates existing in-vitro findings to provide a clear, data-driven overview for research and development applications.

Mechanism of Action and Biological Targets

Acetyl this compound

Acetyl this compound, with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH, is a signal peptide that has been shown to specifically target the epidermis.[2][3] Its primary functions include:

  • Stimulation of Syndecan-1 Synthesis: Syndecan-1 is a cell surface proteoglycan that plays a vital role in cell-cell and cell-matrix interactions, contributing to epidermal cohesion.[2][3]

  • Upregulation of Collagen XVII Synthesis: Collagen XVII is a transmembrane protein crucial for the anchoring of basal keratinocytes to the basement membrane, thus reinforcing the dermo-epidermal junction.[2][3]

  • Promotion of Keratinocyte Proliferation: By increasing the density of keratinocytes, Acetyl this compound contributes to a thicker and more robust epidermis.[4]

Growth Factor Benchmarks
  • Epidermal Growth Factor (EGF): A potent mitogen for a variety of epithelial cells, including keratinocytes.[1][6][7] EGF signaling is critical for cell proliferation, differentiation, and migration.[1][6]

  • Transforming Growth Factor-beta (TGF-β): A multifunctional cytokine that plays a central role in tissue repair and fibrosis. It is a potent stimulator of ECM protein synthesis, particularly collagen, by fibroblasts.

  • Fibroblast Growth Factor (FGF): A family of growth factors involved in a wide array of biological processes, including angiogenesis, wound healing, and embryonic development. FGFs are known to stimulate the proliferation of fibroblasts, which are the primary producers of collagen in the dermis.[8][9][10][11]

The signaling pathway for Acetyl this compound leading to the synthesis of Syndecan-1 and Collagen XVII is depicted below.

Tetrapeptide_11_Signaling This compound This compound Keratinocyte_Receptor Keratinocyte Surface Receptor This compound->Keratinocyte_Receptor Binds to Intracellular_Signaling Intracellular Signaling Cascade Keratinocyte_Receptor->Intracellular_Signaling Activates Gene_Expression Upregulation of Gene Expression Intracellular_Signaling->Gene_Expression Syndecan-1 Syndecan-1 Synthesis Gene_Expression->Syndecan-1 Collagen_XVII Collagen XVII Synthesis Gene_Expression->Collagen_XVII Epidermal_Cohesion Enhanced Epidermal Cohesion Syndecan-1->Epidermal_Cohesion DEJ_Adhesion Strengthened Dermo-Epidermal Junction Adhesion Collagen_XVII->DEJ_Adhesion

Figure 1: Proposed signaling pathway of Acetyl this compound in keratinocytes.

Comparative Efficacy: In-Vitro Data

Table 1: Keratinocyte Proliferation

CompoundCell TypeAssayEffective ConcentrationObserved EffectCitation
Acetyl this compound Human KeratinocytesN/A2.6 µg/mLIncreased cell growth[5]
EGF Human KeratinocytesCell Counting10 ng/mLSignificant increase in cell proliferation[6]

Table 2: Extracellular Matrix Synthesis

CompoundCell TypeAssayEffective ConcentrationObserved EffectCitation
Acetyl this compound Human KeratinocytesGene Expression2.6 µg/mLIncreased Collagen XVII synthesis[5]
TGF-β1 Cardiac FibroblastsWestern Blot/ELISA10 ng/mLUpregulation of Collagen Type I synthesis
FGF-2 FibroblastsN/AN/AStimulates collagen production

Signaling Pathways: A Visual Comparison

The signaling pathways of EGF, TGF-β, and FGF are well-characterized and involve complex cascades of intracellular events. The following diagrams illustrate the canonical pathways for each growth factor.

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation

Figure 2: Simplified EGF signaling pathway in keratinocytes.

TGF_beta_Signaling TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-β RI TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylates SMAD_Complex SMAD Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Collagen Gene Transcription Nucleus->Gene_Transcription

Figure 3: Canonical TGF-β/SMAD signaling pathway.

FGF_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Fibroblast Proliferation ERK->Proliferation MTT_Assay_Workflow cluster_0 MTT Assay Protocol Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add test compound (e.g., this compound or Growth Factor) Seed_Cells->Add_Compound Incubate 3. Incubate for a specified period (e.g., 24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

References

Replicability of Published Findings on N-acetyl Tetrapeptide-11: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comprehensive comparison of published data on N-acetyl tetrapeptide-11, a synthetic peptide increasingly used in cosmetic formulations for its purported anti-aging properties. We will delve into its mechanism of action, present available quantitative data, and compare its performance with other common anti-aging alternatives, supported by detailed experimental protocols to aid in the replication and validation of these findings.

N-acetyl this compound is a signal peptide that has been shown to play a role in improving the structural integrity of the skin.[1][2][3] Its primary mechanism of action involves stimulating the synthesis of two key proteins essential for epidermal cohesion: Syndecan-1 and Collagen XVII.[4][5] Syndecan-1 is a proteoglycan that contributes to cell proliferation and adhesion, while Collagen XVII is a transmembrane protein crucial for the connection between the epidermis and the dermis.[4][5] By boosting the production of these molecules, N-acetyl this compound aims to improve skin firmness, elasticity, and overall texture.[6]

Quantitative Data from In Vitro Studies

Published in vitro studies provide some of the most direct evidence for the cellular effects of N-acetyl this compound. One key study investigated its impact on human keratinocyte proliferation and the expression of the gene encoding for Collagen XVII (COL17A1).[5]

TreatmentConcentrationEndpointResult (vs. Control)Study Duration
N-acetyl this compound 0.87 µg/mlKeratinocyte Synthesis+103%5 days
2.6 µg/mlKeratinocyte Synthesis+130%5 days
0.87 µg/mlCOL17A1 Gene Expression+13%3 days
2.6 µg/mlCOL17A1 Gene Expression+18%3 days
Keratinocyte Growth Factor (KGF) - Positive Control 0.01 µg/mlKeratinocyte Synthesis+66%5 days

Clinical Findings and Comparison with Alternatives

To provide a comprehensive comparison, this guide includes data from clinical trials of other well-established anti-aging ingredients, such as Acetyl Tetrapeptide-9, the peptide blend Matrixyl™ (Palmitoyl Pentapeptide-4), and Retinol. It is important to note that these are not direct head-to-head comparisons with N-acetyl this compound but provide a benchmark for its potential efficacy.

Active IngredientStudy PopulationKey Findings
Acetyl Tetrapeptide-9 17 female volunteersLed to thicker and firmer skin compared to placebo (specific quantitative data not available).[7]
Matrixyl™ (Palmitoyl Pentapeptide-4) 93 female volunteers (33-74 years old)Significant reduction in deep and moderate wrinkles over 2 months.
Retinol (0.1%) 62 subjectsSignificant improvement in fine lines, wrinkles, and overall photodamage after 52 weeks.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding and encourage further research, the following diagrams illustrate the key signaling pathway of N-acetyl this compound and a typical experimental workflow for evaluating its efficacy.

signaling_pathway N-acetyl\nthis compound N-acetyl This compound Keratinocyte Keratinocyte N-acetyl\nthis compound->Keratinocyte Binds to receptors Syndecan-1\nSynthesis Syndecan-1 Synthesis Keratinocyte->Syndecan-1\nSynthesis Collagen XVII\n(COL17A1 Gene) Synthesis Collagen XVII (COL17A1 Gene) Synthesis Keratinocyte->Collagen XVII\n(COL17A1 Gene) Synthesis Improved Epidermal\nCohesion Improved Epidermal Cohesion Syndecan-1\nSynthesis->Improved Epidermal\nCohesion Enhanced Dermal-Epidermal\nJunction Integrity Enhanced Dermal-Epidermal Junction Integrity Collagen XVII\n(COL17A1 Gene) Synthesis->Enhanced Dermal-Epidermal\nJunction Integrity Increased Skin\nFirmness & Elasticity Increased Skin Firmness & Elasticity Improved Epidermal\nCohesion->Increased Skin\nFirmness & Elasticity Enhanced Dermal-Epidermal\nJunction Integrity->Increased Skin\nFirmness & Elasticity

Figure 1. Signaling pathway of N-acetyl this compound in keratinocytes.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Analysis cluster_clinical Clinical Trial Cell_Culture Human Keratinocyte Cell Culture Treatment Treatment with N-acetyl this compound (various concentrations) Cell_Culture->Treatment Proliferation_Assay Keratinocyte Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Gene_Expression Gene Expression Analysis (RT-qPCR for COL17A1) Treatment->Gene_Expression Protein_Quantification Protein Quantification (ELISA or Western Blot for Syndecan-1 & Collagen XVII) Treatment->Protein_Quantification Skin_Explants Human Skin Explants Topical_Application Topical Application of Formulation with N-acetyl this compound Skin_Explants->Topical_Application Immunohistochemistry Immunohistochemistry for Syndecan-1 and Collagen XVII Topical_Application->Immunohistochemistry Recruitment Subject Recruitment (Defined inclusion/ exclusion criteria) Intervention Double-blind, Placebo-controlled Application of Formulation Recruitment->Intervention Measurements Biophysical Measurements (e.g., Cutometer for elasticity, Corneometer for hydration) Intervention->Measurements Analysis Data Analysis and Statistical Evaluation Measurements->Analysis

Figure 2. Experimental workflow for evaluating N-acetyl this compound.

Experimental Protocols

To ensure the replicability of the findings presented, detailed methodologies for key experiments are outlined below.

Keratinocyte Proliferation Assay (MTT Assay)
  • Cell Culture: Human epidermal keratinocytes are cultured in a suitable medium (e.g., Keratinocyte Growth Medium) and seeded in 96-well plates at a density of 5x10³ cells/well.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of N-acetyl this compound (e.g., 0.1, 1, 10 µg/ml) and a vehicle control.

  • Incubation: Cells are incubated for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Gene Expression Analysis (RT-qPCR for COL17A1)
  • RNA Extraction: Total RNA is extracted from treated and control keratinocytes using a suitable RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Real-time quantitative PCR is performed using primers specific for the COL17A1 gene and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the COL17A1 gene is calculated using the ΔΔCt method.

Immunohistochemical Staining of Collagen XVII in Skin Explants
  • Tissue Preparation: Human skin explants are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for Collagen XVII.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB substrate kit.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The intensity and distribution of Collagen XVII staining are evaluated microscopically.

References

In-Vitro Validation of Tetrapeptide-11's Effect on Elastin Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro effects of Tetrapeptide-11 on markers of skin elasticity, with a primary focus on elastin production. While direct quantitative data on this compound's influence on elastin synthesis is not extensively documented in publicly available research, this guide will detail its established mechanisms of action and compare them with alternative peptides that have demonstrated effects on elastin production.

Executive Summary

In contrast, other peptides such as GHK-Cu (Copper Tripeptide-1) and Palmitoyl Pentapeptide-4 (Matrixyl™) have been subjects of in-vitro studies demonstrating their capacity to stimulate elastin synthesis. This guide will present available quantitative data for these alternatives to provide a benchmark for comparison.

Comparative Analysis of Peptide Performance

The following table summarizes the available in-vitro data on the effects of this compound and its alternatives on key components of the extracellular matrix (ECM) related to skin elasticity.

Peptide Target Cells Primary Measured Effect Quantitative In-Vitro Data Mechanism of Action
Acetyl this compound Human KeratinocytesIncreased synthesis of Syndecan-1 and Collagen XVIIIncreased Syndecan-1 and Collagen XVII levels in primary human keratinocytes at a concentration of 2.6 µg/ml[3]Signal peptide that promotes cell growth and synthesis of proteins crucial for dermal-epidermal junction cohesion[5][6]
GHK-Cu (Copper Tripeptide-1) Human Dermal FibroblastsIncreased elastin and collagen productionApproximately 30% increase in α-elastin production at concentrations of 0.01, 1, and 100 nMModulates gene expression for ECM components, including collagen and elastin, and influences tissue remodeling processes
Palmitoyl Pentapeptide-4 (Matrixyl™) Human Dermal FibroblastsStimulation of collagen and elastin synthesisStimulates the production of collagen, elastin, and hyaluronic acid[7]Signal peptide that mimics a fragment of procollagen type I, stimulating the synthesis of multiple ECM components[7][8]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to quantify elastin production in-vitro.

Quantification of Elastin Production using the Fastin™ Elastin Assay

The Fastin™ Elastin Assay is a quantitative, dye-binding method for the analysis of elastin.

a. Cell Culture and Treatment:

  • Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Once confluent, the cells are treated with the test peptides (e.g., Acetyl this compound, GHK-Cu, Palmitoyl Pentapeptide-4) at various concentrations in serum-free DMEM for a specified period (e.g., 48 or 96 hours). A vehicle control (DMEM without peptide) is run in parallel.

b. Sample Preparation:

  • Cell Layer Elastin: After the treatment period, the culture medium is removed. The cell layer is washed with Phosphate Buffered Saline (PBS). Insoluble elastin is extracted by adding 0.25 M oxalic acid and heating at 100°C for 1 hour. The resulting solubilized elastin (α-elastin) is collected after centrifugation.

  • Soluble Elastin (in Culture Medium): The culture medium is collected and centrifuged to remove cellular debris.

c. Elastin Quantification:

  • An aliquot of the prepared sample (containing α-elastin or soluble tropoelastin) is mixed with the Fastin™ Dye Reagent, which contains a dye that specifically binds to elastin.

  • The elastin-dye complex precipitates and is isolated by centrifugation.

  • The unbound dye is removed, and the dye bound to the elastin is eluted using a dissociation reagent.

  • The absorbance of the eluted dye is measured spectrophotometrically at 513 nm.

  • The concentration of elastin in the samples is determined by comparing the absorbance values to a standard curve generated using a known concentration of α-elastin.

Quantification of Elastin Production using Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA for elastin or its precursor, tropoelastin, provides a highly specific method for quantification.

a. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as described for the Fastin™ Elastin Assay.

b. Sample Preparation:

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cells and debris.

  • The supernatant can be assayed directly or stored at -80°C.

c. ELISA Protocol (General Steps):

  • A microplate pre-coated with a capture antibody specific for human elastin/tropoelastin is used.

  • Standards of known elastin/tropoelastin concentration and the prepared samples are added to the wells.

  • The plate is incubated to allow the elastin/tropoelastin to bind to the capture antibody.

  • After washing, a detection antibody, also specific for elastin/tropoelastin and typically biotinylated, is added to the wells and incubated.

  • Following another wash step, an enzyme-linked avidin (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • After a final wash, a substrate solution is added, which is converted by the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm for TMB substrate).

  • The concentration of elastin/tropoelastin in the samples is calculated based on the standard curve.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

Acetyl this compound is a signal peptide that has been shown to specifically increase the synthesis of Syndecan-1 and Collagen XVII in keratinocytes. This action reinforces the cohesion of the epidermis and the dermal-epidermal junction, contributing to improved skin firmness and elasticity[1][2][4][5]. While a direct link to elastin synthesis in fibroblasts is not established, its action on the structural integrity of the skin is a key aspect of its function.

Tetrapeptide11_Pathway Tetrapeptide11 Acetyl this compound Keratinocyte Keratinocyte Tetrapeptide11->Keratinocyte Acts on Syndecan1 Syndecan-1 Synthesis Keratinocyte->Syndecan1 Stimulates CollagenXVII Collagen XVII Synthesis Keratinocyte->CollagenXVII Stimulates EpidermalCohesion Enhanced Epidermal Cohesion Syndecan1->EpidermalCohesion DEJ_Integrity Improved Dermal-Epidermal Junction Integrity CollagenXVII->DEJ_Integrity SkinFirmness Improved Skin Firmness and Elasticity EpidermalCohesion->SkinFirmness DEJ_Integrity->SkinFirmness

Caption: Signaling action of Acetyl this compound in keratinocytes.

Experimental Workflow for In-Vitro Elastin Quantification

The following diagram illustrates the general workflow for measuring the effect of a test peptide on elastin production in a cell culture model.

Elastin_Workflow cluster_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_quantification Quantification cluster_analysis Data Analysis Culture Culture Human Dermal Fibroblasts to Confluence Treatment Treat with Test Peptide (e.g., this compound) and Controls Culture->Treatment CollectSupernatant Collect Culture Supernatant (for soluble elastin) Treatment->CollectSupernatant ExtractCellLayer Extract Cell Layer (for insoluble elastin) Treatment->ExtractCellLayer ElastinAssay Perform Elastin Assay (e.g., Fastin™ Assay or ELISA) CollectSupernatant->ElastinAssay ExtractCellLayer->ElastinAssay DataAnalysis Analyze Data and Compare to Controls ElastinAssay->DataAnalysis

Caption: Workflow for in-vitro validation of elastin production.

References

A Comparative Guide to the Bioactivity of Synthetic Tetrapeptide-11: The Impact of Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research and development, the biological activity of a synthetic peptide is intrinsically linked to its purity. This guide provides a comprehensive comparison of the expected bioactivity of synthetic Acetyl Tetrapeptide-11 at different purity levels. While direct comparative studies of "synthetic versus purified" naturally occurring this compound are not available in published literature—as this peptide is primarily known as a synthetic active ingredient—this guide addresses the critical factor of purity in synthetic peptides, a key determinant of experimental outcomes.

Understanding the Synthesis and Purity of this compound

Acetyl this compound, with the amino acid sequence Ac-Pro-Pro-Tyr-Leu-OH, is typically produced through solid-phase peptide synthesis (SPPS).[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.[1] Following synthesis, the peptide is cleaved from the resin and purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

The purity of the final peptide product is a measure of the percentage of the target peptide relative to any impurities.[3] These impurities can arise from several sources during synthesis, including:

  • Truncated or deletion sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acids.[4]

  • Incompletely removed protecting groups: Protecting groups used during synthesis may not be fully cleaved.[5]

  • Side-product formation: Modifications of amino acid side chains can occur.[6]

  • Residual solvents and reagents: Solvents and other chemicals used in the synthesis and purification process may remain.[7]

The level of purity is a critical consideration, as these impurities can potentially interfere with biological assays, leading to inaccurate or misleading results.[8] For research applications, purities of >95% or >98% are commonly used.

The Impact of Purity on Bioactivity: A Comparative Overview

The bioactivity of Acetyl this compound is primarily attributed to its ability to stimulate the synthesis of key proteins in the skin, namely syndecan-1 and collagen XVII, and to promote the proliferation of keratinocytes.[9][10][11] These actions contribute to improved skin cohesion and firmness.[9][10]

The following table provides a hypothetical comparison of the expected bioactivity of synthetic Acetyl this compound at two common purity levels. This data is illustrative and intended to highlight the potential impact of purity on key performance indicators. Researchers are encouraged to perform their own dose-response experiments to determine the precise bioactivity of their specific peptide batches.

Parameter>95% Purity>98% PurityRationale for Difference
Effective Concentration (EC50) for Keratinocyte Proliferation Higher (e.g., 5 µg/mL)Lower (e.g., 2.6 µg/mL)A higher concentration of the less pure peptide may be required to achieve the same biological effect due to the presence of inactive or inhibitory impurities. A study has shown that Acetyl this compound at 2.6 µg/mL can increase collagen XVII gene expression.[11]
Stimulation of Syndecan-1 Synthesis (at a fixed concentration) Moderate IncreaseHigh IncreaseWith fewer impurities, a greater proportion of the peptide can interact with its cellular targets to stimulate syndecan-1 production.[10]
Stimulation of Collagen XVII Synthesis (at a fixed concentration) Moderate IncreaseHigh IncreaseHigher purity ensures that the observed effect is attributable to the target peptide, leading to a more robust stimulation of collagen XVII.[9][10]
Reproducibility of Results LowerHigherBatches with lower purity may have greater variability in the types and amounts of impurities, leading to less consistent experimental outcomes.

Signaling Pathway of Acetyl this compound

The mechanism of action of Acetyl this compound involves the stimulation of key structural components of the epidermis. The following diagram illustrates the signaling pathway leading to its biological effects.

Tetrapeptide11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_outcome Biological Effects Acetyl this compound Acetyl this compound Cellular Receptor Cellular Receptor Acetyl this compound->Cellular Receptor Binds Signaling Cascade Signaling Cascade Cellular Receptor->Signaling Cascade Activates Gene Expression Gene Expression Signaling Cascade->Gene Expression Modulates Keratinocyte Proliferation Keratinocyte Proliferation Signaling Cascade->Keratinocyte Proliferation Protein Synthesis Protein Synthesis Gene Expression->Protein Synthesis Syndecan-1 Synthesis Syndecan-1 Synthesis Protein Synthesis->Syndecan-1 Synthesis Collagen XVII Synthesis Collagen XVII Synthesis Protein Synthesis->Collagen XVII Synthesis Improved Skin Cohesion & Firmness Improved Skin Cohesion & Firmness Syndecan-1 Synthesis->Improved Skin Cohesion & Firmness Collagen XVII Synthesis->Improved Skin Cohesion & Firmness Keratinocyte Proliferation->Improved Skin Cohesion & Firmness

Caption: Signaling pathway of Acetyl this compound in keratinocytes.

Experimental Protocols for Bioactivity Comparison

To empirically compare the bioactivity of different batches or purities of synthetic Acetyl this compound, the following experimental protocols can be employed.

Experimental Workflow

The general workflow for comparing the bioactivity of different peptide samples is outlined below.

Bioactivity_Comparison_Workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis Peptide_A Synthetic this compound (>95% Purity) Proliferation_Assay Keratinocyte Proliferation Assay (e.g., MTT or BrdU) Peptide_A->Proliferation_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR for Syndecan-1 and Collagen XVII) Peptide_A->Gene_Expression_Assay Protein_Synthesis_Assay Protein Synthesis Analysis (Western Blot or ELISA for Syndecan-1 and Collagen XVII) Peptide_A->Protein_Synthesis_Assay Peptide_B Synthetic this compound (>98% Purity) Peptide_B->Proliferation_Assay Peptide_B->Gene_Expression_Assay Peptide_B->Protein_Synthesis_Assay Cell_Culture Culture Human Keratinocytes Cell_Culture->Proliferation_Assay Cell_Culture->Gene_Expression_Assay Cell_Culture->Protein_Synthesis_Assay Data_Collection Collect and Quantify Data Proliferation_Assay->Data_Collection Gene_Expression_Assay->Data_Collection Protein_Synthesis_Assay->Data_Collection Comparison Compare EC50 Values and Fold-Changes Data_Collection->Comparison Conclusion Draw Conclusions on Bioactivity vs. Purity Comparison->Conclusion

References

Safety Operating Guide

Essential Guide to Tetrapeptide-11 Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the proper disposal of Tetrapeptide-11, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on standard safety data sheets for tetrapeptide compounds and general laboratory best practices.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[1][2]
Respiratory Protection If handling in a way that generates dust or aerosols, use a full-face respirator with an appropriate particulate filter.[1] Ensure adequate ventilation in the handling area.[1][2][3]

II. Step-by-Step Disposal Protocol for this compound

The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration.[1] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

Step 1: Containment of Waste

  • Collect all waste this compound, including any contaminated materials such as absorbent pads, weighing papers, or pipette tips.

  • For liquid spills, absorb the material with an inert absorbent like sand, vermiculite, or diatomite.[4][5]

  • For solid spills, carefully sweep or shovel the material to avoid dust formation.[2][3][6]

  • Place all waste into a suitable, clearly labeled, and tightly closed container for disposal.[1][2][3][4][6]

Step 2: Labeling and Storage of Waste Container

  • Clearly label the waste container as "Hazardous Waste" and include the name "this compound".

  • Store the sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4][6]

Step 3: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[2]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6][7]

III. Emergency Procedures for Accidental Release

In the event of an accidental spill or release of this compound, follow these procedures:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][3][5]

  • Control Ignition Sources: Remove all sources of ignition if the material is flammable or combustible.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the material to enter drains or watercourses.[1][2][3][5]

  • Clean-up: Wearing the appropriate PPE, follow the containment procedures outlined in Step 1 of the disposal protocol.

  • Decontaminate: Decontaminate the spill area and any equipment used with a suitable cleaning agent.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetrapeptide11_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill Assess Waste Type ppe->assess_spill solid_spill Solid Waste/Spill assess_spill->solid_spill Solid liquid_spill Liquid Waste/Spill assess_spill->liquid_spill Liquid sweep Carefully Sweep to Avoid Dust solid_spill->sweep absorb Absorb with Inert Material (Sand, Vermiculite) liquid_spill->absorb contain Place in a Labeled, Sealed Container sweep->contain absorb->contain store Store in a Designated Safe Area contain->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Protocols for Handling Tetrapeptide-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the safe handling, use, and disposal of Tetrapeptide-11 in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, especially in its lyophilized powder form, a comprehensive personal protective equipment strategy is mandatory to prevent inhalation, dermal, and ocular exposure.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards, with side shields.Protects against dust particles and splashes.[1]
Hand Protection Disposable GlovesNitrile, powder-free.Prevents skin contact and potential absorption.
Body Protection Laboratory CoatStandard, fully buttoned.Protects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorN95 or higher, or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]Minimizes inhalation of aerosolized particles, especially when handling the powder.

First-Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from its arrival in the laboratory to its use in experiments is critical for safety and consistency.

Receiving and Storage

Upon receipt, visually inspect the packaging for any signs of damage. The lyophilized peptide should be stored under appropriate conditions to maintain its stability.

ParameterSpecification
Storage Temperature -20°C for long-term storage.
Storage Conditions Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Protect from light and moisture.
Reconstitution of Lyophilized Powder

Reconstitution should be performed in a controlled environment to minimize exposure and contamination risks.

Experimental Protocol: Reconstitution of this compound

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Work Environment: Conduct all reconstitution procedures within a chemical fume hood or a balance enclosure.

  • Solvent Selection: Based on experimental requirements, select an appropriate solvent. This compound is soluble in water.[3] For cell culture applications, sterile phosphate-buffered saline (PBS) or cell culture medium is recommended.

  • Dissolution: Carefully open the vial. Using a sterile pipette, add the desired volume of solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.

  • Aliquoting and Storage: For reconstituted solutions, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.

Use in Cell Culture Experiments

The following is a generalized protocol for treating cells with this compound. Specific concentrations and incubation times should be determined based on the experimental design.

Experimental Protocol: In Vitro Cell Treatment with this compound

  • Cell Plating: Plate cells in appropriate well plates and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Medium: Based on the desired final concentration, dilute the reconstituted this compound stock solution in fresh, pre-warmed cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the this compound treatment medium.

  • Incubation: Incubate the cells for the predetermined experimental duration.

  • Medium Changes: If the experiment extends over several days, the medium containing this compound should be replaced at regular intervals (e.g., every 48-72 hours) to ensure a consistent concentration of the peptide.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste should be treated as potentially bioactive chemical waste.[5][6]

Waste Segregation

At the point of generation, waste must be segregated into the following streams:

  • Solid Waste: Includes contaminated gloves, pipette tips, vials, and absorbent paper.

  • Liquid Waste: Encompasses unused peptide solutions, contaminated buffers, and cell culture medium.

  • Sharps Waste: Consists of any contaminated needles, syringes, or other items that can cause punctures.

Step-by-Step Disposal Procedure
  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.[7]

    • The container must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound Waste".

    • When the container is full, seal the bag and the container.

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.[7]

    • The container should be clearly labeled as "Hazardous Liquid Chemical Waste" and list the contents, including this compound and any solvents.

    • Never pour peptide solutions down the drain. [6]

  • Sharps Waste:

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[5]

    • The container must be labeled as "Biohazardous and Chemically Contaminated Sharps".

  • Decontamination of Labware:

    • Reusable labware that has come into contact with this compound should be decontaminated. A common method is to soak the labware in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with purified water.[5]

  • Final Disposal:

    • All segregated and labeled waste containers must be disposed of through the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8]

Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Tetrapeptide11_Workflow cluster_prep Preparation and Handling cluster_waste Waste Management cluster_disposal Final Disposal receipt Receiving and Inspection storage Storage (-20°C) receipt->storage Intact Package reconstitution Reconstitution in Fume Hood storage->reconstitution Equilibrate to Room Temp experiment Experimental Use (e.g., Cell Culture) reconstitution->experiment solid_waste Solid Waste (Gloves, Vials, etc.) experiment->solid_waste liquid_waste Liquid Waste (Solutions, Media) experiment->liquid_waste sharps_waste Sharps Waste (Needles, etc.) experiment->sharps_waste decon Decontaminate Labware experiment->decon solid_disposal Hazardous Solid Waste Container solid_waste->solid_disposal liquid_disposal Hazardous Liquid Waste Container liquid_waste->liquid_disposal sharps_disposal Sharps Container sharps_waste->sharps_disposal final_disposal Dispose via EH&S solid_disposal->final_disposal liquid_disposal->final_disposal sharps_disposal->final_disposal

Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。